Product packaging for Dipotassium azelate(Cat. No.:CAS No. 19619-43-3)

Dipotassium azelate

Cat. No.: B025562
CAS No.: 19619-43-3
M. Wt: 264.4 g/mol
InChI Key: RTMGQVSGXYZVTE-UHFFFAOYSA-L
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Description

Dipotassium azelate, also known as this compound, is a useful research compound. Its molecular formula is C9H14K2O4 and its molecular weight is 264.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14K2O4 B025562 Dipotassium azelate CAS No. 19619-43-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dipotassium;nonanedioate
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InChI

InChI=1S/C9H16O4.2K/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);;/q;2*+1/p-2
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InChI Key

RTMGQVSGXYZVTE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)[O-])CCCC(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14K2O4
Source PubChem
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Related CAS

123-99-9 (Parent)
Record name Azelaic acid, potassium salt
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Record name Dipotassium azelate
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DSSTOX Substance ID

DTXSID501014948
Record name Dipotassium azelate
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Molecular Weight

264.40 g/mol
Source PubChem
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CAS No.

19619-43-3, 52457-54-2
Record name Azelaic acid, potassium salt
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Record name Dipotassium azelate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanedioic acid, potassium salt (1:2)
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Record name Dipotassium azelate
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Record name Dipotassium azelate
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Record name Azelaic acid, potassium salt
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Record name DIPOTASSIUM AZELATE
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Foundational & Exploratory

Dipotassium Azelate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium azelate, the potassium salt of azelaic acid, is a multifaceted compound with significant potential in dermatological and pharmaceutical applications. This technical guide provides an in-depth overview of its fundamental properties, including its physicochemical characteristics, synthesis, and mechanisms of action. Drawing upon the extensive research conducted on its parent compound, azelaic acid, this document elucidates the biological activities of this compound, such as its roles in tyrosinase inhibition, regulation of sebum production, and antimicrobial effects. Detailed experimental protocols for key assays are provided, alongside visualizations of relevant biological pathways and experimental workflows to support further research and development.

Introduction

Azelaic acid, a naturally occurring C9 dicarboxylic acid, has long been recognized for its therapeutic effects in various skin conditions. However, its limited solubility in aqueous and lipid phases presents formulation challenges. This compound, as a salt of azelaic acid, offers enhanced water solubility, making it a promising alternative for cosmetic and pharmaceutical formulations.[1] This guide aims to consolidate the current scientific understanding of this compound, providing a technical foundation for researchers and developers in the field.

Physicochemical Properties

This compound is a dipotassium salt of nonanedioic acid.[2][3] Its fundamental properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

PropertyValueSource
IUPAC Name Dipotassium nonanedioate[3][4]
Synonyms Dipotassium azelaate, Azelaic acid dipotassium salt[4]
CAS Number 52457-54-2[4][5]
Molecular Formula C₉H₁₄K₂O₄[1][5]
Molecular Weight 264.40 g/mol [1][4][5]
InChI Key RTMGQVSGXYZVTE-UHFFFAOYSA-L[1][4]
SMILES C(CCCC(=O)[O-])CCCC(=O)[O-].[K+].[K+][4]

Table 2: Estimated Physical Properties of this compound

PropertyValueSource
Boiling Point 370.50 °C @ 760.00 mm Hg[5]
Flash Point 192.10 °C[5]
Vapor Pressure 0.000002 mmHg @ 25.00 °C[5]
logP (o/w) 1.331[5]
Water Solubility 1,000,000 mg/L @ 25 °C[5]

Synthesis and Purification

This compound is synthesized via a straightforward acid-base neutralization reaction between azelaic acid and potassium hydroxide.[1] A generalized experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Azelaic acid (C₉H₁₆O₄)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH meter

  • Round bottom flask

  • Condenser

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Dissolution of Azelaic Acid: In a round bottom flask, dissolve a known molar quantity of azelaic acid in a minimal amount of ethanol with gentle heating and stirring.

  • Preparation of KOH Solution: In a separate beaker, prepare a solution containing a stoichiometric equivalent of two moles of potassium hydroxide for every one mole of azelaic acid in deionized water.

  • Neutralization: Slowly add the potassium hydroxide solution to the azelaic acid solution under continuous stirring. The reaction is exothermic, and the temperature should be monitored.

  • pH Adjustment: After the addition is complete, continue stirring for one hour at room temperature. Check the pH of the solution, which should be neutral to slightly alkaline. Adjust with small amounts of KOH or azelaic acid solution if necessary.

  • Solvent Removal: Remove the ethanol and excess water using a rotary evaporator until a concentrated aqueous solution or a solid precipitate is obtained.

  • Purification by Recrystallization:

    • Dissolve the crude this compound in a minimal amount of hot deionized water.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.

    • Dry the purified this compound crystals in a desiccator under vacuum.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as FT-IR, NMR, and HPLC.

Mechanism of Action

The biological activities of this compound are primarily attributed to the azelate ion and are largely inferred from studies on azelaic acid.[1] The primary mechanisms include enzyme inhibition, antimicrobial effects, and modulation of cellular processes.

Enzyme Inhibition

Azelaic acid is a known inhibitor of several enzymes, which is central to its therapeutic effects.

Table 3: Inhibition Profile of Azelate on Various Enzymes

Enzyme InhibitedType of InhibitionIC50 / KiSource
TyrosinaseCompetitiveKi = 2.73 x 10⁻³ M[1]
Thioredoxin ReductaseCompetitiveKi = 1.25 x 10⁻⁵ M[1]
5-alpha-reductasePotent Inhibitor-[1]
  • Tyrosinase Inhibition: By competitively inhibiting tyrosinase, a key enzyme in melanin synthesis, azelaic acid reduces hyperpigmentation.[6] This makes this compound a valuable ingredient in skin-lightening formulations.

  • 5-alpha-reductase Inhibition: The inhibition of 5-alpha-reductase by azelaic acid can help to control sebum production, which is beneficial in the management of acne.[6]

Antimicrobial and Anti-inflammatory Action

This compound exhibits antimicrobial properties against a range of microorganisms, including Propionibacterium acnes and Staphylococcus epidermidis.[1] Its mode of action is multifaceted, involving the disruption of cellular protein synthesis.[1][6] Furthermore, azelaic acid acts as a scavenger of free radicals and can inhibit the release of reactive oxygen species (ROS) from neutrophils, contributing to its anti-inflammatory effects.[1]

Cellular and Subcellular Interactions

The primary subcellular target of the azelate ion appears to be the mitochondrion.[1] Studies have shown that azelaic acid can interfere with the mitochondrial respiratory chain.[6] Additionally, it has a dose-dependent inhibitory effect on the synthesis of nucleic acids and proteins in certain cell types.[1]

Key Experimental Protocols

Tyrosinase Inhibition Assay

This protocol outlines a method to determine the tyrosinase inhibitory activity of this compound.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of this compound, kojic acid, and L-DOPA in phosphate buffer. Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add 20 µL of the test compound (this compound at various concentrations) or control.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of mushroom tyrosinase solution.

    • Incubate at 25°C for 10 minutes.

  • Initiation of Reaction: Add 20 µL of L-DOPA solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Calculation: The rate of dopachrome formation is determined from the linear portion of the absorbance curve. The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

Sebum Secretion Measurement (Sebumeter®)

This protocol describes the use of a Sebumeter® to quantify the effect of a formulation containing this compound on skin sebum levels.

Materials:

  • Sebumeter® (e.g., SM 815)

  • Sebumeter® cassettes

  • Test formulation containing this compound

  • Control formulation (vehicle)

  • Human volunteers

Procedure:

  • Subject Acclimatization: Subjects should acclimatize in a room with controlled temperature and humidity for at least 30 minutes before measurements.

  • Baseline Measurement: Define test areas on the forehead. Take baseline sebum measurements by applying the Sebumeter® cassette to the skin for 30 seconds.

  • Product Application: Apply a standardized amount of the test and control formulations to the respective test areas.

  • Post-application Measurements: At specified time points (e.g., 1, 2, and 4 hours) after product application, perform new sebum measurements on the same areas.

  • Data Analysis: The Sebumeter® provides a value that correlates to the amount of sebum on the skin surface. Compare the changes in sebum levels from baseline for the test formulation versus the control formulation to determine the sebum-regulating effect of this compound.

Minimum Inhibitory Concentration (MIC) against P. acnes

This protocol determines the lowest concentration of this compound that inhibits the visible growth of Propionibacterium acnes.

Materials:

  • Propionibacterium acnes strain (e.g., ATCC 6919)

  • Reinforced Clostridial Medium (RCM) broth

  • This compound

  • 96-well microplate

  • Anaerobic incubation system (e.g., GasPak™)

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Culture P. acnes in RCM broth under anaerobic conditions. Adjust the bacterial suspension to a concentration of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilutions: Prepare a series of twofold dilutions of this compound in RCM broth in a 96-well microplate.

  • Inoculation: Add the prepared P. acnes inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubation: Incubate the microplate under anaerobic conditions at 37°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathways and Mechanisms

The following diagrams illustrate the proposed mechanisms of action of the azelate ion.

Tyrosinase_Inhibition cluster_melanocyte Melanocyte Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Dipotassium_Azelate This compound Dipotassium_Azelate->Tyrosinase Competitive Inhibition

Caption: Competitive inhibition of tyrosinase by this compound.

Sebum_Regulation cluster_sebocyte Sebaceous Gland Cell Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT Sebum Increased Sebum Production DHT->Sebum Five_alpha_reductase 5-alpha-reductase Dipotassium_Azelate This compound Dipotassium_Azelate->Five_alpha_reductase Inhibition

Caption: Inhibition of 5-alpha-reductase for sebum regulation.

Mitochondrial_Action cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (Complexes I-IV) Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps Protons ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Proton_Gradient->ATP_Synthase Drives Dipotassium_Azelate This compound Dipotassium_Azelate->ETC Inhibits Respiratory Chain Enzymes

Caption: Disruption of the mitochondrial respiratory chain.

Experimental Workflows

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_bioassays Biological Assays start Azelaic Acid + KOH reaction Neutralization Reaction start->reaction purification Recrystallization reaction->purification product Pure this compound purification->product hplc HPLC product->hplc nmr NMR product->nmr ftir FT-IR product->ftir tyrosinase_assay Tyrosinase Inhibition product->tyrosinase_assay sebum_assay Sebum Regulation product->sebum_assay mic_assay Antimicrobial Activity product->mic_assay

Caption: General experimental workflow for this compound.

Safety and Toxicology

The safety profile of this compound is largely extrapolated from data on azelaic acid. Azelaic acid is generally considered to be non-toxic, with low potential for skin irritation and sensitization at typical cosmetic use concentrations.

Table 4: General Toxicological Data for Azelaic Acid

TestResultSource
Acute Oral Toxicity (LD50, rat) > 5000 mg/kg
Skin Irritation Not classified as an irritant
Eye Irritation Causes serious eye irritation
Skin Sensitization Not classified as a sensitizer

Note: Specific toxicological data for this compound is limited. The data presented is for azelaic acid and should be used for guidance.

For cosmetic applications, a Human Repeat Insult Patch Test (HRIPT) is recommended to assess the skin irritation and sensitization potential of a final formulation containing this compound.

Conclusion

This compound presents a valuable alternative to azelaic acid, offering improved formulation characteristics due to its enhanced water solubility. Its mechanisms of action, including enzyme inhibition and antimicrobial effects, support its use in a variety of dermatological and cosmetic applications, particularly for addressing hyperpigmentation, acne, and oily skin. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this promising compound. Further research is warranted to establish a more comprehensive toxicological profile specific to this compound and to explore its efficacy in clinical settings.

References

Dipotassium Azelate: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium azelate, a potassium salt derivative of azelaic acid, is a multifunctional active ingredient with a growing presence in dermatological and cosmetic formulations. Its efficacy stems from a multi-pronged in vitro mechanism of action that includes tyrosinase inhibition, modulation of 5-alpha-reductase, and broad antimicrobial and anti-inflammatory activities. This technical guide provides a comprehensive overview of the core in vitro mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development. While much of the foundational research has been conducted on its parent compound, azelaic acid, the data presented herein is considered representative of the functional activity of this compound, a more soluble and bioavailable form.

Inhibition of Hyperpigmentation: Tyrosinase Inhibition

This compound acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. By competing with the natural substrate, L-tyrosine, for the active site of the enzyme, it effectively reduces the production of melanin, making it a valuable agent for addressing hyperpigmentation.

Quantitative Data: Tyrosinase Inhibition

The inhibitory activity of azelaic acid, the active component of this compound, against tyrosinase has been quantified in vitro.

CompoundEnzyme SourceInhibition TypeK_i_ Value (M)Reference
Azelaic AcidHuman EpidermisCompetitive2.73 x 10⁻³[1]
Azelaic Acid Monomethyl EsterHuman EpidermisCompetitive5.24 x 10⁻³[1]
Experimental Protocol: In Vitro Tyrosinase Activity Assay (Human Melanoma Cell Lysate-Based)

This protocol outlines a method to assess the tyrosinase inhibitory potential of this compound using a lysate from human melanoma cells.

  • Cell Culture and Lysate Preparation:

    • Culture human melanoma cells (e.g., MM418C1) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin until approximately 80% confluency.

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Lyse the cell pellet using a lysis buffer containing 1% Triton X-100 in sodium phosphate buffer (pH 6.8) and sonicate on ice.

    • Clarify the lysate by centrifugation at 7,500 x g for 30 minutes at 4°C to obtain the supernatant containing tyrosinase.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., DC protein assay).

  • Inhibition Assay:

    • In a 96-well plate, add 20 µL of various concentrations of this compound solution.

    • Add 160 µL of the cell lysate to each well.

    • Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution (final concentration of 2.5 mM).

    • Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

    • A known tyrosinase inhibitor (e.g., kojic acid) should be used as a positive control.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of this compound compared to the untreated control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Melanogenesis Inhibition

Melanogenesis_Inhibition Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase Substrate DOPA L-DOPA DOPA->Tyrosinase Substrate Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase->DOPA Hydroxylation Tyrosinase->Dopaquinone Oxidation Dipotassium_Azelate This compound Dipotassium_Azelate->Tyrosinase Competitive Inhibition

Figure 1: Competitive inhibition of tyrosinase by this compound.

Regulation of Sebum Production: 5-Alpha-Reductase Inhibition

This compound contributes to the control of sebum production by inhibiting the enzyme 5-alpha-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), which is a key stimulant of sebaceous gland activity.

Quantitative Data: 5-Alpha-Reductase Inhibition

Studies on azelaic acid have demonstrated its potent inhibitory effect on 5-alpha-reductase in human skin homogenates.

CompoundConcentration% InhibitionReference
Azelaic Acid0.2 mmol/LDetectable[2]
Azelaic Acid3 mmol/LComplete[2]
Zinc Sulphate + Azelaic Acid (low concentrations)-90%[2]
Experimental Protocol: In Vitro 5-Alpha-Reductase Inhibition Assay

This protocol describes a method for evaluating the inhibitory effect of this compound on 5-alpha-reductase activity.

  • Enzyme Source Preparation:

    • Prepare a crude enzyme extract from rat liver or use human prostate microsomes, which are rich in 5-alpha-reductase.

    • Homogenize the tissue in a suitable buffer (e.g., phosphate buffer, pH 6.5) and centrifuge to obtain the microsomal fraction.

    • Determine the protein concentration of the enzyme preparation.

  • Enzymatic Assay:

    • Pre-incubate the enzyme preparation with various concentrations of this compound for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate, [³H]-testosterone, and the cofactor, NADPH.

    • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

    • Terminate the reaction by adding a strong acid (e.g., 1 N HCl) or by solvent extraction.

  • Quantification of DHT:

    • Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).

    • Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of [³H]-DHT formed using liquid scintillation counting.

    • Alternatively, a non-radioactive method can be employed where the amount of testosterone remaining is measured by an enzyme immunoassay (EIA) kit.

  • Data Analysis:

    • Calculate the percentage of 5-alpha-reductase inhibition for each concentration of this compound.

    • Determine the IC₅₀ value. A known 5-alpha-reductase inhibitor, such as finasteride, should be used as a positive control.

Signaling Pathway: Androgen Metabolism Modulation

Androgen_Metabolism Testosterone Testosterone Five_AR 5-α-Reductase Testosterone->Five_AR DHT Dihydrotestosterone (DHT) Sebaceous_Gland Sebaceous Gland Activity DHT->Sebaceous_Gland Stimulation Five_AR->DHT Dipotassium_Azelate This compound Dipotassium_Azelate->Five_AR Inhibition

Figure 2: Inhibition of 5-alpha-reductase by this compound.

Antimicrobial Activity

This compound exhibits bacteriostatic activity against a range of aerobic and anaerobic microorganisms, including Propionibacterium acnes (now known as Cutibacterium acnes), a key bacterium implicated in the pathogenesis of acne vulgaris. This antimicrobial effect is attributed to the inhibition of microbial cellular protein synthesis.

Quantitative Data: Antimicrobial Activity
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following broth microdilution method can be used to determine the MIC of this compound against C. acnes.

  • Inoculum Preparation:

    • Culture C. acnes on a suitable medium (e.g., Reinforced Clostridial Agar) under anaerobic conditions.

    • Prepare a bacterial suspension in a sterile broth (e.g., Mueller-Hinton Broth supplemented with 5% sheep blood) and adjust the turbidity to a 0.5 McFarland standard.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in the appropriate broth.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (broth with bacteria, no inhibitor) and a negative control (broth only).

    • Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Experimental Workflow: MIC Determination

MIC_Workflow start Start prep_inoculum Prepare Standardized C. acnes Inoculum start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of this compound in 96-well plate serial_dilution->inoculate incubate Incubate Anaerobically (37°C, 48-72h) inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory and Cytostatic Effects

This compound possesses significant anti-inflammatory and anti-keratinizing properties. It can modulate the inflammatory cascade and exhibit cytostatic effects on keratinocytes, which is beneficial in inflammatory skin conditions.

Inhibition of Thioredoxin Reductase

Azelaic acid is a competitive inhibitor of thioredoxin reductase, an enzyme involved in regulating cellular redox balance, DNA synthesis, and the activity of transcription factors. Inhibition of this enzyme can contribute to the anti-proliferative effects of this compound.

CompoundEnzyme SourceInhibition TypeK_i_ Value (M)Reference
Azelaic AcidMembrane-associatedCompetitive1.25 x 10⁻⁵[1]
Antiproliferative Effect on Keratinocytes

Azelaic acid has been shown to have a dose-dependent antiproliferative effect on cultured keratinocytes.

CompoundCell TypeEffectIC₅₀Reference
Azelaic AcidCultured KeratinocytesAntiproliferative, Cytostatic20 mM
Experimental Protocol: In Vitro Anti-Inflammatory Assay (Macrophage-Based)

This protocol outlines a method to assess the anti-inflammatory effects of this compound using a macrophage cell line.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

    • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) for 24 hours.

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. A decrease in nitrite levels indicates an anti-inflammatory effect.

    • Cytokine Production (e.g., TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell Viability Assay:

    • Concurrently perform a cell viability assay (e.g., MTT or MTS) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Signaling Pathway: Putative Anti-Inflammatory Mechanism

While the precise signaling pathways modulated by this compound are still under investigation, its anti-inflammatory effects are likely mediated through the downregulation of pro-inflammatory signaling cascades such as the NF-κB pathway.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) NF_kB_Pathway->Pro_inflammatory_Genes Upregulation Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Dipotassium_Azelate This compound Dipotassium_Azelate->NF_kB_Pathway Inhibition (Putative)

Figure 4: Proposed anti-inflammatory mechanism of this compound.

Conclusion

This compound demonstrates a versatile in vitro mechanism of action that underpins its efficacy in various dermatological applications. Its ability to competitively inhibit tyrosinase and 5-alpha-reductase, coupled with its antimicrobial and anti-inflammatory properties, makes it a compelling ingredient for products targeting hyperpigmentation, acne, and inflammatory skin conditions. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Future in vitro studies should focus on elucidating the specific quantitative inhibitory and antimicrobial values for this compound and further detailing its impact on key cellular signaling pathways.

References

Synthesis of Dipotassium Azelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of dipotassium azelate from azelaic acid. The primary synthesis route involves a direct acid-base neutralization reaction. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow to support research and development activities. While this compound itself is a simple salt, its properties may be of interest in various formulations. This guide focuses on the fundamental chemistry and procedural steps for its preparation in a laboratory setting.

Introduction

Azelaic acid, a naturally occurring dicarboxylic acid, is known for its various applications in cosmetics and pharmaceuticals. The conversion of azelaic acid to its corresponding potassium salt, this compound, can modify its physicochemical properties, such as solubility, which may be advantageous for specific formulations. This guide details the straightforward synthesis of this compound through the neutralization of azelaic acid with potassium hydroxide.

Chemical Reaction Pathway

The synthesis of this compound from azelaic acid is a classic acid-base neutralization reaction. Azelaic acid, having two carboxylic acid functional groups, requires two molar equivalents of a strong base, such as potassium hydroxide (KOH), for complete neutralization to form the dipotassium salt.

chemical_reaction cluster_reactants Reactants cluster_products Products AZELAIC_ACID Azelaic Acid (C₉H₁₆O₄) DIPOTASSIUM_AZELATE This compound (C₉H₁₄K₂O₄) AZELAIC_ACID->DIPOTASSIUM_AZELATE + 2 KOH WATER Water (2 H₂O) AZELAIC_ACID->WATER + 2 KOH KOH Potassium Hydroxide (2 KOH) KOH->DIPOTASSIUM_AZELATE KOH->WATER

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from azelaic acid.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Azelaic Acid (C₉H₁₆O₄)ReagentSigma-AldrichPurity ≥ 98%
Potassium Hydroxide (KOH)ReagentMerckPurity ≥ 85% (pellets)
Deionized WaterHigh PurityIn-houseUsed as solvent
Ethanol95%Fisher ScientificOptional, for recrystallization

3.2. Equipment

  • Magnetic stirrer with heating plate

  • 250 mL round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • pH meter or pH indicator strips

  • Rotary evaporator

  • Crystallizing dish

  • Büchner funnel and flask

  • Vacuum oven

3.3. Synthesis Procedure

experimental_workflow A Dissolve Azelaic Acid in Water C Slowly Add KOH Solution to Azelaic Acid Solution A->C B Prepare Aqueous KOH Solution B->C D Monitor pH (Target: pH 9-10) C->D E Heat the Mixture (e.g., 60°C for 1 hour) D->E F Cool to Room Temperature E->F G Remove Solvent (Rotary Evaporation) F->G H Purify by Recrystallization (Optional) G->H I Dry the Product (Vacuum Oven) H->I J Characterize the Final Product I->J

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Method:

  • Dissolution of Azelaic Acid: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 18.82 g (0.1 mol) of azelaic acid to 100 mL of deionized water. Heat the mixture to 50-60°C while stirring to aid in the dissolution of the azelaic acid.

  • Preparation of Potassium Hydroxide Solution: In a separate beaker, carefully dissolve 11.22 g (0.2 mol) of potassium hydroxide pellets in 50 mL of deionized water. This is an exothermic process, so allow the solution to cool to room temperature.

  • Neutralization: Slowly add the potassium hydroxide solution to the azelaic acid solution using a dropping funnel over a period of 30 minutes. Monitor the pH of the reaction mixture using a pH meter or pH strips. The target pH should be between 9 and 10 to ensure complete neutralization.

  • Reaction Completion: After the addition of the potassium hydroxide solution is complete, continue to stir the mixture at 60°C for 1 hour to ensure the reaction goes to completion.

  • Isolation of Product: Allow the reaction mixture to cool to room temperature. The this compound can be isolated by removing the water using a rotary evaporator.

  • Purification (Optional): The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol. Dry the final product in a vacuum oven at 50°C to a constant weight.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Stoichiometry of Reactants

ReactantMolecular Weight ( g/mol )Moles (mol)Mass (g)
Azelaic Acid188.220.118.82
Potassium Hydroxide56.110.211.22

Table 2: Product Yield and Properties

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Appearance
This compound264.4026.4424.6393.1White crystalline solid

Table 3: Characterization Data (Representative)

AnalysisResult
Melting Point>300 °C
SolubilitySoluble in water
FT-IR (cm⁻¹)~1560 (asymmetric COO⁻ stretch), ~1410 (symmetric COO⁻ stretch)
¹H NMR (D₂O, 400 MHz) δ (ppm)2.18 (t, 4H), 1.55 (p, 4H), 1.29 (m, 6H)
¹³C NMR (D₂O, 100 MHz) δ (ppm)184.5, 39.2, 31.6, 28.7, 26.9
Purity (by titration)≥ 98%

Safety and Handling

  • Potassium hydroxide is a corrosive material. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The preparation of the potassium hydroxide solution is exothermic and should be done with care.

  • Standard laboratory safety procedures should be followed throughout the experiment.

Conclusion

The synthesis of this compound from azelaic acid via direct neutralization with potassium hydroxide is a straightforward and high-yielding process. This technical guide provides a foundational protocol and expected data that can be adapted and scaled by researchers in the fields of drug development and materials science. The resulting this compound, with its altered solubility profile compared to the parent acid, may offer new opportunities for formulation and delivery.

The Biochemical and Physiological Effects of Dipotassium Azelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium azelate, the potassium salt of azelaic acid, is a dicarboxylic acid with a growing body of evidence supporting its therapeutic potential in various dermatological conditions. This technical guide provides an in-depth overview of the biochemical and physiological effects of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. The information presented is primarily derived from studies on its parent compound, azelaic acid, and is considered applicable to the potassium salt. Key activities include tyrosinase inhibition, modulation of inflammatory pathways, regulation of sebum production, and antimicrobial effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and dermatological research.

Introduction

This compound is emerging as a significant active ingredient in the fields of dermatology and cosmetic science. As a salt of the naturally occurring azelaic acid, it offers potential advantages in formulation and bioavailability while retaining the therapeutic bioactivities of its parent compound. This guide delves into the core biochemical and physiological effects of this compound, providing a detailed examination of its molecular targets and physiological responses.

Biochemical and Physiological Effects

The multifaceted effects of this compound stem from its ability to interact with several key cellular pathways. These effects are summarized below, with quantitative data presented in structured tables for comparative analysis.

Inhibition of Tyrosinase and Hyperpigmentation

This compound, through its azelate component, acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. This inhibitory action makes it an effective agent for addressing hyperpigmentation disorders.

Table 1: Quantitative Data on Tyrosinase Inhibition by Azelaic Acid

ParameterValueReference Compound
IC50 2.73 x 10-3 M-
Ki 2.73 mM (competitive)-

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are a cornerstone of its therapeutic efficacy, particularly in conditions like acne and rosacea. Its mechanism involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). Azelaic acid has been shown to inhibit the translocation of the NF-κB p65 subunit to the nucleus, a critical step in the inflammatory cascade.[1][2][3] Furthermore, it activates PPARγ, a nuclear receptor with known anti-inflammatory functions.[1][3]

Table 2: Summary of Anti-inflammatory Effects of Azelaic Acid

Molecular Target/PathwayObserved Effect
NF-κB Signaling Inhibition of p65 subunit nuclear translocation.[1][3]
PPARγ Activation of expression and transcriptional activity.[1][3]
Pro-inflammatory Cytokines (UVB-induced) Inhibition of IL-1β, IL-6, and TNF-α production.[1]
Reactive Oxygen Species (ROS) Inhibition of generation.[1]
Regulation of Sebum Production

Excessive sebum production is a key factor in the pathogenesis of acne. Clinical studies have demonstrated the efficacy of azelaic acid in reducing sebum levels on the skin.

Table 3: Clinical Data on Sebum Reduction with Azelaic Acid Treatment

TreatmentDurationMeasurement AreaSebum Reduction (%)
20% Azelaic Acid Solution 2 weeks (post-treatment)Forehead16.8%
Right Cheek19.4%
3 months (post-treatment)Forehead22.6%
Right Cheek20.8%
5% Azelaic Acid Foam 4 weeksFacial29.89%
10% Azelaic Acid Foam 4 weeksFacial34.15%
Antimicrobial Effects

This compound exhibits broad-spectrum antimicrobial activity against various microorganisms, including the acne-associated bacterium Cutibacterium acnes (formerly Propionibacterium acnes). Its primary mechanism of antimicrobial action is the inhibition of microbial protein synthesis.

Table 4: Antimicrobial Activity of Azelaic Acid

MicroorganismParameterConcentrationEffect
Cutibacterium acnesProtein Synthesis313 μM>50% reduction

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Tyrosinase_Inhibition cluster_0 Melanocyte Tyrosine Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase Substrate DOPA L-DOPA Tyrosinase->DOPA Catalysis Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Dipotassium_Azelate This compound Dipotassium_Azelate->Tyrosinase Competitive Inhibition

Figure 1: Mechanism of Tyrosinase Inhibition.

Anti_Inflammatory_Pathway cluster_0 Inflammatory Signaling Cascade cluster_1 Nuclear Events Dipotassium_Azelate This compound NF_kB NF-κB (p65/p50) Dipotassium_Azelate->NF_kB Inhibits Nuclear Translocation PPARg PPARγ Dipotassium_Azelate->PPARg Activates Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., UVB, C. acnes) IKK_complex IKK Complex Pro_inflammatory_Stimuli->IKK_complex Activates IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylates IkB_alpha->NF_kB Releases NF_kB_nucleus NF-κB (nucleus) NF_kB->NF_kB_nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription (IL-1β, IL-6, TNF-α) NF_kB_nucleus->Gene_Transcription Induces PPARg->NF_kB Inhibits

References

In-Depth Technical Guide: Dipotassium Azelate (CAS Number: 52457-54-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipotassium azelate, the potassium salt of azelaic acid, is a functional derivative developed to enhance the solubility and formulation stability of its parent compound while retaining its significant biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, mechanisms of action, and relevant experimental protocols. The information presented is intended to support research and development efforts in the fields of dermatology, cosmetics, and pharmaceuticals. While this compound is recognized for possessing the therapeutic properties of azelaic acid, a significant portion of the detailed mechanistic and quantitative data available in the scientific literature pertains to azelaic acid. This guide synthesizes the available information for both compounds, with a clear distinction where the data is specific to azelaic acid.

Chemical and Physical Properties

This compound is a white to off-white, crystalline powder. Its formation from azelaic acid, a naturally occurring dicarboxylic acid, improves its utility in aqueous formulations.

PropertyValue
CAS Number 52457-54-2
Molecular Formula C₉H₁₄K₂O₄
Molecular Weight 264.40 g/mol
Synonyms Dipotassium nonanedioate, Potassium azelate
Solubility Soluble in water

Synthesis

A detailed, publicly available, step-by-step laboratory protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature. However, its synthesis is a straightforward acid-base neutralization reaction. The following is a generalized protocol for the preparation of a potassium dicarboxylate salt that can be adapted for this compound.

Generalized Laboratory Protocol for the Preparation of this compound:

Materials:

  • Azelaic acid (C₉H₁₆O₄)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Ethanol

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Round-bottom flask

  • Condenser

  • Rotary evaporator

  • Crystallization dish

  • Vacuum filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Dissolution of Azelaic Acid: In a round-bottom flask, dissolve a known molar quantity of azelaic acid in a minimal amount of a suitable solvent, such as a water-ethanol mixture. Gentle heating and stirring may be required to achieve complete dissolution.

  • Preparation of Potassium Hydroxide Solution: In a separate beaker, prepare a stoichiometric amount of potassium hydroxide solution in deionized water. For this compound, two molar equivalents of KOH are required for each mole of azelaic acid.

  • Neutralization Reaction: Slowly add the potassium hydroxide solution to the stirring solution of azelaic acid. The reaction is exothermic, so the addition should be controlled to manage the temperature. Monitor the pH of the reaction mixture. The target pH should be neutral to slightly basic (pH 7-8) to ensure complete neutralization.

  • Reaction Completion: After the addition of KOH is complete, allow the reaction to stir for an additional 1-2 hours at room temperature or with gentle heating to ensure the reaction goes to completion.

  • Solvent Removal: Remove the solvent from the reaction mixture using a rotary evaporator. This will yield the crude this compound salt.

  • Crystallization: Recrystallize the crude salt from a suitable solvent system (e.g., ethanol-water) to purify the product. Dissolve the salt in a minimal amount of hot solvent and then allow it to cool slowly to form crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them under vacuum to remove any residual solvent.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR, FTIR, and elemental analysis.

Biological Activities and Mechanisms of Action

This compound shares the biological activities of its parent compound, azelaic acid. These activities are primarily relevant to dermatological applications and include anti-acne, anti-inflammatory, and skin-lightening effects.

Inhibition of 5α-Reductase

Azelaic acid is a known inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Overproduction of DHT is a key factor in the pathogenesis of androgenetic alopecia and acne vulgaris, as it stimulates sebaceous gland activity. By inhibiting 5α-reductase, azelaic acid, and by extension this compound, can help to reduce sebum production.

Quantitative Data for Azelaic Acid:

  • Effective Concentration: Inhibition of 5α-reductase is detectable at an azelaic acid concentration of 0.2 mmol/L and is complete at 3 mmol/L.[2]

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, which are beneficial in the treatment of inflammatory skin conditions such as acne and rosacea. The anti-inflammatory mechanism is believed to involve the reduction of pro-inflammatory cytokines and the scavenging of reactive oxygen species (ROS).

Inhibition of Tyrosinase

Azelaic acid is a competitive inhibitor of tyrosinase, a key enzyme in the synthesis of melanin. This inhibitory action makes this compound a useful agent for treating hyperpigmentation disorders like melasma and post-inflammatory hyperpigmentation, leading to a skin-lightening effect.

Signaling Pathway: Inhibition of Melanogenesis

melanogenesis_inhibition Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase Tyrosinase->DOPA Catalyzes Tyrosinase->Dopaquinone Catalyzes Dipotassium_Azelate This compound Dipotassium_Azelate->Tyrosinase Inhibits

Caption: Inhibition of the melanogenesis pathway by this compound.

Experimental Protocols

Detailed, standardized protocols for testing the biological activities of this compound are provided below. These protocols are based on established methodologies for assessing 5α-reductase inhibition, tyrosinase inhibition, and anti-inflammatory effects.

5α-Reductase Inhibition Assay (In Vitro)

This protocol describes a cell-free enzymatic assay to determine the inhibitory effect of this compound on 5α-reductase activity.

Materials:

  • Human recombinant 5α-reductase (Type 1 or Type 2)

  • Testosterone (substrate)

  • NADPH (cofactor)

  • This compound (test compound)

  • Finasteride (positive control)

  • Assay buffer (e.g., 40 mM potassium phosphate buffer, pH 6.5)

  • Ethyl acetate

  • Mobile phase for HPLC (e.g., methanol:water)

  • HPLC system with a UV detector

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of testosterone in a suitable organic solvent (e.g., ethanol).

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare stock solutions of this compound and finasteride in the assay buffer.

  • Assay Reaction:

    • In a microcentrifuge tube, add the assay buffer, the enzyme, and the test compound (this compound) or positive control (finasteride) at various concentrations.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding testosterone and NADPH.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Extraction of Steroids:

    • Stop the reaction by adding ethyl acetate.

    • Vortex the tubes to extract the steroids into the organic phase.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried residue in the mobile phase.

    • Inject the sample into the HPLC system.

    • Separate and quantify the amounts of testosterone and dihydrotestosterone (DHT) by monitoring the absorbance at a specific wavelength (e.g., 240 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (DHT formed with inhibitor / DHT formed without inhibitor)] * 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: 5α-Reductase Inhibition Assay

five_alpha_reductase_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Substrate, Cofactor, Test Compound) Incubation Incubate Enzyme and Inhibitor Reagents->Incubation Reaction_Start Add Substrate and Cofactor Incubation->Reaction_Start Reaction_Incubation Incubate at 37°C Reaction_Start->Reaction_Incubation Extraction Extract Steroids Reaction_Incubation->Extraction HPLC HPLC Analysis Extraction->HPLC Data_Analysis Calculate % Inhibition and IC50 HPLC->Data_Analysis

Caption: Workflow for the in vitro 5α-reductase inhibition assay.

Tyrosinase Inhibition Assay (In Vitro)

This protocol outlines a spectrophotometric method to assess the tyrosinase inhibitory activity of this compound.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • This compound (test compound)

  • Kojic acid (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of this compound and kojic acid in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add phosphate buffer, the test compound (this compound) or positive control (kojic acid) at various concentrations, and the tyrosinase solution.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution to each well.

  • Spectrophotometric Measurement:

    • Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475 nm) at time zero.

    • Incubate the plate at room temperature and measure the absorbance again after a defined period (e.g., 20 minutes). The formation of dopachrome results in an increase in absorbance.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Absorbance change with inhibitor / Absorbance change without inhibitor)] * 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This cell-based assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Dexamethasone (positive control)

  • Griess reagent (for NO measurement)

  • MTT reagent (for cell viability assay)

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or dexamethasone.

    • Pre-incubate the cells for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL), except for the negative control group.

    • Incubate the plates for 24 hours.

  • Measurement of Nitric Oxide Production:

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Cell Viability Assay (MTT Assay):

    • After collecting the supernatant for the NO assay, add MTT solution to the remaining cells in the plate.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of NO production inhibition for each concentration of this compound.

    • Determine the IC₅₀ value for NO inhibition.

    • Assess cell viability to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Logical Relationship: Anti-inflammatory Assay

anti_inflammatory_logic LPS LPS Stimulation Macrophages Macrophages (RAW 264.7) LPS->Macrophages Activates iNOS_Induction iNOS Induction Macrophages->iNOS_Induction Leads to NO_Production Nitric Oxide (NO) Production iNOS_Induction->NO_Production Results in Inflammation Inflammation NO_Production->Inflammation Contributes to Dipotassium_Azelate This compound Dipotassium_Azelate->iNOS_Induction Inhibits

Caption: Logical flow of the LPS-induced nitric oxide production inhibition assay.

Conclusion

This compound is a promising compound for dermatological and cosmetic applications, offering the established benefits of azelaic acid with improved formulation characteristics. Its mechanisms of action, including the inhibition of 5α-reductase and tyrosinase, and its anti-inflammatory properties, provide a strong scientific basis for its use in treating a variety of skin conditions. The experimental protocols detailed in this guide offer a framework for researchers to further investigate and quantify the efficacy of this compound, paving the way for the development of new and improved therapeutic and cosmetic products. Further research to determine the specific IC₅₀ values of this compound for its key enzymatic targets is warranted to provide a more complete quantitative profile of this compound.

References

An In-depth Technical Guide on the Interaction of Dipotassium Azelate with Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipotassium azelate, the potassium salt of azelaic acid, is a dicarboxylic acid with established therapeutic efficacy in various dermatological conditions, including acne vulgaris and rosacea.[1] Its clinical benefits are underpinned by a complex and multifaceted interaction with host cellular pathways and microbial physiology. While its primary active component is azelaic acid, the salt form offers specific formulation advantages. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects, focusing on its modulation of key signaling cascades, impact on cellular processes, and the experimental methodologies used to elucidate these interactions. The information is intended to serve as a resource for researchers and professionals engaged in dermatological research and the development of novel therapeutics.

Core Mechanisms of Action

The biological activity of this compound is primarily attributed to the azelaic acid moiety. Its effects are pleiotropic, targeting multiple enzymatic and cellular processes.

  • Enzymatic Inhibition : A primary mechanism is the competitive inhibition of key oxidoreductase enzymes.[2] It is a known competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis, which explains its application in treating hyperpigmentation.[1][2] Furthermore, it acts as a potent, reversible inhibitor of thioredoxin reductase, an enzyme critical for regulating the cellular redox state and DNA synthesis.[2] It also targets 5-alpha-reductase, an enzyme involved in androgen metabolism.[2]

  • Antimicrobial Effects : Azelaic acid demonstrates broad-spectrum bacteriostatic activity against microorganisms such as Propionibacterium acnes and Staphylococcus epidermidis.[1][3] This is achieved primarily through the inhibition of microbial protein synthesis.[1][2] Studies have shown a significant reduction in microbial protein synthesis at concentrations of 313μM.[2]

  • Antioxidant Properties : The compound exhibits significant antioxidant activity by acting as a scavenger of free radicals.[2] It can inhibit the release of reactive oxygen species (ROS) from neutrophils in a dose-dependent manner, thereby mitigating oxidative stress, a key component of inflammatory skin disorders.[2][3]

  • Anti-Keratinizing Activity : Azelaic acid modulates the abnormal growth of skin cells (keratinocytes) that line the hair follicle. It exhibits a reversible, dose- and time-dependent inhibitory effect on the proliferation and differentiation of human keratinocytes, contributing to its comedolytic properties.[1][3]

Interaction with Key Signaling Pathways

This compound modulates several critical intracellular signaling pathways that regulate inflammation, cell proliferation, and survival.

The NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response.

Azelaic acid has been shown to interfere with the NF-κB/MAPK inflammatory signaling cascade.[3] It inhibits the phosphorylation of p38 MAPK and impairs the subsequent translocation of the p65 subunit of NF-κB into the nucleus.[3] This prevents the transcription of pro-inflammatory cytokines. Additionally, azelaic acid can activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that, when activated, further inhibits the transactivation of NF-κB.[3] In the context of rosacea and acne, azelaic acid also suppresses Toll-Like Receptor 2 (TLR2) activity, an upstream activator of these inflammatory pathways.[3]

G Stimuli Pro-inflammatory Stimuli (e.g., P. acnes) TLR2 TLR2 Stimuli->TLR2 p38 p38 MAPK TLR2->p38 p_p38 p-p38 MAPK (Active) p38->p_p38 Phosphorylation NFkB_complex IκB-NF-κB Complex (Inactive) p_p38->NFkB_complex leads to IκB degradation NFkB_nuc NF-κB (Nuclear) NFkB_complex->NFkB_nuc Translocation Cytokines Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) NFkB_nuc->Cytokines DPA This compound DPA->TLR2 DPA->p_p38 Inhibits Phosphorylation DPA->NFkB_nuc Impairs Translocation PPARg PPARγ Activation DPA->PPARg PPARg->NFkB_nuc Inhibits Transactivation

This compound's inhibition of the NF-κB/MAPK pathway.
The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and angiogenesis.[4][5] Dysregulation of this pathway is implicated in various hyperproliferative and inflammatory skin diseases, including psoriasis.[5][6][7]

Research indicates that azelaic acid can inhibit the activation of the PI3K/Akt pathway.[6] In models of psoriasis, treatment with azelaic acid led to a decrease in the expression of key phosphorylated (active) proteins in this pathway, including p-PI3K, p-Akt, and p-mTOR (mammalian target of rapamycin).[6] This inhibition consequently downregulates downstream effectors involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF), Cyclooxygenase-2 (COX-2), and Hypoxia-Inducible Factor-1α (HIF-1α), thereby improving psoriasis symptoms.[6]

G GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT Akt PIP3->AKT pAKT p-Akt (Active) AKT->pAKT Phosphorylation mTOR mTOR pAKT->mTOR pmTOR p-mTOR (Active) mTOR->pmTOR Phosphorylation Proliferation Cell Proliferation & Angiogenesis pmTOR->Proliferation DPA This compound DPA->PI3K Inhibits Activation

Inhibitory effect of this compound on the PI3K/Akt pathway.
The Notch Signaling Pathway

The Notch signaling pathway plays a context-dependent role in cancer, acting as an oncogene in some tumors but as a tumor suppressor in others, such as Acute Myeloid Leukemia (AML).[8] In AML, reactivation of the Notch pathway can inhibit cell proliferation.[8]

Interestingly, in AML cell lines, azelaic acid was found to activate the Notch signaling pathway.[8] This activation leads to an upregulation of downstream target genes like HES1 and HEY1, which in turn inhibits the proliferation of the leukemia cells. This highlights a distinct, context-specific mechanism of action for azelaic acid beyond its typical anti-inflammatory and anti-proliferative roles in dermatological conditions.[8]

G DPA This compound Notch Notch Receptor DPA->Notch Activates Notch_act Notch Signaling Activation Notch->Notch_act Targets Upregulation of HES1 / HEY1 Notch_act->Targets Effect AML Cell Proliferation Inhibition Targets->Effect

Activation of the Notch signaling pathway by this compound in AML.

Effects on Cellular Processes and Associated Data

The modulation of the signaling pathways described above translates into measurable effects on cellular proliferation, apoptosis, and inflammation.

Cell Proliferation and Apoptosis

This compound exhibits a dual effect on cell proliferation. It inhibits the growth of hyperproliferative cells like keratinocytes and various cancer cell lines.[1][3][9] Conversely, it has been shown to promote the proliferation of immune cells such as Natural Killer (NK) and T cells, enhancing their cytotoxic capabilities against AML cells.[8]

Quantitative data on the anti-proliferative effects of azelaic acid and its derivatives have been determined using MTT assays in cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate enhanced efficacy when azelaic acid is modified or entrapped in delivery vesicles.

Table 1: Anti-proliferative Activity of Azelaic Acid (AA) and its Derivatives [9]

Compound/Formulation Cell Line IC50 Comparison to Vincristine Potency vs. Free AA
AA entrapped in liposomes HeLa ~1.5 times less potent ~90 times more potent
AACD* in liposomes HeLa 2.3 times more potent 327 times more potent
DA** in liposomes KB 0.03 times less potent More effective than AA
AACD* in niosomes B(16)F(10) 0.05 times less potent More effective than AA

*AACD: Azelaic acid-beta-cyclodextrin complex **DA: Diethyl azelate

Inflammatory Response

The anti-inflammatory properties of this compound are a cornerstone of its therapeutic effect. This is mediated by the inhibition of the NF-κB and MAPK pathways and a reduction in ROS production.[2][3] This leads to a measurable change in the cytokine profile of immune cells. In human plasmacytoid dendritic cells, azelaic acid and diethyl azelate were shown to modulate the secretion of multiple cytokines.

Table 2: Cytokine Modulation by Azelaic Acid (AZA) and Diethyl Azelate (DEA) in Human pDCs [10]

Cytokine Effect of AZA (% of Control) Effect of DEA (% of Control)
Pro-inflammatory
IL-6 Down-regulated Down-regulated
IL-8 Down-regulated Down-regulated
TNF-α Down-regulated Down-regulated
IL-1β Down-regulated Down-regulated
Anti-inflammatory
IL-10 Up-regulated Up-regulated
Chemokines
MCP-1 Down-regulated Down-regulated
MIP-1β Down-regulated Down-regulated

(Data interpreted from graphical representations in the cited source. Values represent general trends of up- or down-regulation relative to untreated controls.)

Experimental Protocols

The following sections detail standardized protocols for key experiments used to investigate the cellular effects of this compound.

Western Blotting for Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a sample, such as the phosphorylated (active) forms of pathway components like Akt or p38.

Methodology:

  • Cell Lysis : Culture cells to desired confluency and treat with this compound for the specified time. Place culture dishes on ice, wash cells with ice-cold PBS, and aspirate. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Scrape cells and transfer the suspension to a microcentrifuge tube.[11][12][13]

  • Homogenization & Clarification : Agitate the lysate for 30-60 minutes at 4°C. Centrifuge at ~12,000 rpm for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new tube.[12][13][14]

  • Protein Quantification : Determine the protein concentration of the lysate using a standard method like the BCA Protein Assay to ensure equal loading of samples.[13]

  • Sample Preparation : Mix the lysate with 4x or 6x SDS-PAGE sample buffer (containing a reducing agent like DTT or β-mercaptoethanol). Boil the samples at 95-100°C for 5-10 minutes to denature proteins.[11]

  • Gel Electrophoresis (SDS-PAGE) : Load equal amounts of protein (e.g., 20-30 μg) into the wells of a polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[14]

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[13][14]

  • Blocking : Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Antibody Incubation : Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[11]

  • Washing : Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.[14]

  • Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[11]

  • Detection : After further washes, add a chemiluminescent substrate (e.g., ECL) to the membrane and visualize the protein bands using an imaging system or X-ray film.[15]

G cluster_prep Sample Preparation cluster_blot Immunodetection cluster_sep Protein Separation & Transfer p1 Cell Lysis & Homogenization p2 Protein Quantification (BCA) p1->p2 p3 Denaturation (Boiling with SDS Buffer) p2->p3 p4 SDS-PAGE Electrophoresis p3->p4 p6 Blocking (5% Milk/BSA) p7 Primary Antibody Incubation (Overnight) p6->p7 p8 Secondary Antibody Incubation (1 hour) p7->p8 p9 Detection (ECL Substrate) p8->p9 p5 Electro-Transfer to PVDF Membrane p4->p5 p5->p6

Standard experimental workflow for Western Blotting.
Cell Viability Assay (Resazurin-based)

This assay quantitatively measures cell proliferation and mitochondrial metabolic activity as an indicator of cell health.

Methodology:

  • Cell Seeding : Seed cells (e.g., dermal fibroblasts, cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment : Replace the medium with fresh medium containing various concentrations of this compound and appropriate controls.

  • Incubation : Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Reagent Addition : Add Resazurin solution to each well. This non-fluorescent dye is converted to the highly fluorescent resorufin by metabolically active cells.[16]

  • Final Incubation : Incubate the plate for an additional 1-4 hours to allow for the colorimetric change.

  • Measurement : Measure the fluorescence (e.g., 560nm Ex / 590nm Em) or absorbance using a microplate reader. The signal intensity is directly proportional to the number of viable, metabolically active cells.

G s1 Seed cells in 96-well plate s2 Treat with Dipotassium Azelate (various conc.) s1->s2 s3 Incubate for 24-72 hours s2->s3 s4 Add Resazurin Reagent to each well s3->s4 s5 Incubate for 1-4 hours s4->s5 s6 Measure Fluorescence (Plate Reader) s5->s6 s7 Calculate Cell Viability (% of Control) s6->s7

Workflow for a Resazurin-based cell viability assay.
Cytokine Production Assay (Intracellular Flow Cytometry)

This protocol allows for the quantification of cytokine production within individual cells, providing insights into the functional response of specific cell populations.

Methodology:

  • Cell Culture and Stimulation : Culture immune cells (e.g., PBMCs, dendritic cells) in the presence or absence of this compound. A stimulant may be added to induce cytokine production.

  • Protein Transport Inhibition : Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final hours of culture. This blocks the secretion of cytokines, causing them to accumulate inside the cell.[17]

  • Surface Staining : Harvest the cells and stain them with fluorochrome-conjugated antibodies against cell surface markers to identify the cell population of interest (e.g., CD4+ T cells).

  • Fixation and Permeabilization : Fix the cells with a fixation buffer to preserve them. Then, wash and resuspend the cells in a permeabilization buffer, which creates pores in the cell membrane.[18]

  • Intracellular Staining : Add a fluorochrome-conjugated antibody specific to the intracellular cytokine of interest (e.g., anti-TNF-α) to the permeabilized cells. Incubate to allow the antibody to bind to the trapped cytokine.

  • Analysis : Wash the cells to remove excess antibody and analyze them on a flow cytometer. The fluorescence intensity will indicate the level of cytokine expression within the gated cell population.[17][18]

G s1 Culture & Treat Cells (+/- Azelate) s2 Add Protein Transport Inhibitor (e.g., Brefeldin A) s1->s2 s3 Stain Surface Markers (e.g., CD3, CD4) s2->s3 s4 Fix & Permeabilize Cells s3->s4 s5 Stain Intracellular Cytokines (e.g., IFN-γ) s4->s5 s6 Acquire Data via Flow Cytometry s5->s6 s7 Analyze Gated Populations s6->s7

Workflow for intracellular cytokine analysis by flow cytometry.

Conclusion

This compound, through its active azelaic acid component, is a pleiotropic agent that interfaces with a wide range of cellular pathways. Its therapeutic efficacy stems from its ability to concurrently inhibit pro-inflammatory cascades like NF-κB and MAPK, modulate hyperproliferative signaling via the PI3K/Akt pathway, exert direct antimicrobial and antioxidant effects, and normalize keratinocyte differentiation. Furthermore, its capacity to activate specific pathways like Notch in certain cellular contexts underscores the complexity of its biological activity. A thorough understanding of these molecular interactions, supported by robust experimental methodologies, is crucial for optimizing current therapeutic applications and exploring new indications for this versatile compound.

References

Unveiling the Potent Enzymatic Inhibition Landscape of Dipotassium Azelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium azelate, the potassium salt of azelaic acid, is a dicarboxylic acid with established therapeutic efficacy in various dermatological conditions. Its mechanism of action is multifaceted, with a significant contribution arising from its ability to inhibit key enzymes involved in cutaneous pathophysiology. This technical guide provides an in-depth exploration of the enzymatic inhibition profile of this compound, focusing on its interactions with tyrosinase, 5-alpha-reductase, and thioredoxin reductase. Furthermore, this guide elucidates the emerging role of azelaic acid in modulating matrix metalloproteinase activity. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and skin biology research.

Core Inhibitory Activities of the Azelate Ion

The inhibitory properties of this compound are primarily attributed to the azelate dianion. Upon dissolution, this compound releases azelaic acid, which exists in its ionized form at physiological pH. This dianion is the active moiety responsible for interacting with and inhibiting various enzymes. The following sections detail the inhibitory effects on key enzymatic targets.

Data Presentation: Quantitative Inhibition Data

The following table summarizes the available quantitative data on the enzymatic inhibition by the azelate ion. It is important to note that while the active component is the azelate ion derived from this compound, the cited research was conducted using azelaic acid.

Enzyme TargetInhibitorInhibition Constant (Ki)Type of Inhibition
TyrosinaseAzelaic Acid2.73 x 10⁻³ M[1]Competitive[1]
Thioredoxin ReductaseAzelaic Acid1.25 x 10⁻⁵ M[1]Competitive[1]
5-alpha-reductaseAzelaic AcidNot QuantifiedCompetitive
Matrix Metalloproteinase-1 (MMP-1)Azelaic AcidReduced ReleaseIndirect Inhibition

Detailed Experimental Protocols

This section provides detailed methodologies for the key enzymatic inhibition assays discussed in this guide.

Tyrosinase Inhibition Assay

This protocol is adapted from methodologies used to assess inhibitors of tyrosinase activity.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The inhibition of tyrosinase by this compound results in a decreased rate of dopachrome formation.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (or Azelaic Acid)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in the phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the this compound solution to be tested.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader.

  • A control reaction without the inhibitor should be run in parallel.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

5-alpha-reductase Inhibition Assay

This protocol outlines a general method for assessing the inhibition of 5-alpha-reductase.

Principle: 5-alpha-reductase converts testosterone to dihydrotestosterone (DHT). The inhibitory activity of this compound can be determined by quantifying the reduction in DHT formation.

Materials:

  • Rat liver microsomes (as a source of 5-alpha-reductase)

  • Testosterone

  • NADPH (cofactor)

  • This compound (or Azelaic Acid)

  • Buffer solution (e.g., phosphate buffer, pH 6.5)

  • Organic solvent (e.g., ethyl acetate) for extraction

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of this compound.

  • In a reaction tube, combine the rat liver microsomes, testosterone, and NADPH in the buffer solution.

  • Add various concentrations of the this compound solution to the reaction tubes.

  • Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching agent (e.g., a strong acid).

  • Extract the steroids (testosterone and DHT) from the reaction mixture using an organic solvent.

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.

  • Quantify the amount of DHT produced using a validated HPLC method.

  • A control reaction without the inhibitor should be performed to determine the maximum enzyme activity.

  • Calculate the percentage of inhibition based on the reduction in DHT formation in the presence of the inhibitor compared to the control.

Thioredoxin Reductase Inhibition Assay

This protocol is based on the DTNB reduction assay for measuring thioredoxin reductase activity.

Principle: Thioredoxin reductase (TrxR) catalyzes the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH, producing 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm. Inhibition of TrxR by this compound leads to a decreased rate of TNB formation.

Materials:

  • Purified thioredoxin reductase (e.g., from rat liver)

  • NADPH

  • DTNB

  • This compound (or Azelaic Acid)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer with EDTA, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • In a 96-well plate, add 50 µL of the assay buffer.

  • Add 10 µL of NADPH solution to each well.

  • Add 10 µL of various concentrations of the this compound solution.

  • Add 10 µL of the thioredoxin reductase solution to each well and incubate for a short period (e.g., 5 minutes) at room temperature.

  • Initiate the reaction by adding 20 µL of DTNB solution to each well.

  • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

  • A control reaction without the inhibitor is necessary to determine the uninhibited enzyme activity.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Tyrosinase_Inhibition_Pathway cluster_melanogenesis Melanogenesis Pathway cluster_inhibition Inhibition by Azelate Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Dipotassium_Azelate This compound Tyrosinase Tyrosinase Dipotassium_Azelate->Tyrosinase Inhibits

Fig 1. Inhibition of the Melanogenesis Pathway by this compound.

Five_Alpha_Reductase_Pathway cluster_androgen Androgen Synthesis Pathway cluster_inhibition Inhibition by Azelate Testosterone Testosterone Dihydrotestosterone Dihydrotestosterone Testosterone->Dihydrotestosterone 5-alpha-reductase Dipotassium_Azelate This compound 5-alpha-reductase 5-alpha-reductase Dipotassium_Azelate->5-alpha-reductase Inhibits

Fig 2. Inhibition of Dihydrotestosterone Synthesis by this compound.

Thioredoxin_Reductase_Pathway cluster_redox Cellular Redox Regulation cluster_inhibition Inhibition by Azelate NADPH NADPH Thioredoxin_Reductase Thioredoxin_Reductase NADPH->Thioredoxin_Reductase Reduces Thioredoxin_oxidized Thioredoxin_oxidized Thioredoxin_Reductase->Thioredoxin_oxidized Reduces Thioredoxin_reduced Thioredoxin_reduced Thioredoxin_oxidized->Thioredoxin_reduced Downstream_Targets Downstream_Targets Thioredoxin_reduced->Downstream_Targets Reduces Disulfide Bonds Dipotassium_Azelate This compound Dipotassium_Azelate->Thioredoxin_Reductase Inhibits

Fig 3. Inhibition of the Thioredoxin Reductase System by this compound.

Experimental_Workflow_Enzyme_Inhibition cluster_workflow General Experimental Workflow for Enzyme Inhibition Assay A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Progress (e.g., Spectrophotometry) C->D E Calculate Percentage Inhibition D->E F Determine IC50 / Ki values E->F

Fig 4. Generalized Experimental Workflow for Determining Enzymatic Inhibition.

Modulation of Matrix Metalloproteinase-1 (MMP-1)

Recent research has indicated that azelaic acid can influence the expression of matrix metalloproteinases (MMPs), which are enzymes responsible for degrading extracellular matrix proteins like collagen. Specifically, studies have shown that azelaic acid can reduce the release of MMP-1 from human dermal fibroblasts that have been exposed to photo-induced stress.[2] This suggests an indirect inhibitory effect on collagen degradation, which could contribute to the observed improvements in skin texture with long-term azelaic acid treatment.[2]

This finding opens a new avenue for understanding the broader effects of this compound on skin health, extending beyond its direct enzymatic inhibition of tyrosinase, 5-alpha-reductase, and thioredoxin reductase.

Conclusion

This compound, through its active azelate moiety, exhibits a significant inhibitory effect on several key enzymes implicated in skin physiology and pathology. Its competitive inhibition of tyrosinase and thioredoxin reductase is well-documented with established inhibition constants. Furthermore, its inhibitory action on 5-alpha-reductase provides a clear mechanism for its efficacy in androgen-mediated skin conditions. The emerging evidence of its ability to modulate MMP-1 activity highlights a novel aspect of its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate and harness the enzymatic inhibitory properties of this compound in the development of innovative dermatological and cosmetic solutions. Further research is warranted to quantify the inhibitory potency of this compound on 5-alpha-reductase and to fully elucidate its regulatory role in extracellular matrix homeostasis.

References

Methodological & Application

Application Note: Synthesis and Purification of Dipotassium Azelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis and purification of dipotassium azelate, a potassium salt of the dicarboxylic acid, azelaic acid. The synthesis is achieved through a straightforward acid-base neutralization reaction between azelaic acid and potassium hydroxide. The subsequent purification is performed using recrystallization to obtain a high-purity product. This document includes a step-by-step experimental protocol, a summary of quantitative data, and analytical methods for quality control.

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid with known applications in dermatology for the treatment of acne and hyperpigmentation. The conversion of azelaic acid to its dipotassium salt, this compound, can enhance its solubility in aqueous formulations, a desirable characteristic for various pharmaceutical and cosmetic applications. This protocol outlines a reliable method for the synthesis and purification of this compound for research and development purposes.

Chemical Reaction

The synthesis of this compound is based on the neutralization of the two carboxylic acid groups of azelaic acid with two equivalents of potassium hydroxide.

cluster_reactants Reactants cluster_products Products Azelaic_Acid Azelaic Acid (HOOC(CH₂)₇COOH) Dipotassium_Azelate This compound (KOOC(CH₂)₇COOK) Azelaic_Acid->Dipotassium_Azelate + 2 KOH Potassium_Hydroxide Potassium Hydroxide (2 KOH) Potassium_Hydroxide->Dipotassium_Azelate Water Water (2 H₂O)

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from azelaic acid and potassium hydroxide.

Materials:

  • Azelaic Acid (C₉H₁₆O₄), high purity

  • Potassium Hydroxide (KOH), pellets or flakes

  • Deionized Water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Round-bottom flask

  • Condenser

  • pH meter or pH indicator strips

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure:

  • Dissolve Azelaic Acid: In a round-bottom flask, dissolve 18.82 g (0.1 mol) of azelaic acid in 200 mL of a 1:1 (v/v) mixture of ethanol and deionized water.

  • Prepare KOH Solution: In a separate beaker, carefully dissolve 11.22 g (0.2 mol) of potassium hydroxide in 50 mL of deionized water. Caution: This is an exothermic reaction and the solution will become hot. Handle with care.

  • Reaction: Slowly add the potassium hydroxide solution to the azelaic acid solution while stirring continuously.

  • Heating and Reflux: Attach a condenser to the flask and heat the mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.

  • pH Adjustment: After cooling to room temperature, check the pH of the solution. It should be neutral to slightly basic (pH 7-8). If the solution is too acidic, add a small amount of KOH solution dropwise. If it is too basic, it indicates an excess of KOH was added.

  • Solvent Removal: Remove the solvent (ethanol and water) using a rotary evaporator until a concentrated solution or a solid precipitate is obtained.

Purification by Recrystallization

This protocol details the purification of the synthesized this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Beakers

  • Hot plate with stirring capability

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Transfer the crude this compound to a beaker. Add a minimal amount of hot 90% ethanol (a mixture of 9 parts ethanol to 1 part deionized water) and heat the mixture while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote the crystallization of this compound.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Experimental Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Dissolution Dissolve Azelaic Acid Reaction Add KOH Solution Dissolution->Reaction Reflux Heat and Reflux Reaction->Reflux Solvent_Removal Remove Solvent Reflux->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Isolation Isolate Crystals Recrystallization->Isolation Drying Dry Product Isolation->Drying Purity_Analysis Purity Analysis (HPLC) Drying->Purity_Analysis Characterization Characterization Purity_Analysis->Characterization

Caption: Experimental workflow for this compound synthesis and purification.

Data Presentation

ParameterValueAnalytical Method
Reactants
Azelaic Acid (FW: 188.22 g/mol )18.82 gN/A
Potassium Hydroxide (FW: 56.11 g/mol )11.22 gN/A
Product
Theoretical Yield of this compound (FW: 264.41 g/mol )26.44 gCalculation
Typical Experimental Yield21.15 - 23.80 g (80-90%)Gravimetric
Purity>98%HPLC[1]

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound and for quantifying any unreacted azelaic acid.

HPLC Conditions:

  • Column: A C8 or C18 reversed-phase column is often used.

  • Mobile Phase: A common mobile phase is a gradient of a phosphate buffer and acetonitrile.[1]

  • Detection: UV detection at a low wavelength, such as 210 nm, is typically employed as azelaic acid and its salts lack a strong chromophore.[1]

  • Standard Preparation: A standard solution of high-purity this compound should be prepared for quantification.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Potassium hydroxide is corrosive and should be handled with extreme care.

  • The synthesis and purification should be carried out in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Dipotassium azelate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: GC-MS Analysis of Dipotassium Azelate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reliable method for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of dicarboxylic acid salts, a derivatization step is essential to convert azelaic acid into a volatile ester, making it amenable to GC-MS analysis.[1][2] The described protocol involves the conversion of this compound to azelaic acid, followed by esterification and subsequent analysis. This method provides high sensitivity and accuracy for the determination of azelaic acid in various matrices.

Principle of Analysis

Direct analysis of this compound by GC-MS is not feasible due to its salt form, which has extremely low volatility.[3][4] The analytical approach, therefore, requires two key stages:

  • Acidification: The this compound salt is first converted back to its free acid form, azelaic acid, by treatment with a strong acid.

  • Derivatization: Azelaic acid, a dicarboxylic acid, still exhibits poor volatility.[1][2] To overcome this, it is chemically modified into a more volatile derivative. The most common methods are esterification (e.g., methylation to form dimethylazelate) or silylation.[1][5] Esterification with reagents like Boron Trifluoride (BF₃) in methanol is a widely used, stable, and quantitative method.[6][7]

The resulting volatile derivative, such as dimethylazelate, can be easily separated and detected by GC-MS.

Experimental Protocols

Sample Preparation: Conversion and Extraction

This protocol outlines the conversion of this compound to azelaic acid and its extraction from the sample matrix.

  • Weighing: Accurately weigh a sample containing this compound into a 15 mL glass reaction vial.

  • Dissolution: Dissolve the sample in a suitable aqueous solvent.

  • Acidification: Acidify the solution to a pH < 2 using a strong acid (e.g., HCl or H₂SO₄) to ensure complete conversion of the salt to azelaic acid.

  • Extraction: Extract the protonated azelaic acid from the aqueous solution using an appropriate organic solvent like ethyl acetate or diethyl ether.[8] Perform the extraction three times for quantitative recovery.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen gas to concentrate the azelaic acid residue.[9] Do not dry to complete harshness. The sample is now ready for derivatization.

Derivatization Protocol: Methyl Esterification

This protocol describes the formation of dimethylazelate using BF₃-Methanol.

  • Reagent Addition: To the dried azelaic acid residue, add 1-2 mL of 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution.[7][10]

  • Reaction: Securely cap the vial and heat the mixture at 60°C for 10-15 minutes to facilitate the esterification reaction.[7]

  • Quenching: After cooling to room temperature, quench the reaction by adding an equal volume of saturated sodium chloride solution.

  • Extraction of Derivative: Extract the dimethylazelate derivative with a non-polar solvent such as hexane.[8]

  • Final Preparation: The hexane layer containing the dimethylazelate is carefully transferred to a clean GC vial for analysis. Ensure the sample is free from particles.[3][4]

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of dimethylazelate. Parameters may be optimized based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph Shimadzu GC-MS QP2010 or equivalent
Column Rtx®-2330 (30 m x 0.25 mm x 0.20 µm) or HP-5 (30 m x 0.25 mm x 0.25 µm)[8][10]
Injector Temperature 260 - 270°C[8]
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium, constant flow rate of 1.51 mL/min[8]
Oven Program Initial: 120°C for 0.5 min, ramp at 5°C/min to 200°C, hold for 15 min[8]
Mass Spectrometer
Interface Temperature 260°C[8]
Ion Source Temp. 160°C[8]
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 550 amu[8]

Data Presentation: Method Performance

The following tables summarize typical quantitative performance data for the GC-MS analysis of derivatized azelaic acid, compiled from various studies.

Table 1: Linearity and Range

Concentration Range R² Value Reference
10 - 1000 mg/L 0.9997 [10][11]

| 100 ng/mL - 100 mg/mL | >0.999 |[1][2] |

Table 2: Detection and Quantification Limits

Parameter Value Reference
Limit of Detection (LOD) 1 nM [8]
Limit of Quantification (LOQ) 50 nM [8]
Limit of Detection (LOD) 15 mg/kg [10]
Limit of Quantification (LOQ) 50 mg/kg [10]
Limit of Detection (LOD) 10 ng/mL [1][2]

| Limit of Quantification (LOQ) | 100 ng/mL |[1][2] |

Table 3: Accuracy and Precision

Parameter Value Reference
Recovery (Plasma) 97% [8]
Recovery (Cosmetics) 87.7% - 101% [11]
Precision (RSD) < 4% [11]

| Inter-day/Intra-day Variability | < 2.0% |[1][2] |

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the analysis.

G cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample Acidification Acidification (pH < 2) Sample->Acidification Add Strong Acid Extraction Solvent Extraction (Azelaic Acid) Acidification->Extraction Add Organic Solvent Concentration Concentration (N₂ Evaporation) Extraction->Concentration Deriv Add BF₃-Methanol Concentration->Deriv Concentration->Deriv Reaction Heat (60°C) Deriv->Reaction Deriv_Extract Solvent Extraction (Dimethylazelate) Reaction->Deriv_Extract GCMS GC-MS Injection Deriv_Extract->GCMS Deriv_Extract->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Experimental workflow for GC-MS analysis.

G A This compound (Non-Volatile Salt) B Azelaic Acid (Low Volatility) A->B  Acidification (H⁺)   C Dimethylazelate (Volatile Derivative) B->C  Esterification  (BF₃-Methanol)   D Analysis C->D  GC-MS  

Caption: Logical diagram of the derivatization process.

References

Application Notes and Protocols for Dipotassium Azelate Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium azelate, the potassium salt of azelaic acid, offers enhanced solubility in aqueous solutions, making it a compelling compound for in vitro studies in cell culture. Azelaic acid, a naturally occurring dicarboxylic acid, is known for its diverse biological activities, including anti-inflammatory, anti-proliferative, and anti-melanogenic properties. These characteristics make this compound a compound of interest for research in dermatology, oncology, and inflammation.

These application notes provide detailed protocols for the formulation and application of this compound solutions in cell culture experiments. The included methodologies for assessing its effects on cell viability, proliferation, inflammation, and melanogenesis are intended to serve as a comprehensive guide for researchers.

Formulation of this compound Solutions

Stock Solution Preparation

The enhanced water solubility of this compound simplifies the preparation of stock solutions for cell culture applications compared to its parent compound, azelaic acid.

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile water for injection or cell culture grade water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube under aseptic conditions.

  • Dissolution: Add a small volume of sterile PBS or cell culture grade water to the powder. This compound is readily soluble in aqueous solutions. For a high-concentration stock solution (e.g., 100 mM), gentle warming to 37°C and vortexing may be required to facilitate complete dissolution.

  • Volume Adjustment: Once fully dissolved, add sterile PBS or water to reach the final desired stock concentration.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. For short-term use (up to one week), the solution can be stored at 4°C.

Working Solution Preparation

Working solutions of this compound should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

Protocol:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium.

  • Under aseptic conditions, add the calculated volume of the stock solution to the pre-warmed cell culture medium.

  • Mix the working solution thoroughly by gentle pipetting or swirling before adding it to the cells.

Quantitative Data Summary

The following table summarizes the effective concentrations of azelaic acid (the active component of this compound) in various in vitro assays, as reported in the literature. These values can serve as a starting point for designing experiments with this compound.

Cell TypeAssayEffective Concentration/IC50Reference
Mouse KeratinocytesDNA Synthesis InhibitionIC50: 20 mM[1]
Human Melanoma Cells (HMB2, SK23)Clonogenic AssayDose-dependent effect from 1-100 mM[2][3]
Human KeratinocytesAnti-inflammatory (UVB-induced cytokine suppression)20 mM[4]
B16F10 Melanoma CellsMelanin Production InhibitionSignificant inhibition at 20 mM[5]
Human Melanoma CellsMitochondrial DamageObserved at 50 mM[6]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest (e.g., keratinocytes, melanocytes, macrophages)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of PBS used to prepare the stock solution) and a positive control for cell death if desired.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well and pipette up and down to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Anti-inflammatory Activity Assay (Griess Assay for Nitric Oxide)

This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages in response to an inflammatory stimulus and the inhibitory effect of this compound.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • 24-well cell culture plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound working solutions

  • Griess Reagent System

  • Sodium nitrite standard

  • Microplate reader

Protocol:

  • Cell Seeding: Seed macrophages in a 24-well plate at a density of 1 x 10^5 cells per well in 500 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Pre-treatment: Remove the medium and pre-treat the cells with 500 µL of fresh medium containing various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: Collect the cell culture supernatants from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of each supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using a standard curve generated with sodium nitrite.

Tyrosinase Activity Inhibition Assay

This protocol assesses the ability of this compound to inhibit the activity of tyrosinase, the key enzyme in melanin synthesis.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • This compound working solutions

  • 96-well plate

  • Microplate reader

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, add 20 µL of mushroom tyrosinase solution (in phosphate buffer) and 140 µL of various concentrations of this compound (in phosphate buffer). Include a control with buffer instead of the inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 40 µL of L-DOPA solution (in phosphate buffer) to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of dopachrome formation (the initial linear slope of the absorbance vs. time curve). Determine the percentage of tyrosinase inhibition for each concentration of this compound compared to the control.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating key signaling pathways affected by azelaic acid and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis prep_solution Prepare this compound Stock & Working Solutions seed_cells Seed Cells in Multi-well Plates prep_solution->seed_cells treat_cells Treat Cells with This compound seed_cells->treat_cells mtt_assay MTT Assay (Viability/Proliferation) treat_cells->mtt_assay griess_assay Griess Assay (Anti-inflammatory) treat_cells->griess_assay tyrosinase_assay Tyrosinase Assay (Anti-melanogenic) treat_cells->tyrosinase_assay western_blot Western Blot (Signaling Pathways) treat_cells->western_blot data_analysis Analyze & Interpret Results mtt_assay->data_analysis griess_assay->data_analysis tyrosinase_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for studying this compound in cell culture.

tyrosinase_inhibition Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Azelaic_Acid Azelaic Acid Azelaic_Acid->Tyrosinase

Caption: Azelaic acid inhibits tyrosinase, a key enzyme in melanin synthesis.

nfkb_mapk_pathway cluster_stimulus Inflammatory Stimulus (e.g., UVB, LPS) cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus UVB / LPS p38_MAPK p38 MAPK Stimulus->p38_MAPK NFkB_p65 NF-κB (p65) Stimulus->NFkB_p65 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) p38_MAPK->Cytokines NFkB_p65->Cytokines Nuclear Translocation Azelaic_Acid Azelaic Acid Azelaic_Acid->p38_MAPK Inhibits Phosphorylation Azelaic_Acid->NFkB_p65 Inhibits Nuclear Translocation

Caption: Azelaic acid's anti-inflammatory effect via NF-κB and MAPK pathways.[4][6]

ppar_gamma_pathway Azelaic_Acid Azelaic Acid PPARg PPARγ Azelaic_Acid->PPARg Activates NFkB NF-κB PPARg->NFkB Inhibits Transactivation Inflammation Inflammation NFkB->Inflammation

Caption: Azelaic acid activates PPARγ, leading to anti-inflammatory effects.[4][6]

References

Dipotassium Azelate: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dipotassium azelate, the dipotassium salt of the C9 dicarboxylic acid azelaic acid, is emerging as a valuable and versatile reagent in the field of organic synthesis. Its bifunctional nature, coupled with enhanced solubility in certain solvents compared to its parent acid, makes it an attractive building block for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in two key areas: the synthesis of dialkyl azelate esters and the preparation of polyesters through polycondensation. These applications are of significant interest to researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its reactivity and for the design of synthetic protocols.

PropertyValue
Chemical Formula C₉H₁₄K₂O₄
Molecular Weight 264.40 g/mol
Appearance White to off-white powder
CAS Number 52457-54-2
Solubility Soluble in water.
Melting Point >300 °C (decomposes)

Application Note 1: Synthesis of Dialkyl Azelate Esters via Nucleophilic Substitution

Overview:

This compound serves as an excellent nucleophile in SN2 reactions with alkyl halides for the synthesis of symmetrical dialkyl azelate esters. These esters are valuable as plasticizers, lubricants, and intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. The use of the dipotassium salt avoids the need for an external base and can lead to high yields under relatively mild conditions.

Reaction Scheme:

Caption: Workflow for the synthesis of dialkyl azelates.

Application Note 2: Synthesis of Polyesters via Polycondensation

Overview:

This compound can be utilized as a monomer in polycondensation reactions with dihaloalkanes to produce aliphatic polyesters. This synthetic route offers an alternative to traditional polyesterification methods that often require harsh conditions or the use of catalysts. The resulting polyesters have potential applications in biodegradable plastics, fibers, and drug delivery systems.

Reaction Scheme:

Where R is an alkane diradical and X is a halide.

Experimental Protocol: Synthesis of Poly(hexamethylene azelate)

This protocol outlines a general procedure for the synthesis of a polyester from this compound and 1,6-dibromohexane.

Materials:

  • This compound (1.0 eq)

  • 1,6-dibromohexane (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Standard laboratory glassware for polymerization

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Heat the solution to 100-110 °C with vigorous stirring to ensure complete dissolution.

  • Slowly add 1,6-dibromohexane (1.0 eq) to the reaction mixture.

  • Maintain the reaction at 100-110 °C for 8-12 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the viscous solution into a large volume of methanol with stirring to precipitate the polyester.

  • Filter the solid polymer and wash it thoroughly with fresh methanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Quantitative Data (Illustrative):

The properties of the resulting polyester are dependent on the reaction conditions.

DihaloalkaneReaction Time (h)Temperature (°C)Molecular Weight (Mn, Da)Polydispersity Index (PDI)
1,4-Dichlorobutane121108,000 - 12,0001.8 - 2.2
1,6-Dibromohexane1010510,000 - 15,0001.7 - 2.1
1,8-Diiodooctane810012,000 - 18,0001.6 - 2.0

Logical Relationship Diagram:

Polycondensation_Logic monomers This compound + Dihaloalkane polymerization Polycondensation in DMF monomers->polymerization Heating (100-110°C) precipitation Precipitation in Methanol polymerization->precipitation Isolation polymer Purified Polyester precipitation->polymer Washing & Drying

Caption: Logical steps in polyester synthesis.

Signaling Pathway Relevance in Drug Development

While this compound itself is not directly implicated in specific signaling pathways, its parent molecule, azelaic acid, has known biological activities that are relevant to drug development. Azelaic acid is used in the treatment of acne and rosacea and is known to inhibit tyrosinase, an enzyme involved in melanin production. A derivative, potassium azeloyl diglycinate, is also used in cosmetics for its skin-lightening and anti-inflammatory properties. The potential for this compound to serve as a precursor for novel derivatives that could modulate these or other pathways is an active area of research.

Hypothetical Signaling Pathway Inhibition:

Signaling_Pathway cluster_synthesis Synthesis cluster_cell Cellular Target DA This compound Derivative Novel Azelate Derivative DA->Derivative Organic Synthesis Enzyme Target Enzyme (e.g., Tyrosinase) Derivative->Enzyme Inhibition

Caption: Synthesis of an active derivative from this compound.

Conclusion

This compound is a readily accessible and highly functional reagent for organic synthesis. Its application in the synthesis of both small molecule esters and functional polymers highlights its versatility. The protocols provided herein serve as a foundation for researchers to explore the utility of this compound in their own synthetic endeavors, from the development of new materials to the design of novel therapeutic agents. Further research into the applications of this compound is warranted and is expected to uncover new and valuable chemical transformations.

Application Notes and Protocols: Dipotassium Azelate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium azelate, the potassium salt of azelaic acid, is a functional derivative that offers enhanced solubility and formulation advantages over its parent acid.[1] While much of the biochemical research has been conducted on azelaic acid, the biological activities are attributed to the azelate anion. These application notes provide an overview of the biochemical properties of this compound and detailed protocols for its use in relevant in vitro assays.

This compound exhibits a range of biological activities, including antioxidant and antimicrobial effects.[2] Its primary mechanism as an antioxidant involves scavenging free radicals, thereby mitigating oxidative stress.[2] Furthermore, it demonstrates antimicrobial properties against various microorganisms by targeting fundamental cellular processes such as protein and DNA synthesis.[2]

Biochemical Properties and Mechanisms of Action

This compound, through its active azelate component, demonstrates notable antioxidant and antimicrobial properties.

Antioxidant Activity

The antioxidant mechanism of this compound is centered on its ability to act as a free radical scavenger.[2] This action helps to reduce oxidative stress within biological systems. Specifically, it has been shown to inhibit the release of reactive oxygen species (ROS), such as hydroxyl radicals and superoxide anions, from neutrophils in a dose-dependent manner.[2]

Antimicrobial Action

This compound is effective against a variety of aerobic and anaerobic bacteria, including those implicated in dermatological conditions like Propionibacterium acnes and Staphylococcus epidermidis.[2] Its mode of action is multifaceted, involving the disruption of essential cellular processes in microorganisms. A key mechanism is the suppression of microbial protein and DNA synthesis.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data on the biochemical activity of the azelate anion.

Assay TypeTarget Organism/SystemConcentrationObserved Effect
Microbial Protein SynthesisVarious Microorganisms313 µMOver 50% reduction in microbial protein synthesis.[2]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the procedure to determine the minimum concentration of this compound required to inhibit the visible growth of a target microorganism.

Materials:

  • This compound

  • Target microorganism (e.g., P. acnes, S. epidermidis)

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 10 mg/mL. Filter-sterilize the solution.

  • Preparation of Inoculum: Culture the target microorganism in the appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: In a sterile 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the sterile broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the adjusted bacterial inoculum to each well containing the diluted this compound and control wells (broth only for sterility control, and broth with inoculum for growth control).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24-48 hours, anaerobic conditions for P. acnes).

  • Determination of MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth. The absorbance can also be read using a spectrophotometer at 600 nm.

Protocol: DPPH Free Radical Scavenging Assay

This protocol measures the antioxidant capacity of this compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microtiter plate

  • Spectrophotometer (517 nm)

  • Ascorbic acid (positive control)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol at various concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

    • Prepare a stock solution of ascorbic acid in methanol to be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the this compound solution (or ascorbic acid/methanol for controls) to each well.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the this compound sample or ascorbic acid.

Visualizations

G cluster_workflow Experimental Workflow: MIC Determination prep_stock Prepare Dipotassium Azelate Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Determine MIC (Visual/Spectrophotometric) incubation->read_results

Caption: Workflow for MIC determination of this compound.

G cluster_pathway Antimicrobial Mechanism of this compound dipotassium_azelate This compound protein_synthesis Microbial Protein Synthesis dipotassium_azelate->protein_synthesis Inhibits dna_synthesis Microbial DNA Synthesis dipotassium_azelate->dna_synthesis Inhibits cell_viability Decreased Microbial Cell Viability protein_synthesis->cell_viability dna_synthesis->cell_viability

Caption: Antimicrobial action of this compound.

G cluster_workflow_antioxidant Experimental Workflow: DPPH Assay prep_solutions Prepare this compound, DPPH, and Control Solutions assay_setup Mix Solutions in 96-Well Plate prep_solutions->assay_setup incubation Incubate in Dark assay_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging Activity measurement->calculation

Caption: Workflow for DPPH antioxidant assay.

References

Application Notes and Protocols for Studying Tyrosinase Inhibition with Dipotassium Azelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing dipotassium azelate in the study of tyrosinase inhibition, a key process in melanogenesis. The following sections detail the mechanism of action, quantitative data on inhibitory effects, and detailed experimental protocols for in vitro and cell-based assays. While specific quantitative data for this compound is limited in publicly available literature, the data presented for its parent compound, azelaic acid, serves as a robust proxy for designing and interpreting experiments. This compound, as a salt of azelaic acid, is expected to exhibit similar inhibitory characteristics in aqueous solutions.

Introduction to this compound as a Tyrosinase Inhibitor

This compound is the potassium salt of azelaic acid, a naturally occurring dicarboxylic acid. Azelaic acid is a known competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] Its ability to interfere with this pathway makes it a compound of significant interest for research in dermatology and cosmetology, particularly for conditions related to hyperpigmentation. By studying this compound, researchers can gain insights into the molecular mechanisms of melanogenesis and evaluate its potential as a therapeutic or cosmetic agent.

Quantitative Data: Tyrosinase Inhibition and Melanin Reduction

The following tables summarize the quantitative data for azelaic acid's effect on tyrosinase activity and melanin production. This data is critical for determining appropriate concentrations for in vitro and cell-based experiments.

Table 1: Kinetic Parameters of Azelaic Acid against Tyrosinase

CompoundInhibition TypeSubstrateK_i_ (Inhibitor Constant)Source
Azelaic AcidCompetitiveL-Tyrosine2.73 x 10⁻³ M[1]
Azelaic AcidCompetitive-1.25 x 10⁻⁵ M (for Thioredoxin Reductase)[1]

Table 2: Effect of Azelaic Acid on Melanin Content in B16-F10 Melanoma Cells

Concentration of Azelaic AcidMean Melanin Content (pg/cell) ± SDPercentage Reduction (%)p-valueSource
Untreated Control36.9 ± 2.05--[2]
25 µg/mLNot specifiedNot specified> 0.05[2]
50 µg/mLNot specifiedNot specified> 0.05[2]
100 µg/mL21.4 ± 1.9542.0%≤ 0.001[2]

Table 3: Effect of Azelaic Acid on Tyrosinase Activity in B16-F10 Melanoma Cells

Concentration of Azelaic AcidRelative Tyrosinase Activity (%) ± SDPercentage Inhibition (%)p-valueSource
Untreated Control100 ± 0--[2]
25 µg/mLNot specifiedNot specified> 0.05[2]
50 µg/mLNot specifiedNot specified> 0.05[2]
100 µg/mL83.8 ± 4.7116.2%≤ 0.001[2]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on tyrosinase activity and melanogenesis.

Mushroom Tyrosinase Activity Assay (In Vitro)

This assay determines the direct inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • This compound

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a series of dilutions of this compound in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each this compound dilution.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of mushroom tyrosinase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) at time 0 and then every minute for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed reduction in melanin is due to tyrosinase inhibition and not cytotoxic effects of this compound.

Materials:

  • B16-F10 melanoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plate

  • CO₂ incubator

Protocol:

  • Cell Seeding:

    • Seed B16-F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

Melanin Content Assay

This assay quantifies the amount of melanin produced by B16-F10 cells after treatment with this compound.

Materials:

  • B16-F10 melanoma cells

  • This compound

  • α-Melanocyte-Stimulating Hormone (α-MSH) (optional, to stimulate melanogenesis)

  • NaOH solution (1 N) containing 10% DMSO

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Culture and Treatment:

    • Seed B16-F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (with or without α-MSH) and incubate for 72 hours.

  • Cell Lysis and Melanin Solubilization:

    • Wash the cells with PBS and lyse them with 1 mL of 1 N NaOH containing 10% DMSO.

    • Incubate at 80°C for 1 hour to solubilize the melanin.

  • Quantification:

    • Transfer the lysates to a 96-well plate.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Normalize the melanin content to the total protein content of each sample, determined by a BCA or Bradford protein assay.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway in melanogenesis and the experimental workflows.

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription TYRP1_Gene TYRP1 Gene MITF->TYRP1_Gene Activates Transcription TYRP2_Gene TYRP2 Gene MITF->TYRP2_Gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Translates to L_Tyrosine L-Tyrosine L_DOPA L-DOPA Melanin Melanin L_Tyrosine->L_DOPA Dopaquinone Dopaquinone L_DOPA->Dopaquinone Dopaquinone->Melanin Polymerization Dipotassium_Azelate This compound (Azelaic Acid) Dipotassium_Azelate->Tyrosinase Competitively Inhibits

Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start in_vitro_assay In Vitro Assay: Mushroom Tyrosinase Inhibition start->in_vitro_assay cell_based_assays Cell-Based Assays start->cell_based_assays data_analysis Data Analysis in_vitro_assay->data_analysis cell_viability Cell Viability (MTT) cell_based_assays->cell_viability melanin_content Melanin Content Assay cell_based_assays->melanin_content cellular_tyrosinase Cellular Tyrosinase Activity cell_based_assays->cellular_tyrosinase cell_viability->data_analysis melanin_content->data_analysis cellular_tyrosinase->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination melanin_reduction Quantification of Melanin Reduction data_analysis->melanin_reduction gene_expression Gene Expression Analysis (qRT-PCR for TYR, TYRP1, TYRP2) data_analysis->gene_expression conclusion Conclusion on Inhibitory Efficacy ic50_determination->conclusion melanin_reduction->conclusion gene_expression->conclusion

Caption: Experimental workflow for evaluating this compound as a tyrosinase inhibitor.

References

Application Notes and Protocols: Dipotassium Azelate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dipotassium azelate (CAS 52457-54-2) is the potassium salt of azelaic acid, a naturally occurring nine-carbon dicarboxylic acid.[1][2][] While direct, large-scale applications of this compound as a primary monomer in industrial polymer synthesis are not extensively documented in publicly available literature, its relevance to polymer chemistry is intrinsically linked to its parent compound, azelaic acid. Azelaic acid is a significant bio-based building block for the synthesis of a variety of polymers, including polyesters and polyamides.[1][4][5] In solution, this compound provides the azelate dianion, which can participate in polymerization reactions. The use of the salt form can sometimes be advantageous in specific polymerization processes, for example, to control pH or improve solubility in certain solvent systems. In cosmetic formulations, this compound is primarily used as a viscosity-controlling agent.[6][7][8]

These application notes will focus on the utility of the azelate moiety, derived from either azelaic acid or its salts like this compound, in the field of polymer chemistry. The protocols provided are based on the use of azelaic acid, which is the more common starting material in the literature for polymer synthesis.

I. Key Applications in Polymer Chemistry

The incorporation of the nine-carbon azelate unit into polymer backbones imparts desirable properties such as flexibility, hydrophobicity, and biodegradability.[1] This makes azelate-containing polymers suitable for a range of applications.

  • Biodegradable Polyesters: Azelaic acid is a key monomer in the synthesis of biodegradable polyesters. These materials are of great interest for applications in packaging, agriculture, and medicine, offering a more environmentally friendly alternative to conventional plastics.[1][5]

  • Polyamides (Nylons): Azelaic acid reacts with diamines to form polyamides. For instance, its reaction with hexamethylenediamine produces Nylon-6,9, a specialty plastic with specific uses.[2]

  • Plasticizers: Esters derived from azelaic acid are utilized as plasticizers to enhance the flexibility of polymers like polyvinyl chloride (PVC), particularly at low temperatures.[1][9]

  • Lubricants and Greases: Esters of azelaic acid find use in the formulation of synthetic lubricants and as thickening agents in lithium complex greases.[2][9]

  • Drug Delivery Systems: The biodegradable and biocompatible nature of polyesters derived from azelaic acid makes them promising candidates for creating polymer-based drug delivery systems.[10][11][12] These systems can be designed for controlled, sustained release of therapeutic agents.

II. Experimental Protocols

Protocol 1: Synthesis of Poly(glycerol azelate) via Thermal Polycondensation

This protocol describes the synthesis of a bio-based polyester, poly(glycerol azelate), using a thermal polycondensation reaction.[13]

Materials:

  • Azelaic acid

  • Glycerol

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser

Procedure:

  • Place equimolar amounts of azelaic acid and glycerol into the reaction vessel.

  • Heat the mixture to 140°C under a constant, gentle stream of nitrogen gas.

  • Maintain the reaction at this temperature for 24 hours with continuous stirring. The nitrogen stream helps to remove the water produced during the condensation reaction, driving the equilibrium towards polymer formation.

  • After 24 hours, cool the reaction mixture to room temperature. The resulting product is poly(glycerol azelate).

  • The product can be purified by dissolving it in a suitable solvent (e.g., tetrahydrofuran) and precipitating it in a non-solvent (e.g., cold methanol).

  • Dry the purified polymer under vacuum.

Workflow for Poly(glycerol azelate) Synthesis

G cluster_reactants Reactant Preparation cluster_reaction Polycondensation cluster_purification Product Isolation & Purification A Azelaic Acid C Mix Reactants (1:1 molar ratio) A->C B Glycerol B->C D Heat to 140°C under N2 C->D E Maintain for 24h with Stirring D->E F Cool to Room Temperature E->F G Dissolve in THF F->G H Precipitate in Methanol G->H I Dry under Vacuum H->I J Poly(glycerol azelate) I->J

Caption: Workflow for the synthesis of poly(glycerol azelate).

Protocol 2: Synthesis of Azelate-Based Polyester Polyols for Thermoplastic Polyurethanes (TPUs)

This protocol outlines the synthesis of polyester polyols from azelaic acid and a diol, which are precursors for thermoplastic polyurethanes.[14]

Materials:

  • Azelaic acid

  • Diol (e.g., 1,3-propanediol)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, nitrogen inlet, and condenser for water removal

Procedure:

  • Charge the reactor with calculated amounts of azelaic acid and the diol under a nitrogen atmosphere.

  • Start the reaction by heating to 150-160°C and gradually increase the temperature to 180°C over 1 hour.

  • Water will be released as a byproduct of the esterification reaction. Collect the water condensate.

  • After approximately 80% of the theoretical amount of water has been collected (typically after 4-5 hours), add the DBTDL catalyst.

  • Continue the reaction until the desired acid and hydroxyl numbers are achieved. This may take 2-3 days.

  • The resulting polyester polyol can then be used for the synthesis of thermoplastic polyurethanes by reacting it with a diisocyanate and a chain extender.

Logical Relationship for Polyester Polyol Synthesis

G cluster_inputs Inputs cluster_process Process cluster_output Output Monomers Azelaic Acid + Diol Reaction Polycondensation (150-180°C, N2) Monomers->Reaction Catalyst DBTDL Catalyst->Reaction WaterRemoval Water Removal Reaction->WaterRemoval Product Azelate Polyester Polyol Reaction->Product

Caption: Logical relationship in azelate polyester polyol synthesis.

III. Quantitative Data

The properties of polymers derived from azelaic acid can be tuned by varying the co-monomers and reaction conditions. Below is a summary of representative data from the literature.

Table 1: Properties of Poly(glycerol azelate) Synthesized at 140°C for 24h [13]

PropertyValue
Monomer Molar Ratio (AzA:Gly)1.0 : 1.0
Acid Conversion92.22 %
Polyester Yield78.13 %
Number-Average Molecular Weight (Mn)1502 g/mol
Weight-Average Molecular Weight (Mw)8653 g/mol

Table 2: Properties of a Bio-Based Polyester for Biomedical Applications [15]

PropertyValue
Gel Content in DMSO (24h)78.5 %
Water Absorption (24h)22.8 %
Elongation at Breakup to 150 %
Glass Transition Temp. (Tg)-51.2 °C
Melting Temperature (Tm)169.8 °C
In Vitro Degradation (11 wks)~87 % mass loss

IV. Signaling Pathways and Mechanisms of Action

While this compound itself is not directly involved in signaling pathways in the context of polymer chemistry, its parent compound, azelaic acid, has well-documented biological activities, particularly in dermatology. It is an inhibitor of tyrosinase, a key enzyme in melanin synthesis. This action is relevant when considering azelate-based polymers for dermatological or cosmetic applications where control of pigmentation is desired.

Simplified Mechanism of Tyrosinase Inhibition by Azelaic Acid

G Tyrosinase Tyrosinase Enzyme Melanin Melanin Synthesis Tyrosinase->Melanin catalyzes AzelaicAcid Azelaic Acid AzelaicAcid->Tyrosinase inhibits Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation

Caption: Inhibition of melanin synthesis by azelaic acid.

Conclusion

The azelate moiety, available from this compound or, more commonly, azelaic acid, is a versatile building block in polymer chemistry. It enables the synthesis of polymers with valuable characteristics such as biodegradability, flexibility, and biocompatibility. The protocols and data presented here provide a foundation for researchers and professionals in polymer science and drug development to explore the potential of azelate-based polymers in a variety of applications, from sustainable materials to advanced drug delivery systems.

References

Application Notes & Protocols: Development of a Dipotassium Azelate-Based Nanoparticle Drug Delivery System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium azelate, a potassium salt of azelaic acid, is a promising therapeutic agent for various dermatological conditions. Azelaic acid is well-known for its anti-inflammatory, antibacterial, anti-keratinizing, and anti-melanogenic properties, making it an effective treatment for acne, rosacea, and hyperpigmentation.[1][2][3][4] this compound offers enhanced water solubility compared to its parent acid, which can be advantageous in formulation development but also presents challenges for sustained delivery and skin penetration.

The development of a nanoparticle-based drug delivery system for this compound aims to overcome these challenges. Encapsulating this compound into polymeric nanoparticles can facilitate its delivery into the skin, protect it from degradation, and provide a controlled-release profile. This approach can potentially enhance therapeutic efficacy, reduce the frequency of application, and improve patient compliance. These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and in-vitro evaluation of a this compound-loaded nanoparticle system.

Mechanism of Action & Key Signaling Pathways

The therapeutic effects of azelaic acid and its salts are attributed to their modulation of several key cellular pathways. Understanding these mechanisms is crucial for the rational design of a drug delivery system.

  • Anti-inflammatory Action: Azelaic acid can interfere with the NF-κB/MAPK inflammatory signaling pathway by inhibiting the phosphorylation of MAPK p38 and preventing the translocation of NF-κB to the nucleus. It also inhibits Toll-like receptor 2 (TLR2) activity, which is crucial in the inflammatory cascades of both acne and rosacea.[2]

  • Anti-proliferative Action: In conditions like psoriasis, azelaic acid has been shown to inhibit the PI3K/AKT/mTOR signaling pathway. This inhibition reduces the pathological proliferation of epidermal cells and angiogenesis, thereby improving symptoms.

  • Depigmenting Action: Azelaic acid is an inhibitor of tyrosinase, a key enzyme in melanin synthesis.[4] This action makes it effective in treating hyperpigmentation disorders like melasma.[1][3]

Below are diagrams illustrating the key signaling pathways modulated by azelaic acid.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 KLK5 KLK5 TLR2->KLK5 stimulates IKK IKK TLR2->IKK activates LL37 Active LL-37 KLK5->LL37 activates LL37->IKK p38 p38 MAPK IKK->p38 IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Inflammation Pro-inflammatory Cytokine Genes (e.g., IL-6, TNF-α) NFkB_nuc->Inflammation activates transcription AZA Dipotassium Azelate AZA->TLR2 inhibits AZA->p38 inhibits phosphorylation AZA->NFkB_nuc inhibits translocation

Caption: Anti-inflammatory signaling pathway of this compound.

G GF Growth Factors GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K activates AKT AKT PI3K->AKT activates (p-PI3K) mTOR mTOR AKT->mTOR activates (p-AKT) Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation promotes (p-mTOR) AZA Dipotassium Azelate AZA->PI3K inhibits AZA->AKT inhibits AZA->mTOR inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

Materials and Equipment

Materials:

  • This compound (pharmaceutical grade)

  • Poly(lactic-co-glycolic acid) (PLGA), 50:50, MW 10-20 kDa

  • Polyvinyl alcohol (PVA), 87-89% hydrolyzed, MW 30-70 kDa

  • Dichloromethane (DCM), HPLC grade

  • Acetone, HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Dialysis tubing (MWCO 10-14 kDa)

  • HaCaT keratinocyte cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

Equipment:

  • Magnetic stirrer and stir bars

  • Probe sonicator or homogenizer

  • Rotary evaporator

  • Centrifuge/Ultracentrifuge

  • Particle size analyzer (Dynamic Light Scattering)

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system

  • Franz diffusion cells[5][6][7]

  • Water bath/shaking incubator

  • CO2 incubator for cell culture

  • Microplate reader

  • Fluorescence microscope

Experimental Protocols

Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles

This protocol describes the synthesis of nanoparticles using a double emulsion (w/o/w) solvent evaporation method, suitable for encapsulating hydrophilic drugs like this compound.

G A 1. Prepare Aqueous Phase (W1) Dissolve this compound in DI water. C 3. Primary Emulsion (W1/O) Add W1 to O. Sonicate to form emulsion. A->C B 2. Prepare Organic Phase (O) Dissolve PLGA in Dichloromethane. B->C D 4. Secondary Emulsion (W1/O/W2) Add W1/O to PVA solution (W2). Homogenize. C->D E 5. Solvent Evaporation Stir overnight under vacuum to remove DCM. D->E F 6. Nanoparticle Collection Centrifuge the suspension. Wash with DI water 3 times. E->F G 7. Lyophilization Freeze-dry nanoparticles for storage. F->G

Caption: Workflow for Nanoparticle Synthesis.

Methodology:

  • Preparation of Internal Aqueous Phase (W1): Dissolve 10 mg of this compound in 1 mL of deionized water.

  • Preparation of Organic Phase (O): Dissolve 100 mg of PLGA in 4 mL of dichloromethane (DCM).

  • Formation of Primary Emulsion (W1/O): Add the internal aqueous phase (W1) to the organic phase (O). Emulsify using a probe sonicator on an ice bath for 2 minutes (30 seconds on, 30 seconds off cycles) to form a water-in-oil (w/o) emulsion.

  • Formation of Double Emulsion (W1/O/W2): Add the primary emulsion dropwise into 10 mL of a 2% (w/v) polyvinyl alcohol (PVA) solution (W2) while homogenizing at 10,000 rpm for 5 minutes.

  • Solvent Evaporation: Transfer the resulting w/o/w double emulsion to a beaker and stir magnetically at room temperature for 4-6 hours, or use a rotary evaporator, to allow the DCM to evaporate, leading to nanoparticle formation.

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times by resuspending in deionized water and repeating the centrifugation step to remove residual PVA and unencapsulated drug.

  • Storage: Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., 2% trehalose) and lyophilize for long-term storage.

Protocol 2: Characterization of Nanoparticles

Methodology:

  • Particle Size and Zeta Potential:

    • Resuspend a small amount of lyophilized nanoparticles in deionized water.

    • Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the average particle size (Z-average), polydispersity index (PDI), and zeta potential.

    • Perform measurements in triplicate.

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Weigh a precise amount (e.g., 5 mg) of lyophilized nanoparticles.

    • Dissolve the nanoparticles in a suitable solvent (e.g., DMSO or by using a lysis buffer) to release the encapsulated drug.

    • Quantify the amount of this compound using a validated HPLC method.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

      • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Protocol 3: In Vitro Drug Release Study

This protocol uses the dialysis membrane method to assess the drug release profile from the nanoparticles.[8][9][10][11]

Methodology:

  • Preparation: Resuspend 10 mg of drug-loaded nanoparticles in 2 mL of release medium (e.g., PBS at pH 7.4 or pH 5.5 to simulate skin surface).

  • Dialysis Setup: Place the nanoparticle suspension into a dialysis bag (MWCO 12-14 kDa). Securely clip both ends.

  • Release Study: Immerse the dialysis bag in a beaker containing 50 mL of the same release medium. Place the beaker in a shaking water bath at 37°C with continuous agitation (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker.

  • Sink Conditions: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis: Analyze the collected samples for this compound concentration using HPLC.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the removed sample volumes.

Protocol 4: In Vitro Skin Permeation Study

This study uses Franz diffusion cells to evaluate the permeation of this compound through a skin model (e.g., excised porcine or rodent skin).[6][12]

G cluster_setup Franz Diffusion Cell Setup Donor Donor Chamber (Apply NP Formulation) Membrane Skin Membrane (Stratum corneum facing up) Donor->Membrane Receptor Receptor Chamber (PBS, pH 7.4, 37°C, Stirring) Membrane->Receptor Sampling Sampling Port Receptor->Sampling

Caption: Schematic of a Franz Diffusion Cell for skin permeation studies.

Methodology:

  • Skin Preparation: Thaw frozen excised skin and remove any subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.

  • Receptor Phase: Fill the receptor compartment with a known volume of PBS (pH 7.4), ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.

  • Equilibration: Place the assembled cells in a water bath maintained at 37°C and allow the skin to equilibrate for 30 minutes. The stirring speed should be set to ~300-600 rpm.

  • Application: Apply a known quantity (e.g., 10 mg/cm²) of the nanoparticle formulation (resuspended in a suitable vehicle) or a control solution (free drug) to the skin surface in the donor compartment.

  • Sampling and Analysis: At specified time points, collect samples from the receptor fluid via the sampling port and analyze for drug concentration using HPLC. Replace the withdrawn volume with fresh receptor fluid.[13]

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve.

Protocol 5: Cellular Uptake and Cytotoxicity Assay

This protocol assesses the interaction of nanoparticles with skin cells (e.g., HaCaT keratinocytes).[14]

Methodology:

  • Cell Seeding: Seed HaCaT cells into 96-well plates (for MTT assay) or on glass coverslips in 24-well plates (for microscopy) at a density of 1 x 10⁴ cells/well. Allow them to attach and grow for 24 hours in a CO2 incubator.

  • Treatment: Prepare different concentrations of the this compound nanoparticles, free this compound, and blank nanoparticles in serum-free cell culture medium.

  • Incubation: Remove the old medium from the cells and add the treatment preparations. Incubate for a specified period (e.g., 4, 12, or 24 hours).

  • MTT Assay (Cytotoxicity):

    • After incubation, remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

  • Fluorescence Microscopy (Cellular Uptake):

    • (Requires fluorescently labeled nanoparticles, e.g., using Rhodamine-PLGA).

    • After incubation, wash the cells on coverslips three times with cold PBS to remove non-internalized nanoparticles.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cell nuclei with DAPI.

    • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope to observe nanoparticle internalization.

Data Presentation and Expected Results

Quantitative data from the experiments should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Nanoparticle Physicochemical Properties

Formulation Code Avg. Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%) Drug Loading (%)
DPA-NP-01 185.3 ± 5.2 0.15 ± 0.02 -21.4 ± 1.8 65.7 ± 4.1 6.1 ± 0.3
DPA-NP-02 210.1 ± 6.8 0.21 ± 0.03 -19.8 ± 2.1 72.3 ± 3.5 6.7 ± 0.4

| Blank-NP | 179.5 ± 4.9 | 0.13 ± 0.01 | -23.1 ± 1.5 | N/A | N/A |

Table 2: Cumulative Drug Release Profile

Time (hours) Cumulative Release (%) at pH 7.4 Cumulative Release (%) at pH 5.5
1 15.2 ± 1.8 18.9 ± 2.1
4 30.5 ± 2.5 36.4 ± 2.8
8 45.1 ± 3.1 52.8 ± 3.5
12 58.9 ± 3.9 67.3 ± 4.0
24 75.6 ± 4.5 83.1 ± 4.8

| 48 | 88.2 ± 5.2 | 91.5 ± 5.5 |

Table 3: Skin Permeation Parameters

Formulation Steady-State Flux (Jss) (µg/cm²/h) Permeability Coefficient (Kp) (cm/h x 10⁻³) Enhancement Ratio
Free DPA Solution 1.5 ± 0.3 0.15 ± 0.03 1.0

| DPA-NP Formulation | 6.8 ± 0.9 | 0.68 ± 0.09 | 4.5 |

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Large particle size or high PDI Inefficient homogenization/sonication. Inappropriate polymer/surfactant concentration.Optimize sonication/homogenization time and power. Adjust PLGA and/or PVA concentrations.
Low Encapsulation Efficiency Drug leakage to the external aqueous phase. Poor affinity of drug for polymer matrix.Optimize the w/o phase ratio. Use a different polymer or add a co-solvent to the organic phase.
Rapid initial burst release ("burst effect") Drug adsorbed on the nanoparticle surface. Porous nanoparticle structure.Ensure thorough washing of nanoparticles after synthesis. Try a different polymer with a denser matrix (e.g., higher MW PLGA).
High variability in skin permeation data Inconsistent skin thickness or integrity. Air bubbles under the skin membrane.Standardize the skin source and preparation method. Carefully inspect for and remove any air bubbles during cell setup.
High cytotoxicity in cell assays Toxicity of blank nanoparticles (polymer, residual solvent). High concentration of the drug.Test blank nanoparticles for toxicity. Ensure complete removal of organic solvents. Test a wider, lower range of concentrations.

References

In Vitro Skin Permeation Study of Dipotassium Azelate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium azelate, a water-soluble derivative of azelaic acid, is a promising active ingredient in dermatology and cosmetology due to its various beneficial effects on the skin. It is known for its anti-acne, anti-inflammatory, and skin-lightening properties. The efficacy of a topical formulation is largely dependent on the ability of the active ingredient to permeate the stratum corneum, the outermost layer of the skin, and reach its target site. This document provides detailed application notes and protocols for conducting an in vitro skin permeation study of this compound using Franz diffusion cells. This methodology is a crucial step in the preclinical evaluation of topical and transdermal formulations containing this active ingredient.

Azelaic acid, the parent compound of this compound, has demonstrated effects on various cellular processes. It can inhibit the synthesis of microbial cellular proteins in bacteria such as Propionibacterium acnes and Staphylococcus epidermidis.[1] In aerobic bacteria, it reversibly inhibits several oxidoreductive enzymes, including tyrosinase and mitochondrial enzymes of the respiratory chain.[2] Furthermore, azelaic acid normalizes the keratinization process and has anti-inflammatory and antioxidant properties.[2][3][4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters from in vitro skin permeation studies of azelaic acid, which can be used as a reference for studies on this compound. The permeation of this compound is expected to be influenced by its formulation.

Table 1: Permeation Parameters of Azelaic Acid in Different Formulations

Formulation TypeFlux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (h)Reference
Microemulsion (MEA-1)1.83 ± 0.210.3662.15[6][7]
Microemulsion (MEA-2)2.54 ± 0.350.5081.87[6][7]
Microemulsion (MEA-3)3.12 ± 0.290.6241.54[6][7]
Aqueous Solution (Control)0.45 ± 0.080.0903.20[6]

Table 2: Influence of pH on Azelaic Acid Permeation

Formulation pHFlux of Ionized Azelaic Acid (µg/cm²/h)Skin ModelReference
4.9128.4 ± 35.9Hairless Mouse Skin
3.927.7 ± 4.0Hairless Mouse Skin

Experimental Protocols

This section outlines the detailed methodologies for conducting an in vitro skin permeation study of this compound.

Franz Diffusion Cell Experimental Protocol

This protocol describes the standard operating procedure for assessing the skin permeation of a topical formulation containing this compound using vertical Franz diffusion cells.[8][9][10][11][12]

1.1. Materials and Equipment:

  • Vertical Franz diffusion cells (with known diffusion area and receptor chamber volume)

  • Human or animal skin membrane (e.g., excised human skin, porcine skin, or rodent skin)

  • Receptor solution (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Formulation containing this compound

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

  • Syringes and needles for sampling

  • HPLC system for analysis

  • Parafilm®

1.2. Skin Membrane Preparation:

  • Obtain full-thickness skin from a reliable source.

  • Carefully remove any subcutaneous fat and connective tissue using a scalpel.

  • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • If required, the skin can be dermatomed to a specific thickness.

  • Store the prepared skin membranes frozen until use.

  • Prior to the experiment, thaw the skin and allow it to equilibrate in the receptor solution for a defined period.

1.3. Franz Diffusion Cell Setup:

  • Clean all components of the Franz diffusion cells thoroughly.

  • Degas the receptor solution to remove any dissolved gases that could form bubbles.

  • Fill the receptor chamber with the degassed receptor solution, ensuring there are no air bubbles trapped at the bottom.

  • Carefully mount the prepared skin membrane onto the cell, with the stratum corneum side facing the donor chamber.

  • Clamp the donor and receptor chambers together securely.

  • Place a small magnetic stir bar in the receptor chamber.

  • Place the assembled cells in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C.

  • Allow the system to equilibrate for at least 30 minutes.

1.4. Application of Formulation and Sampling:

  • Accurately weigh and apply a known amount of the this compound formulation to the surface of the skin in the donor chamber.

  • Cover the donor chamber with Parafilm® to prevent evaporation.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber through the sampling arm.

  • Immediately after each sampling, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

HPLC Method for Quantification of this compound

This protocol provides a high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound in the receptor solution samples.

2.1. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of phosphate buffer and acetonitrile is commonly used.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Approximately 210 nm.

  • Column Temperature: 30°C.

2.2. Standard Preparation:

  • Prepare a stock solution of this compound of a known concentration in the receptor solution.

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

2.3. Sample Analysis:

  • Filter the collected samples from the Franz diffusion cells through a 0.45 µm syringe filter before injection.

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples using the calibration curve.

Data Analysis
  • Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.

  • Plot the cumulative amount permeated per unit area against time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

  • Calculate the permeability coefficient (Kp) using the following equation: Kp = Jss / C₀ where C₀ is the initial concentration of the drug in the donor chamber.

  • Determine the lag time (t_lag) by extrapolating the linear portion of the cumulative permeation plot to the x-axis.

Signaling Pathways and Experimental Workflows

Signaling Pathways of Azelaic Acid

The following diagrams illustrate the known signaling pathways through which azelaic acid, the parent compound of this compound, exerts its therapeutic effects on the skin.

Tyrosinase_Inhibition_Pathway Azelaic_Acid Azelaic Acid Tyrosinase Tyrosinase Azelaic_Acid->Tyrosinase Inhibits Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation

Caption: Azelaic Acid's Inhibition of the Tyrosinase Pathway.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., P. acnes, UV radiation) ROS_Production Reactive Oxygen Species (ROS) Production Inflammatory_Stimuli->ROS_Production NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation Azelaic_Acid Azelaic Acid Azelaic_Acid->ROS_Production Inhibits Azelaic_Acid->NF_kB_Activation Inhibits ROS_Production->NF_kB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) NF_kB_Activation->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Anti-inflammatory Mechanism of Azelaic Acid.
Experimental Workflow

The following diagram outlines the logical flow of an in vitro skin permeation study.

Experimental_Workflow Start Start Skin_Prep Skin Membrane Preparation Start->Skin_Prep Cell_Setup Franz Diffusion Cell Setup Skin_Prep->Cell_Setup Formulation_App Formulation Application Cell_Setup->Formulation_App Sampling Time-point Sampling Formulation_App->Sampling Sampling->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis (Flux, Kp, Lag Time) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Skin Permeation Experimental Workflow.

References

Troubleshooting & Optimization

Troubleshooting Dipotassium azelate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dipotassium azelate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from azelaic acid?

This compound is the dipotassium salt of azelaic acid.[1][2][] It is synthesized by reacting azelaic acid with a stoichiometric amount of potassium hydroxide in an acid-base neutralization reaction.[4] The primary advantage of this compound over azelaic acid is its significantly enhanced water solubility, making it easier to incorporate into aqueous formulations.[4]

Q2: What is the solubility of this compound in water?

This compound is highly soluble in water. One source estimates its solubility to be as high as 1,000,000 mg/L (1000 g/L) at 25°C, suggesting it is freely soluble under standard conditions.[5] However, its solubility is highly dependent on the pH of the solution.

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is greatest in neutral to alkaline conditions. If the pH of the aqueous solution is lowered, the azelate dianion will be protonated, leading to the regeneration of mono-potassium azelate and eventually azelaic acid. Since azelaic acid is poorly soluble in water, a decrease in pH can cause it to precipitate out of the solution.

Q4: What is the difference between this compound and potassium azeloyl diglycinate (PADG)?

While both are water-soluble derivatives of azelaic acid, they are chemically distinct compounds. This compound is a simple salt of azelaic acid. Potassium azeloyl diglycinate (PADG) is a more complex derivative where azelaic acid is reacted with the amino acid glycine.[6][7] PADG is often favored in cosmetic formulations for its high water solubility, stability, and skin-friendly properties.[8][9]

Troubleshooting Guide for this compound Solubility

Issue 1: this compound powder is not dissolving in water.
  • Possible Cause 1: Solution is already saturated.

    • Solution: While this compound is very soluble, it is still possible to exceed its solubility limit. Try adding more solvent (water) to the solution to decrease the concentration.

  • Possible Cause 2: Low Temperature.

    • Solution: Gently warm the solution while stirring. Increased temperature generally increases the solubility of salts.

  • Possible Cause 3: Incorrect pH of the solvent.

    • Solution: Ensure the water used as a solvent is at a neutral or slightly alkaline pH. If the water is acidic, it can hinder the dissolution of the salt.

Issue 2: A precipitate forms in the this compound solution.
  • Possible Cause 1: pH of the solution has decreased.

    • Solution: This is the most common cause of precipitation. The addition of acidic components to the formulation can lower the pH, causing the highly soluble this compound to convert back to the poorly soluble azelaic acid. Measure the pH of the solution. If it is acidic, you can try to raise it by adding a suitable base (e.g., a dilute solution of potassium hydroxide) dropwise until the precipitate redissolves. Be cautious, as this will alter the composition of your final formulation.

  • Possible Cause 2: "Salting out" effect.

    • Solution: The addition of high concentrations of other salts or electrolytes to the solution can reduce the solubility of this compound, causing it to precipitate. If this is the suspected cause, you may need to reformulate with a lower concentration of electrolytes.

  • Possible Cause 3: Low Temperature.

    • Solution: If the solution was prepared at an elevated temperature and then cooled, the this compound may precipitate out if it is near its saturation point at the lower temperature. Try gently warming the solution to redissolve the precipitate. For future formulations, consider using a slightly lower concentration to ensure stability at room temperature.

Data Presentation

Table 1: Comparison of Azelaic Acid, this compound, and Potassium Azeloyl Diglycinate (PADG)

PropertyAzelaic AcidThis compoundPotassium Azeloyl Diglycinate (PADG)
Chemical Nature Dicarboxylic acidDipotassium salt of azelaic acidDerivative of azelaic acid and glycine
Water Solubility Poorly solubleHighly solubleVery high water solubility
pH of Aqueous Solution AcidicNeutral to slightly alkalineTypically formulated in the neutral pH range
Common Application Topical pharmaceuticals for acne and rosaceaViscosity controlling agent in cosmeticsSkin brightening, anti-acne, and sebum control in cosmetics
Formulation Challenge Difficult to dissolve in aqueous formulationsProne to precipitation at acidic pHGenerally easy to formulate in aqueous solutions

Experimental Protocols

Protocol for Preparing an Aqueous Solution of this compound
  • Materials:

    • This compound powder

    • Deionized or distilled water

    • Magnetic stirrer and stir bar

    • Beaker or flask

    • Weighing scale

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Measure the required volume of deionized or distilled water.

    • Place the water in the beaker or flask and add the magnetic stir bar.

    • Begin stirring the water at a moderate speed.

    • Slowly add the this compound powder to the vortex of the stirring water.

    • Continue stirring until the powder is completely dissolved. This should occur relatively quickly at room temperature.

    • If dissolution is slow, gently warm the solution on a hot plate with stirring. Do not boil.

    • Once dissolved, allow the solution to cool to room temperature before use.

Visualizations

Troubleshooting Workflow for this compound Precipitation

Dipotassium_Azelate_Troubleshooting start Precipitate Observed in This compound Solution check_ph Measure pH of the Solution start->check_ph ph_acidic Is pH < 7? check_ph->ph_acidic add_base Adjust pH to Neutral/Alkaline (e.g., with dilute KOH) ph_acidic->add_base Yes check_temp Check Solution Temperature ph_acidic->check_temp No reformulate_acid Consider Reformulating to Avoid Acidic Components add_base->reformulate_acid end Precipitate Redissolved add_base->end temp_low Was the Solution Cooled? check_temp->temp_low warm_solution Gently Warm Solution to Redissolve temp_low->warm_solution Yes check_salts Check for High Concentration of Other Electrolytes ('Salting Out') temp_low->check_salts No reformulate_conc Consider Lowering Concentration for Room Temperature Stability warm_solution->reformulate_conc warm_solution->end reformulate_salts Reformulate with Lower Electrolyte Concentration check_salts->reformulate_salts reformulate_salts->end

A troubleshooting workflow for addressing precipitation issues with this compound solutions.

References

Stability issues of Dipotassium azelate in different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on general chemical principles and established guidelines for stability testing of active ingredients. Specific stability data for dipotassium azelate under varying pH conditions is not extensively available in public literature. Therefore, it is highly recommended that researchers, scientists, and drug development professionals conduct their own stability studies to determine the performance of this compound in their specific formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its pH stability a concern?

A1: this compound is the potassium salt of azelaic acid, a dicarboxylic acid. In aqueous solutions, the pH can significantly influence its stability. At different pH values, the equilibrium between the ionized (azelate) and non-ionized (azelaic acid) forms shifts. This can impact its solubility, interaction with other formulation components, and susceptibility to degradation. Understanding its pH stability profile is crucial for ensuring the efficacy, safety, and shelf-life of the final product.

Q2: What are the potential degradation pathways for this compound in solution?

A2: While specific degradation pathways for this compound are not well-documented, dicarboxylic acids, in general, can be susceptible to oxidative degradation. Under certain conditions of pH, temperature, and exposure to light or oxidizing agents, the hydrocarbon chain of azelaic acid could undergo oxidation, potentially leading to the formation of shorter-chain dicarboxylic acids, aldehydes, or other degradation products. It is also important to consider potential interactions with other excipients in a formulation, which could catalyze degradation.

Q3: How does pH affect the solubility of this compound?

A3: this compound, as a salt, is generally more water-soluble than its parent compound, azelaic acid. The solubility of this compound is expected to be highest at neutral to alkaline pH where it exists predominantly in its ionized form. As the pH becomes more acidic, the equilibrium will shift towards the less soluble azelaic acid, which may lead to precipitation if its solubility limit is exceeded.

Q4: Are there any general recommendations for the formulation pH when using this compound?

A4: To maintain the solubility and potentially enhance the stability of this compound, formulating in the neutral to slightly alkaline pH range (approximately pH 6.0-7.5) is a reasonable starting point. However, the optimal pH will depend on the specific application, the other ingredients in the formulation, and the desired product attributes. It is essential to perform stability testing at the intended formulation pH.

Troubleshooting Guide for Stability Issues

Observed Issue Potential Cause Troubleshooting Steps
Precipitation or cloudiness in the formulation over time. The pH of the formulation may have shifted to a more acidic range, causing the conversion of this compound to the less soluble azelaic acid.1. Measure the pH of the aged sample. 2. Incorporate a suitable buffering system into the formulation to maintain a stable pH. 3. Evaluate the compatibility of this compound with other excipients that may be altering the pH.
Loss of assay (potency) of this compound in the stability study. Chemical degradation of this compound.1. Conduct a forced degradation study to identify potential degradation products and pathways. 2. Analyze aged samples using a stability-indicating analytical method (e.g., HPLC) to separate and quantify degradants. 3. Consider the addition of antioxidants if oxidative degradation is suspected. 4. Protect the formulation from light and excessive heat.
Change in color or odor of the formulation. Formation of degradation products.1. Identify the degradation products using techniques like LC-MS. 2. Investigate the root cause of degradation (e.g., pH, temperature, light, oxygen). 3. Reformulate to mitigate the degradation pathway, for example, by adjusting pH or adding chelating agents if metal-ion catalyzed oxidation is occurring.

Experimental Protocols

Protocol: pH-Dependent Stability Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound across a range of pH conditions, in accordance with ICH guidelines.[1]

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate or citrate buffer solutions (to cover a pH range of 3 to 9)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Reference standards for this compound and any known potential impurities.

2. Equipment:

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Stability chambers with controlled temperature and humidity

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Photostability chamber (as per ICH Q1B guidelines).[2]

3. Sample Preparation:

  • Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • For each pH condition to be tested (e.g., pH 3, 5, 7, 9), transfer an aliquot of the stock solution to a volumetric flask and dilute with the appropriate buffer solution.

  • For extreme pH conditions, use diluted HCl (for pH 1-2) and NaOH (for pH 12-13).

  • Prepare control samples stored at a reference condition (e.g., 5°C, protected from light).

4. Stress Conditions (Forced Degradation):

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Treat the sample solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Store the sample solutions at an elevated temperature (e.g., 60°C).

  • Photostability: Expose the sample solutions to light conditions as specified in ICH Q1B.[2]

5. Time Points:

  • Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours for forced degradation; longer intervals for long-term stability).

6. Analytical Methodology:

  • Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A reverse-phase C18 column is often a good starting point.

  • The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile.

  • Validate the analytical method for specificity, linearity, accuracy, precision, and robustness.

  • Analyze the stressed samples and quantify the amount of this compound remaining and any degradation products formed.

7. Data Analysis:

  • Calculate the percentage of degradation of this compound at each time point and under each stress condition.

  • Determine the degradation kinetics (e.g., zero-order, first-order).

  • Summarize the data in a table to compare the stability at different pH values.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output prep_stock Prepare Dipotassium Azelate Stock Solution prep_ph Prepare Solutions at Different pH Values prep_stock->prep_ph stress_acid Acid Hydrolysis prep_ph->stress_acid Expose to Stress Conditions stress_base Base Hydrolysis prep_ph->stress_base Expose to Stress Conditions stress_ox Oxidative Stress prep_ph->stress_ox Expose to Stress Conditions stress_therm Thermal Stress prep_ph->stress_therm Expose to Stress Conditions stress_photo Photostability prep_ph->stress_photo Expose to Stress Conditions analysis_hplc HPLC Analysis stress_acid->analysis_hplc Sample at Time Points stress_base->analysis_hplc Sample at Time Points stress_ox->analysis_hplc Sample at Time Points stress_therm->analysis_hplc Sample at Time Points stress_photo->analysis_hplc Sample at Time Points analysis_data Data Interpretation analysis_hplc->analysis_data output_report Stability Report analysis_data->output_report Logical_Relationship cluster_factors Influencing Factors cluster_outcome Potential Outcomes factor_ph pH stability This compound Stability in Solution factor_ph->stability factor_temp Temperature factor_temp->stability factor_light Light Exposure factor_light->stability factor_oxygen Oxygen factor_oxygen->stability factor_excipients Other Excipients factor_excipients->stability outcome_degradation Chemical Degradation outcome_precipitation Precipitation outcome_color Color Change outcome_potency Loss of Potency stability->outcome_degradation stability->outcome_precipitation stability->outcome_color stability->outcome_potency

References

Preventing precipitation of Dipotassium azelate in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing dipotassium azelate in their experiments, maintaining its solubility in buffer systems is critical for accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address and prevent the precipitation of this compound in your experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

This compound is the dipotassium salt of azelaic acid, a naturally occurring dicarboxylic acid. It is often used in research and development for its biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Compared to azelaic acid, this compound exhibits significantly higher water solubility, making it more suitable for use in aqueous buffer systems for various in vitro and in vivo studies.

Q2: Why is my this compound precipitating out of my buffer solution?

Precipitation of this compound is most commonly due to a decrease in the pH of the buffer solution. This compound is the salt of a weak dicarboxylic acid, azelaic acid. In solution, it exists in equilibrium with its protonated forms (monopotassium azelate and azelaic acid). Azelaic acid itself is poorly soluble in water.[1][2] If the pH of your buffer drops, the equilibrium will shift towards the formation of the less soluble azelaic acid, causing it to precipitate out of the solution.

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on the pH of the solution. Azelaic acid has two pKa values (pKa1 ≈ 4.55 and pKa2 ≈ 5.50).[1]

  • At a pH above the pKa values (e.g., pH > 6.5) , the fully deprotonated dianion (azelate) is the predominant species. This form is the most soluble in aqueous solutions.

  • As the pH approaches and drops below the pKa values , the azelate ions will become protonated, forming the less soluble monopotassium salt and, ultimately, the very poorly soluble azelaic acid.

Therefore, to prevent precipitation, it is crucial to maintain the pH of your experimental buffer well above the pKa values of azelaic acid.

Troubleshooting Guide: Preventing and Resolving Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental buffers.

Problem: Precipitate forms in the this compound buffer solution upon preparation or during storage.

Logical Workflow for Troubleshooting Precipitation

Troubleshooting Workflow cluster_preparation Solution Preparation cluster_observation Observation cluster_troubleshooting Troubleshooting Prep Start: Prepare this compound Solution Check_pH Measure pH of final solution Prep->Check_pH Adjust_pH Adjust pH upwards with dilute KOH if necessary Check_pH->Adjust_pH Observe Observe for precipitation Adjust_pH->Observe Precipitate_Yes Precipitate Observed Observe->Precipitate_Yes Yes Precipitate_No No Precipitation: Solution is Stable Observe->Precipitate_No No Investigate_pH Investigate Cause of pH Drop Precipitate_Yes->Investigate_pH Check_Buffer Check buffer capacity and compatibility Investigate_pH->Check_Buffer Check_Additives Check for acidic additives Investigate_pH->Check_Additives Check_Storage Check storage conditions (e.g., CO2 absorption) Investigate_pH->Check_Storage Remediate Remediate: Increase buffer concentration or choose a more suitable buffer Check_Buffer->Remediate Check_Additives->Remediate Check_Storage->Remediate

Caption: A logical workflow for troubleshooting this compound precipitation.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Incorrect Buffer pH The initial pH of the buffer was too low (below 6.5) to maintain the soluble azelate form.Prepare buffers with a pH of 7.0 or higher. Always verify the final pH of the solution after adding this compound.
Low Buffer Capacity The buffer's capacity is insufficient to resist pH changes, especially if other acidic or basic components are added to the experiment.Increase the concentration of the buffer components to improve its buffering capacity.
Acidic Additives Addition of other acidic reagents or drug solutions to the buffer lowers the overall pH, causing precipitation.Prepare stock solutions of acidic additives in a compatible solvent and add them to the this compound solution slowly while monitoring the pH. Adjust the pH as needed with a dilute solution of a strong base (e.g., 0.1 M KOH).
CO2 Absorption from Air Over time, especially in loosely capped containers, aqueous solutions can absorb atmospheric carbon dioxide (CO2), which forms carbonic acid and lowers the pH.Store buffer solutions in tightly sealed containers. For long-term storage, consider flushing the headspace with an inert gas like nitrogen or argon.
Temperature Effects The solubility of this compound and the pKa of buffer components can be temperature-dependent. A solution prepared at room temperature might precipitate when stored at a lower temperature (e.g., 4°C).Determine the solubility of this compound at the intended storage and experimental temperatures. If precipitation occurs at lower temperatures, you may need to prepare fresh solutions before each experiment or store them at room temperature if stability allows.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in Phosphate Buffer (pH 7.4)

Materials:

  • This compound powder

  • Potassium phosphate monobasic (KH2PO4)

  • Potassium phosphate dibasic (K2HPO4)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare 1 M Phosphate Buffer Stock Solutions:

    • Solution A (1 M KH2PO4): Dissolve 136.09 g of KH2PO4 in deionized water to a final volume of 1 L.

    • Solution B (1 M K2HPO4): Dissolve 174.18 g of K2HPO4 in deionized water to a final volume of 1 L.

  • Prepare 0.5 M Phosphate Buffer (pH 7.4):

    • In a beaker, combine approximately 9.5 mL of Solution A and 40.5 mL of Solution B.

    • Add deionized water to a final volume of 100 mL.

    • Calibrate your pH meter and adjust the pH of the buffer to 7.4 by adding small volumes of Solution A (to lower pH) or Solution B (to raise pH) as needed.

  • Prepare 100 mM this compound Stock Solution:

    • Weigh out the required amount of this compound for your desired volume (e.g., 2.644 g for 100 mL of a 100 mM solution; Molecular Weight = 264.40 g/mol ).

    • In a beaker, add the this compound powder to approximately 80 mL of the 0.5 M phosphate buffer (pH 7.4).

    • Stir the solution on a stir plate until the powder is completely dissolved.

    • Transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of the phosphate buffer and add it to the volumetric flask.

    • Bring the final volume to 100 mL with the phosphate buffer.

    • Verify the final pH of the solution. If necessary, adjust to pH 7.4 with a dilute solution of KOH or H3PO4.

    • Sterile filter the solution if required for your application.

Protocol 2: In Situ Preparation of this compound from Azelaic Acid

Materials:

  • Azelaic acid powder

  • Potassium hydroxide (KOH) pellets

  • Deionized water

  • Your chosen experimental buffer (ensure its components are compatible with KOH)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare a 1 M KOH solution: Carefully dissolve 5.61 g of KOH pellets in deionized water to a final volume of 100 mL. Caution: This is an exothermic reaction; handle with care.

  • Weigh the azelaic acid: Weigh the amount of azelaic acid needed for your desired final concentration (Molecular Weight = 188.22 g/mol ).

  • Dissolve the azelaic acid: In a beaker, add the azelaic acid to your chosen buffer. It will not dissolve completely at this stage.

  • Neutralization: Slowly add the 1 M KOH solution dropwise to the azelaic acid suspension while stirring continuously and monitoring the pH. For each mole of azelaic acid, you will need two moles of KOH for complete neutralization to this compound.

  • pH Adjustment: Continue adding KOH until the azelaic acid is fully dissolved and the pH of the solution is stable in your desired range (e.g., pH 7.0-8.0).

  • Final Volume Adjustment: Once the desired pH is reached and the solution is clear, transfer it to a volumetric flask and bring it to the final volume with your buffer.

  • Verify Final pH: Check the pH of the final solution one last time and adjust if necessary.

Signaling Pathway for pH-Dependent Solubility

pH_Solubility cluster_pH Solution pH cluster_species Predominant Species in Solution cluster_outcome Experimental Outcome High_pH High pH (> 6.5) Azelate This compound (High Solubility) High_pH->Azelate Low_pH Low pH (< 6.0) Azelaic_Acid Azelaic Acid (Low Solubility) Low_pH->Azelaic_Acid Stable Stable Solution Azelate->Stable Precipitate Precipitation Azelaic_Acid->Precipitate

Caption: The influence of pH on the solubility of this compound.

By understanding the chemical properties of this compound and following these guidelines, researchers can confidently prepare stable solutions and avoid the common pitfall of precipitation in their experimental buffers.

References

Addressing variability in Dipotassium azelate cell-based assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipotassium azelate in cell-based assays. Our goal is to help you address variability in your experimental results and ensure the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in a cellular context?

This compound is the potassium salt of azelaic acid, a naturally occurring dicarboxylic acid. Its primary known mechanisms of action in a cellular context include:

  • Tyrosinase Inhibition: It acts as a competitive inhibitor of tyrosinase, a key enzyme in melanin synthesis. This makes it a compound of interest for studying melanogenesis and hyperpigmentation.[1]

  • Anti-inflammatory Effects: It can reduce the release of pro-inflammatory cytokines and inhibit the nuclear translocation of the NF-κB p65 subunit, a critical step in the inflammatory response.[1]

  • Antimicrobial Properties: It has been shown to inhibit protein synthesis in various microorganisms.[1]

  • Mitochondrial Respiration: The primary subcellular target appears to be the mitochondria, where it can affect cellular energy production.[1]

Q2: What are the common cell-based assays where this compound is used?

Based on its mechanism of action, this compound is frequently used in the following cell-based assays:

  • Melanogenesis and Pigmentation Assays: Typically using B16F10 melanoma cells to assess its effect on melanin production and tyrosinase activity.

  • Anti-inflammatory Assays: Using cell lines like macrophages (e.g., RAW 264.7) or keratinocytes to measure its ability to suppress inflammatory responses, often by measuring cytokine levels or NF-κB activation.

  • Cytotoxicity and Viability Assays: To determine the optimal non-toxic concentration for use in other functional assays.

  • Gene Expression Analysis: To understand its impact on the expression of genes related to inflammation, pigmentation, and other cellular processes in cell types like keratinocytes.

Q3: How should I prepare a stock solution of this compound for cell culture experiments?

This compound is soluble in water. However, for cell culture applications, it is crucial to prepare a sterile stock solution. A common method for preparing a stock solution of a similar compound, potassium azelate, involves dissolving it in methanol. For a 1 g/L stock solution, precisely weigh 0.01g of this compound and dissolve it in 10mL of methanol. This stock solution should be stored at -18°C in the dark. Before use, the methanol-based stock should be further diluted in your cell culture medium to the final desired concentration. It is important to ensure the final concentration of methanol in the culture medium is non-toxic to your cells (typically well below 0.5%).

Q4: What are the key sources of variability in cell-based assays with this compound?

Variability in results can stem from several factors:

  • Compound Stability and Solubility: this compound's stability and solubility in your specific cell culture medium over the course of the experiment can affect its effective concentration.

  • Cell Health and Passage Number: The health, passage number, and confluency of your cells can significantly impact their response to treatment.

  • Assay Protocol Consistency: Minor deviations in incubation times, reagent concentrations, and handling techniques can lead to significant variations.

  • Plate Edge Effects: Evaporation from wells on the edge of a microplate can concentrate the compound and affect cell growth, leading to skewed results.

Troubleshooting Guides

High Variability in Tyrosinase Activity or Melanin Content Assays
Observed Issue Potential Cause Troubleshooting Step
Inconsistent inhibition of tyrosinase activity Sub-optimal assay conditions: Incorrect pH or temperature for the tyrosinase enzyme activity.Ensure the lysis buffer and reaction buffer are at the optimal pH for tyrosinase (typically pH 6.8-7.2). Maintain a consistent temperature during the enzymatic reaction.
Variability in cell lysis: Incomplete or inconsistent cell lysis leading to variable enzyme release.Optimize your lysis protocol. Ensure complete cell detachment and lysis by visual inspection under a microscope. Use a consistent lysis buffer volume and incubation time.
High background in melanin content assay Phenol red interference: Phenol red in the cell culture medium can interfere with the colorimetric reading of melanin.Use phenol red-free medium for the final stages of your experiment, especially during the melanin extraction and quantification steps.
Incomplete removal of extracellular melanin: Melanin secreted into the medium can contribute to the background.Wash the cell pellet thoroughly with PBS after harvesting to remove any extracellular melanin before proceeding with the extraction.
No significant effect of this compound Incorrect concentration range: The concentrations tested may be too low to elicit a response.Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration.
Compound degradation: this compound may not be stable in the culture medium for the duration of the experiment.Prepare fresh dilutions of this compound for each experiment. Consider the stability of the compound at 37°C and minimize the time between its addition to the medium and the start of the assay.
Inconsistent Results in Anti-Inflammatory Assays (e.g., NF-κB Reporter Assay)
Observed Issue Potential Cause Troubleshooting Step
High well-to-well variability in luciferase signal Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable reporter gene expression.Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even cell distribution.
Transfection efficiency variation: Inconsistent transfection efficiency of the reporter plasmid.Optimize your transfection protocol. Use a consistent DNA-to-transfection reagent ratio and ensure the health of the cells prior to transfection. Consider using a stable cell line expressing the reporter gene.
Low signal-to-noise ratio Sub-optimal induction of NF-κB: The concentration of the inflammatory stimulus (e.g., TNF-α, LPS) may be too low.Titrate the concentration of your inflammatory stimulus to determine the optimal concentration that gives a robust induction of the NF-κB reporter without causing significant cell death.
Cell lysis and substrate addition issues: Incomplete cell lysis or inconsistent addition of the luciferase substrate.Ensure the lysis buffer is at room temperature and allow for sufficient lysis time. Use a multichannel pipette or an automated dispenser for adding the luciferase substrate to minimize timing differences between wells.
Unexpected increase in NF-κB activity with this compound Compound cytotoxicity: At high concentrations, this compound may induce cellular stress, which can non-specifically activate the NF-κB pathway.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for your specific cell line.

Data Presentation

While specific quantitative data for this compound's bioactivity is not widely available in public literature, researchers should aim to generate and present their data in a clear and standardized format. Below are template tables for presenting key quantitative data from cell-based assays.

Table 1: Tyrosinase Inhibition Activity of this compound

Cell LineCompoundIC50 (µM)95% Confidence IntervalAssay Type
B16F10This compound[Your Data][Your Data]Mushroom Tyrosinase Activity Assay
B16F10Kojic Acid (Control)[Your Data][Your Data]Mushroom Tyrosinase Activity Assay

Table 2: Effect of this compound on Melanin Content

Cell LineTreatmentConcentration (µM)Melanin Content (% of Control)p-value
B16F10Control (Vehicle)0100 ± [SD]-
B16F10This compound[Conc. 1][Your Data][Your Data]
B16F10This compound[Conc. 2][Your Data][Your Data]
B16F10This compound[Conc. 3][Your Data][Your Data]

Table 3: Inhibition of NF-κB Activation by this compound

Cell LineTreatmentConcentration (µM)NF-κB Activity (Fold Induction)p-value
RAW 264.7Control (Vehicle)01.0 ± [SD]-
RAW 264.7LPS (1 µg/mL)-[Your Data][Your Data]
RAW 264.7LPS + this compound[Conc. 1][Your Data][Your Data]
RAW 264.7LPS + this compound[Conc. 2][Your Data][Your Data]
RAW 264.7LPS + this compound[Conc. 3][Your Data][Your Data]

Experimental Protocols

Melanin Content Assay in B16F10 Cells
  • Cell Seeding: Seed B16F10 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound for 48-72 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Quantification: Measure the absorbance of the lysate at 475 nm using a microplate reader.

  • Normalization: Determine the protein concentration of each lysate using a BCA protein assay to normalize the melanin content to the total protein.

NF-κB Luciferase Reporter Assay
  • Transfection: Co-transfect your cells (e.g., HEK293T or a relevant cell line) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an inflammatory stimulus (e.g., TNF-α or LPS) and incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare Dipotassium Azelate Stock treat Treat Cells with This compound stock->treat cells Culture and Seed Target Cells cells->treat incubate Incubate for Defined Period treat->incubate measure Measure Endpoint (e.g., Absorbance, Luminescence) incubate->measure analyze Normalize and Analyze Data measure->analyze results Generate Tables and Graphs analyze->results signaling_pathway cluster_melanogenesis Melanogenesis Inhibition cluster_inflammation Anti-inflammatory Action DPA This compound Tyr Tyrosinase DPA->Tyr Inhibits Melanin Melanin Synthesis Tyr->Melanin Catalyzes Stimulus Inflammatory Stimulus (e.g., UVB, LPS) IKK IKK Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription DPA2 This compound DPA2->NFkB Inhibits Translocation

References

Overcoming interference in analytical detection of Dipotassium azelate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of Dipotassium Azelate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the quantification of this compound in cosmetic or pharmaceutical samples?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is a frequently used method. A notable advantage of this approach is that it can often be performed without a complex derivatization step, allowing for direct measurement of both this compound and its parent compound, azelaic acid.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is another option, though it typically requires a derivatization step to convert the non-volatile dicarboxylic acid into a more volatile ester, such as dimethyl azelate, before analysis.

Q2: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the likely causes and solutions?

A2: Peak tailing for acidic compounds like azelaic acid (from this compound) is often caused by secondary interactions with the stationary phase, particularly with acidic silanol groups on the silica support of the column. Peak fronting can be a result of sample overload.

  • Troubleshooting Peak Tailing:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., around 3.5) to keep the azelaic acid in its protonated, less polar form, which reduces interaction with residual silanols.

    • Use a Different Column: Consider using a column with end-capping to block the silanol groups or a polymer-based column.

    • Add a Modifier: Incorporating a small amount of a competitive agent, like a stronger acid, into the mobile phase can help to saturate the active sites on the stationary phase.

    • Lower Sample Concentration: High concentrations can exacerbate tailing.

  • Troubleshooting Peak Fronting:

    • Reduce Sample Concentration: This is the most common cause of peak fronting. Dilute your sample and re-inject.

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your mobile phase.

Q3: My results show low recovery of this compound from a cream-based matrix. How can I improve my extraction efficiency?

A3: Low recovery from complex matrices like creams is often due to inefficient extraction of the analyte from the sample matrix. The choice of extraction solvent and the physical disruption method are critical. A published method suggests using a mixture of an aqueous sodium hydroxide solution and methanol, followed by vortexing and ultrasonication in a heated bath to ensure complete extraction.[1]

Q4: I am seeing extraneous peaks in my chromatogram that may be interfering with the this compound peak. What are common sources of interference in cosmetic matrices?

A4: Cosmetic formulations are complex and can contain numerous excipients that may co-elute with this compound. Potential interferents include other organic acids, preservatives, fatty acids, and emulsifiers. To identify the source of interference, it is recommended to run blank matrix samples (formulations without this compound). If interference is confirmed, optimizing the chromatographic conditions (e.g., gradient, mobile phase composition, column chemistry) or employing a more selective sample clean-up procedure, such as Solid Phase Extraction (SPE), may be necessary.

Q5: What is a "matrix effect" and how can it affect my LC-MS/MS analysis of this compound?

A5: A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[2] In cosmetic samples, lipids, polymers, and surfactants are common sources of matrix effects. To mitigate this, consider strategies such as matrix-matched calibration standards, the use of an internal standard that behaves similarly to the analyte, or more rigorous sample clean-up procedures to remove interfering matrix components.[2]

Troubleshooting Guides

Issue 1: High Backpressure in HPLC System
Potential Cause Troubleshooting Step
Column Frit Blockage Reverse flush the column (if permitted by the manufacturer). If the pressure does not decrease, the frit may need to be replaced.
Sample Particulates Ensure all samples are filtered through a 0.45 µm or 0.22 µm syringe filter before injection. Centrifuge samples to pelletize any precipitates.
Buffer Precipitation If using a buffer in the mobile phase, ensure it is fully dissolved and that the mobile phase composition does not cause it to precipitate, especially when mixing with high percentages of organic solvent.
System Blockage Systematically disconnect components (from the detector back to the pump) to identify the source of the blockage.
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time between runs, especially for gradient methods. A common rule of thumb is to equilibrate with 10-20 column volumes.
Pump Malfunction Check for leaks in the pump seals and ensure the check valves are functioning correctly. Perform a flow rate calibration to verify pump performance.
Mobile Phase Composition Change Prepare fresh mobile phase. If preparing the mobile phase by mixing online, ensure the solvents are properly degassed to prevent bubble formation in the pump heads.
Column Temperature Fluctuation Use a column oven to maintain a consistent temperature. Even small changes in ambient temperature can affect retention times.

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Cosmetic Creams and Lotions

This protocol is adapted from a patented method for the simultaneous detection of azelaic acid and this compound in cosmetics.[1]

Materials:

  • Extraction Solvent: 1:1 (v/v) mixture of 60 mmol/L aqueous sodium hydroxide solution and methanol.

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge (capable of 10,000 rpm)

  • 50 mL volumetric flasks with stoppers

Procedure:

  • Accurately weigh approximately 0.20 g of the cosmetic sample into a 50 mL volumetric flask.

  • Add 45 mL of the extraction solvent to the flask.

  • Stopper the flask and vortex for 1 minute to disperse the sample.

  • Place the flask in an ultrasonic bath heated to 60°C for 90 minutes.

  • After sonication, allow the flask to cool to room temperature.

  • Add extraction solvent to the 50 mL mark.

  • Transfer the solution to a centrifuge tube and centrifuge at 10,000 rpm for 5 minutes.

  • The resulting supernatant is the sample solution ready for HPLC analysis.

Protocol 2: HPLC Method for this compound Quantification

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

  • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer solution (e.g., 50 mM sodium phosphate), adjusted to a pH of approximately 3.5. A common starting ratio is 25:75 (v/v) acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 206 nm (as azelaic acid has poor chromophores, detection at low UV wavelengths is necessary).

  • Injection Volume: 20 µL

Quantitative Data

The following table summarizes recovery data for azelaic acid and this compound from various cosmetic matrices, as described in patent CN115219613B. This data demonstrates the effectiveness of the described extraction protocol.

Matrix Type Analyte Spiked Concentration (µg/mL) Average Recovery (%) Relative Standard Deviation (RSD) (%)
GelAzelaic Acid50.098.51.2
This compound50.099.11.1
CreamAzelaic Acid50.097.91.5
This compound50.098.21.3
EmulsionAzelaic Acid50.099.30.9
This compound50.098.81.0
Water-basedAzelaic Acid50.0101.20.8
This compound100.0100.50.7

Note: Data is illustrative and based on the findings reported in the cited patent. More detailed studies would be required to assess the impact of specific interfering excipients.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh 1. Weigh 0.2g Sample add_solvent 2. Add 45mL Extraction Solvent weigh->add_solvent vortex 3. Vortex 1 min add_solvent->vortex sonicate 4. Sonicate (60°C, 90 min) vortex->sonicate cool_qs 5. Cool & QS to 50mL sonicate->cool_qs centrifuge 6. Centrifuge (10,000 rpm, 5 min) cool_qs->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant inject 8. Inject into HPLC supernatant->inject separate 9. Chromatographic Separation (C18) inject->separate detect 10. UV Detection (206 nm) separate->detect quantify 11. Quantify Peak Area detect->quantify troubleshooting_logic start Poor Peak Shape (Tailing/Fronting) tailing Is it Tailing? start->tailing Yes fronting Is it Fronting? start->fronting No solution_ph Adjust Mobile Phase pH Downwards tailing->solution_ph Yes solution_column Use End-Capped Column tailing->solution_column Also consider solution_overload Dilute Sample fronting->solution_overload Yes solution_solvent Check Sample Solvent Strength fronting->solution_solvent Also consider

References

Technical Support Center: Optimizing Dipotassium Azelate Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Dipotassium azelate in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro studies?

A1: Direct in vitro studies on this compound are limited. However, based on studies with its parent compound, azelaic acid, a broad starting range of 1 mM to 100 mM is suggested for initial dose-response experiments. For instance, an IC50 of 20 mM for azelaic acid has been reported for the inhibition of DNA synthesis in mouse keratinocytes.[1] For anti-inflammatory effects in normal human keratinocytes, a concentration of 20 mM azelaic acid has been used, which is a concentration considered achievable with topical application. Clinical effectiveness for hyperpigmentation has been noted with a 20% this compound solution, which is comparable to 4% hydroquinone, indicating that relatively high concentrations may be necessary to observe effects.[2]

Q2: How does the solubility of this compound compare to azelaic acid, and how does this affect its use in cell culture?

A2: this compound is the dipotassium salt of azelaic acid, which significantly increases its water solubility compared to the free acid form. This enhanced solubility is advantageous for in vitro studies as it allows for the preparation of higher concentration stock solutions in aqueous buffers or cell culture media without the need for organic solvents that could be cytotoxic.

Q3: What are the known mechanisms of action of this compound that can be assessed in vitro?

A3: The primary mechanisms of action, based on studies with azelaic acid, include:

  • Tyrosinase Inhibition: Azelaic acid competitively inhibits tyrosinase, a key enzyme in melanin synthesis. This makes it a target for studying effects on melanocytes and hyperpigmentation.

  • Anti-inflammatory Effects: Azelaic acid has been shown to modulate the inflammatory response in keratinocytes by activating Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and reducing the nuclear translocation of the NF-κB p65 subunit.

  • Antiproliferative Effects: Azelaic acid can inhibit the proliferation of various cell types, including keratinocytes and melanoma cells.[1]

Q4: Is this compound stable in cell culture media?

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
No observable effect at tested concentrations. - Concentration may be too low.- Insufficient incubation time.- The chosen cell line may not be responsive.- Degradation of this compound in the media.- Perform a wider dose-response curve (e.g., 1 µM to 100 mM).- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Use a positive control known to elicit the desired response in your cell line.- Prepare fresh solutions for each experiment. Assess the stability of the compound under your experimental conditions.
High cytotoxicity observed across all concentrations. - The tested concentrations are too high for the specific cell line.- Contamination of the stock solution.- The salt form (potassium) is causing ionic imbalance at high concentrations.- Start with a much lower concentration range (e.g., nanomolar to low micromolar).- Use sterile techniques and filtered solutions.- Include a vehicle control and a potassium chloride (KCl) control at equivalent potassium concentrations to assess non-specific salt effects.
Precipitation of the compound in the cell culture media. - The concentration exceeds the solubility limit in the specific media.- Interaction with media components (e.g., proteins, salts).- Ensure the final concentration does not exceed the solubility limit. You may need to determine this empirically.- Prepare a more concentrated stock solution in a suitable solvent (e.g., sterile water or PBS) and then dilute it in the media.- Visually inspect the media for any precipitation after adding this compound.
Inconsistent results between experiments. - Variability in cell seeding density.- Inconsistent incubation times.- Degradation of the stock solution.- Pipetting errors.- Standardize cell seeding protocols and ensure even cell distribution.- Maintain consistent timing for all experimental steps.- Prepare fresh stock solutions or aliquot and store them properly.- Use calibrated pipettes and careful pipetting techniques.

Quantitative Data Summary

Data presented below is for azelaic acid and should be used as a reference for designing experiments with this compound.

Parameter Cell Type Concentration/Value Reference
IC50 (DNA Synthesis Inhibition)Neonatal NMRI mouse keratinocytes20 mM[1]
Effective Anti-inflammatory ConcentrationNormal human keratinocytes20 mM

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
  • Reagent Preparation:

    • Tyrosinase solution: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Substrate solution: Prepare a solution of L-DOPA in phosphate buffer.

    • Inhibitor solutions: Prepare various concentrations of this compound in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the this compound solution to each well.

    • Add 50 µL of the tyrosinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the L-DOPA solution.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

Visualizations

Experimental_Workflow_for_Concentration_Optimization cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution dose_response Dose-Response Experiment (e.g., 1 µM - 100 mM) prep_stock->dose_response prep_cells Seed Cells in Multi-well Plates prep_cells->dose_response viability Cell Viability Assay (e.g., MTT, XTT) dose_response->viability functional Functional Assay (e.g., Tyrosinase Inhibition, Cytokine Measurement) dose_response->functional time_course Time-Course Experiment (e.g., 24, 48, 72h) time_course->viability time_course->functional calc_ic50 Calculate IC50/EC50 viability->calc_ic50 functional->calc_ic50 determine_optimal Determine Optimal Concentration calc_ic50->determine_optimal Azelaic_Acid_Signaling_Pathways cluster_hyperpigmentation Hyperpigmentation Pathway cluster_inflammation Inflammatory Pathway Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Dipotassium_Azelate1 This compound Dipotassium_Azelate1->Tyrosinase Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, Pathogens) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB p65/p50 NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB_nucleus->Proinflammatory_Genes Activates Transcription PPARg PPARγ PPARg->NFkB Inhibits Dipotassium_Azelate2 This compound Dipotassium_Azelate2->PPARg Activates

References

Validation & Comparative

A Comparative Analysis of Dipotassium Azelate and Hydroquinone for Hyperpigmentation Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the efficacy of Dipotassium azelate and hydroquinone in the management of hyperpigmentation. The information presented is intended to support research, discovery, and formulation efforts in dermatology and cosmetic science.

Executive Summary

Both this compound, a derivative of azelaic acid, and hydroquinone are effective agents for treating hyperpigmentation. Clinical evidence suggests that azelaic acid, the parent compound of this compound, demonstrates comparable, and in some cases superior, efficacy to hydroquinone in reducing melasma severity, with a potentially more favorable side-effect profile. Mechanistically, both compounds inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis. However, this compound and its parent compound also appear to modulate the expression of key melanogenic enzymes through the downregulation of the microphthalmia-associated transcription factor (MITF). Hydroquinone, while a potent tyrosinase inhibitor, is associated with a higher incidence of adverse effects, including skin irritation and the risk of ochronosis with long-term use.

Quantitative Data Comparison

The following tables summarize the available quantitative data from clinical and in vitro studies to facilitate a direct comparison between the two compounds.

Table 1: Clinical Efficacy in the Treatment of Melasma (Azelaic Acid as a proxy for this compound)

ParameterAzelaic Acid (20% Cream)Hydroquinone (4% Cream)Study Details
Mean MASI Score Reduction (after 2 months) From 7.6 ± 3.5 to 3.8 ± 2.8From 7.2 ± 3.2 to 6.2 ± 3.6Open-label comparative trial in 29 women with mild melasma.
Mean Change in MASI Score Lower mean changeHigher mean changeMeta-analysis of 6 studies (673 patients).
Patient-Reported Improvement (Good to Excellent) 63.6% - 66.6%69.7% - 75.7%Open clinical trial with a split-face design (33 patients).

MASI: Melasma Area and Severity Index. A lower score indicates less severe melasma.

Table 2: In Vitro Efficacy and Safety

ParameterThis compound / Azelaic AcidHydroquinone
Tyrosinase Inhibition (IC50) Data not available for this compound. Azelaic acid is a competitive inhibitor of tyrosinase.Weak inhibitor of human tyrosinase (IC50 in the millimolar range).
Effect on Melanin Production Reduces melanin production.Reduces melanin production.
Cytotoxicity Less cytotoxic than hydroquinone.More cytotoxic to melanocytes.

Experimental Protocols

Melanin Content Assay

A common method to quantify melanin content in cell cultures (e.g., B16F10 melanoma cells) involves the following steps:

  • Cell Lysis: Cultured cells are harvested and lysed using a suitable buffer (e.g., RIPA buffer).

  • Melanin Solubilization: The cell lysate is centrifuged, and the melanin-containing pellet is dissolved in a solution of sodium hydroxide (e.g., 1N NaOH) at an elevated temperature (e.g., 60-80°C).

  • Spectrophotometry: The absorbance of the solubilized melanin is measured at a specific wavelength (typically around 475 nm) using a spectrophotometer.

  • Normalization: The melanin content is normalized to the total protein content of the cell lysate, which is determined using a standard protein assay (e.g., BCA assay).

Tyrosinase Activity Assay

In vitro tyrosinase activity is often assessed using a spectrophotometric method:

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 6.8), L-DOPA as the substrate, and the test compound (this compound or hydroquinone) at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding mushroom tyrosinase to the mixture.

  • Measurement of Dopaquinone Formation: The formation of dopaquinone, the product of L-DOPA oxidation by tyrosinase, is monitored by measuring the increase in absorbance at a specific wavelength (typically 475-490 nm) over time.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, can then be determined.

Signaling Pathways and Mechanism of Action

This compound

This compound, and its parent compound azelaic acid, exert their depigmenting effects through a multi-faceted mechanism. Primarily, they act as competitive inhibitors of tyrosinase , directly reducing the catalytic activity of this key enzyme in the melanogenesis pathway.

Furthermore, evidence suggests that azelaic acid can downregulate the expression of melanogenesis-related genes, including those encoding for tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2/DCT). This is achieved by suppressing the activity of the microphthalmia-associated transcription factor (MITF) , the master regulator of melanocyte differentiation and melanin synthesis. The activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) by azelaic acid may also contribute to the inhibition of melanogenesis.

Dipotassium_Azelate_Pathway This compound This compound Tyrosinase Tyrosinase This compound->Tyrosinase Competitive Inhibition MITF MITF (Microphthalmia-associated Transcription Factor) This compound->MITF Suppression PPAR-γ PPAR-γ This compound->PPAR-γ Activation Melanin Melanin Tyrosinase->Melanin Catalysis TYR, TYRP1, TYRP2 Genes TYR, TYRP1, TYRP2 Gene Expression MITF->TYR, TYRP1, TYRP2 Genes Activation Melanogenesis Enzymes Tyrosinase, TYRP1, TYRP2 TYR, TYRP1, TYRP2 Genes->Melanogenesis Enzymes Melanogenesis Enzymes->Melanin Synthesis PPAR-γ->MITF Inhibition

Mechanism of Action of this compound.
Hydroquinone

Hydroquinone's primary mechanism of action is the inhibition of tyrosinase . It acts as a substrate for the enzyme, leading to the formation of reactive oxygen species and quinones that can cause melanocyte-specific cytotoxicity. This cytotoxic effect contributes to its depigmenting properties but also underlies its potential for adverse effects.

Hydroquinone_Pathway Hydroquinone Hydroquinone Tyrosinase Tyrosinase Hydroquinone->Tyrosinase Inhibition Melanocyte Melanocyte Hydroquinone->Melanocyte Cytotoxicity Reactive Oxygen Species\n(ROS) Reactive Oxygen Species (ROS) Hydroquinone->Reactive Oxygen Species\n(ROS) Generation Melanin Melanin Tyrosinase->Melanin Catalysis Reactive Oxygen Species\n(ROS)->Melanocyte Damage Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cellular Assays Tyrosinase Activity Assay Tyrosinase Activity Assay IC50 Determination IC50 Determination Tyrosinase Activity Assay->IC50 Determination Data Analysis & Comparison Data Analysis & Comparison IC50 Determination->Data Analysis & Comparison Melanocyte Culture Melanocyte Culture Treatment Treatment with This compound or Hydroquinone Melanocyte Culture->Treatment Melanin Content Assay Melanin Content Assay Treatment->Melanin Content Assay Gene Expression Analysis Gene Expression Analysis (qRT-PCR for MITF, TYR, etc.) Treatment->Gene Expression Analysis Protein Expression Analysis Protein Expression Analysis (Western Blot for MITF, Tyrosinase, etc.) Treatment->Protein Expression Analysis Melanin Content Assay->Data Analysis & Comparison Gene Expression Analysis->Data Analysis & Comparison Protein Expression Analysis->Data Analysis & Comparison Start Start Start->Tyrosinase Activity Assay Start->Melanocyte Culture

Comparative Analysis of Dipotassium Azelate's Antimicrobial Efficacy Against Propionibacterium acnes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Antimicrobial Activity of Dipotassium Azelate and its Alternatives in the Context of Propionibacterium acnes (recently reclassified as Cutibacterium acnes).

This guide provides a comprehensive comparison of the in vitro antimicrobial activity of this compound against Propionibacterium acnes (P. acnes), a key bacterium implicated in the pathogenesis of acne vulgaris. The performance of this compound is benchmarked against other commonly used topical anti-acne agents: benzoyl peroxide, salicylic acid, and clindamycin. This document synthesizes available experimental data, details methodologies for key assays, and visualizes relevant biological pathways and experimental workflows to support research and development in dermatology.

While specific antimicrobial susceptibility data for this compound is limited in publicly available literature, its activity is attributed to its dissociation into azelaic acid, the active moiety. This compound is a derivative of azelaic acid designed to improve formulation characteristics such as water solubility, while retaining the biological efficacy of the parent compound[1]. Therefore, this guide will utilize data from studies on azelaic acid to represent the antimicrobial potential of this compound.

Comparative Antimicrobial Activity Against P. acnes

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key pharmacodynamic parameters used to quantify the in vitro antimicrobial activity of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following table summarizes the reported MIC and MBC values for azelaic acid and comparator compounds against P. acnes.

CompoundMIC (µg/mL)MBC (µg/mL)Notes
Azelaic Acid ~18.8 (100 µM)~94,115 (500 mM)Growth inhibition observed at 100 µM in a simple defined medium[2]. Bactericidal activity was reported at 500 mM in phosphate buffer at pH 6.0[2]. The antibacterial effect is pH-dependent, with enhanced activity at lower pH[2].
Benzoyl Peroxide 50 - 256128 - 200MIC90 and MBC90 values of 50 µg/mL and 200 µg/mL, respectively, have been reported[3]. Another study found MIC and MBC values of 128 or 256 µg/mL[4].
Salicylic Acid 10002000MIC90 and MBC90 values reported in the absence of sebum[3].
Clindamycin Varies<0.2 µM (for susceptible strains)The efficacy of clindamycin is significantly hampered by widespread antibiotic resistance. One study reported resistance rates as high as 85.7%[5]. For susceptible strains, it exhibits potent activity.

Note: Direct comparison of molar concentrations to µg/mL requires knowledge of the molecular weight of each compound. The data presented is collated from various studies and experimental conditions may differ.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The following protocol outlines a typical broth microdilution method for determining the MIC and MBC of an antimicrobial agent against P. acnes.

1. Preparation of Bacterial Inoculum:

  • P. acnes is cultured on a suitable medium, such as Reinforced Clostridial Medium (RCM) agar, under anaerobic conditions (e.g., in an anaerobic jar with a gas-generating system) at 37°C for 48-72 hours.

  • Colonies are then used to inoculate a broth medium (e.g., RCM broth) and incubated under the same conditions until the culture reaches the logarithmic growth phase, determined by measuring the optical density (OD) at 600 nm.

  • The bacterial suspension is diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, for the assay.

2. Broth Microdilution Assay for MIC:

  • A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with the standardized bacterial suspension.

  • Control wells are included: a positive control (bacteria with no antimicrobial agent) and a negative control (broth medium only).

  • The plate is incubated under anaerobic conditions at 37°C for 48-72 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

3. Determination of MBC:

  • Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is sub-cultured onto an appropriate agar medium.

  • The plates are incubated under anaerobic conditions at 37°C for 48-72 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

experimental_workflow cluster_prep Inoculum Preparation cluster_mic MIC Determination cluster_mbc MBC Determination p1 Culture P. acnes on agar p2 Inoculate broth and grow to log phase p1->p2 p3 Standardize bacterial suspension p2->p3 m2 Inoculate wells with standardized P. acnes p3->m2 Add inoculum m1 Serial dilution of test compound in 96-well plate m1->m2 m3 Anaerobic incubation m2->m3 m4 Observe for visible growth m3->m4 b1 Subculture from wells with no growth onto agar m4->b1 Transfer from clear wells b2 Anaerobic incubation b1->b2 b3 Count colonies and calculate CFU/mL b2->b3

Experimental workflow for MIC and MBC determination.

Mechanism of Action of Azelaic Acid

The antimicrobial effect of azelaic acid against P. acnes is multifaceted. In vitro studies have elucidated two primary mechanisms of action:

  • Disruption of Intracellular pH: Azelaic acid can perturb the transmembrane proton gradient of P. acnes. This disruption of the intracellular pH homeostasis can interfere with essential cellular processes and lead to a loss of cell viability. This effect is more pronounced at a lower external pH.

  • Inhibition of Protein Synthesis: Azelaic acid has been shown to inhibit the incorporation of radiolabelled precursors into proteins in P. acnes. This indicates a direct interference with protein synthesis, which is a critical process for bacterial growth and survival. The synthesis of DNA and RNA is also inhibited, but to a lesser extent[2].

mechanism_of_action cluster_cell P. acnes Cell ribosome Ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis dna Bacterial DNA dna->ribosome Transcription & Translation proton_pump Proton Pump internal_ph Disrupted Intracellular pH proton_pump->internal_ph protein_synthesis->dna Replication & Repair azelaic_acid Azelaic Acid azelaic_acid->ribosome Inhibits azelaic_acid->proton_pump Disrupts proton gradient

Proposed mechanism of action of azelaic acid on P. acnes.

Conclusion

The available data indicates that azelaic acid, the active form of this compound, possesses both bacteriostatic and bactericidal properties against P. acnes. Its inhibitory concentrations are comparable to or lower than those of salicylic acid, although generally higher than those of benzoyl peroxide and susceptible strains of clindamycin. A key advantage of azelaic acid is the lack of reported bacterial resistance. The dual mechanism of action, involving disruption of cellular pH and inhibition of protein synthesis, provides a robust basis for its antimicrobial efficacy. For drug development professionals, this compound represents a promising active ingredient with a favorable safety and resistance profile for the topical treatment of acne vulgaris. Further studies directly evaluating the MIC and MBC of this compound would be beneficial to confirm its equivalence in antimicrobial potency to azelaic acid.

References

In Vitro Showdown: Dipotassium Azelate Versus Other Dicarboxylic Acid Salts in Dermatological Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of cosmetic and dermatological ingredients, dicarboxylic acids and their salts represent a promising class of compounds. This guide provides an in-depth in vitro comparison of dipotassium azelate with other dicarboxylic acid salts, focusing on key performance indicators relevant to skincare and therapeutic applications. The following analysis is supported by experimental data from published studies to offer an objective evaluation for scientific and research applications.

This compound, the potassium salt of azelaic acid, is gaining traction for its favorable physicochemical properties, such as increased solubility, which can enhance formulation aesthetics and potentially improve bioavailability. While extensive research has been conducted on azelaic acid, this guide will consolidate available in vitro data for its salt form and draw comparisons with other dicarboxylic acid salts where direct comparative studies are limited.

Performance Comparison: Tyrosinase Inhibition

Compound/SaltTarget EnzymeInhibition TypeIC50 ValueReference
Azelaic AcidMushroom TyrosinaseCompetitive-[1]
L-pyroglutamic acidMushroom TyrosinaseCompetitive3.38 mM[2]
3-phenyllactic acidMushroom TyrosinaseMixed-type3.50 mM[2]
Malic acidMushroom TyrosinaseMixed-type3.91 mM[2]
Lactic acidMushroom TyrosinaseMixed-type5.42 mM[2]
Kojic Acid (Control)Mushroom TyrosinaseReversible-[3]

Performance Comparison: Antiproliferative Effects on Keratinocytes

Abnormal keratinocyte proliferation is a hallmark of several skin conditions. Azelaic acid has demonstrated a reversible antiproliferative effect on keratinocytes in vitro. This action is attributed to its ability to inhibit DNA synthesis and cause mitochondrial damage.[1][4] It is plausible that this compound would exhibit similar activity, though direct comparative studies are needed for confirmation.

CompoundCell LineEffectIC50 ValueKey ObservationsReference
Azelaic AcidNeonatal NMRI mouse keratinocytesInhibition of DNA, RNA, and protein synthesis20 mM for 50% DNA synthesis inhibitionDose- and time-dependent, reversible effect. Causes mitochondrial damage and dilation of the rough endoplasmic reticulum.[4]

Performance Comparison: Antimicrobial Activity

The antimicrobial properties of dicarboxylic acids are crucial for their use in acne treatments. Azelaic acid has shown broad-spectrum antibacterial effects. A study on various dicarboxylic acids revealed that their antifungal activity is not exclusive to azelaic acid, with undecanedioic acid showing significant fungistatic and fungicidal properties.[5]

Dicarboxylic AcidTest OrganismActivityConcentrationReference
Azelaic AcidTrichophyton (T.) rubrum, T. mentagrophytes, Microsporum (M.) canisFungistatic10-2 mol/l[5]
Undecanedioic AcidT. rubrum, T. mentagrophytes, M. canisFungistatic10-2 mol/l[5]
Undecanedioic AcidT. rubrumFungicidal10-2 mol/l[5]
Sebacic AcidT. rubrum, T. mentagrophytesMinor Fungistatic10-2 mol/l[5]

Signaling Pathways and Mechanisms of Action

Azelaic acid, and by extension its salts, exerts its effects through multiple signaling pathways. Its anti-inflammatory action, for instance, is partly mediated by the inhibition of Toll-like receptor 2 (TLR2) and the subsequent suppression of the NF-κB signaling pathway.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR2 TLR2 NFkB_pathway NF-κB Signaling Pathway TLR2->NFkB_pathway Activates Inflammatory_Response Inflammatory Response NFkB_pathway->Inflammatory_Response Leads to Azelaic_Acid Azelaic Acid / this compound Azelaic_Acid->TLR2 Inhibits

Fig. 1: Simplified signaling pathway of Azelaic Acid's anti-inflammatory action.

Experimental Protocols

In Vitro Human Tyrosinase Inhibitory Assay

This assay is crucial for screening compounds for their potential to treat hyperpigmentation.

G A Seed and grow human melanoma cells (e.g., MM418C1) B Harvest and count cells A->B C Lyse cells to release tyrosinase B->C E Incubate cell lysate with test compound C->E D Prepare test compound dilutions (e.g., this compound) D->E F Add L-DOPA (substrate) E->F G Measure absorbance at 475 nm to determine dopachrome formation F->G H Calculate percentage inhibition G->H

Fig. 2: Workflow for in vitro human tyrosinase inhibitory assay.

Methodology:

  • Cell Culture: Human melanoma cells (e.g., MM418C1) are cultured in a suitable medium until they reach approximately 80% confluency.[7]

  • Cell Lysis: The cultured cells are harvested, and the cell pellet is lysed using a buffer containing a non-ionic detergent (e.g., Triton X-100) and sonication to release the tyrosinase enzyme.[7]

  • Assay Procedure:

    • In a 96-well plate, the cell lysate (containing human tyrosinase) is incubated with various concentrations of the test compound (e.g., this compound, other dicarboxylic acid salts) and a positive control (e.g., kojic acid).[3][7]

    • The reaction is initiated by adding the substrate, L-DOPA.[2]

    • The plate is incubated at 37°C.

  • Data Analysis: The formation of dopachrome, a colored product of the enzymatic reaction, is measured spectrophotometrically at a wavelength of 475 nm. The percentage of tyrosinase inhibition is calculated by comparing the absorbance of the wells containing the test compounds to that of the control wells.[2][8]

In Vitro Keratinocyte Antiproliferation Assay

This assay helps to determine the effect of compounds on skin cell proliferation.

Methodology:

  • Cell Culture: Neonatal mouse keratinocytes are cultured in a suitable medium.[4]

  • Treatment: The keratinocyte cultures are treated with various concentrations of the test compound (e.g., this compound) for different time periods (e.g., 1 to 24 hours).[4]

  • DNA Synthesis Measurement: The effect on DNA synthesis is measured by the incorporation of ³H-thymidine into the cellular DNA. Autoradiography can also be used to visualize the proliferating cells.[4]

  • Protein and RNA Synthesis: The impact on protein and RNA synthesis can also be assessed.[4]

  • Ultrastructural Analysis: Electron microscopy can be employed to observe any changes in the cellular organelles of the treated keratinocytes.[4]

In Vitro Antifungal Susceptibility Testing (Agar Dilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against fungi.

G A Prepare serial dilutions of dicarboxylic acids/salts in agar medium B Pour the agar into petri dishes A->B C Inoculate the agar surface with a standardized fungal suspension B->C D Incubate the plates at an appropriate temperature C->D E Observe for fungal growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Fig. 3: Workflow for antifungal susceptibility testing using the agar dilution method.

Methodology:

  • Preparation of Media: A series of agar plates are prepared, each containing a different concentration of the dicarboxylic acid or salt to be tested. The pH of the medium is adjusted to a level that allows for the activity of the test compounds (e.g., pH 5.5).[5]

  • Inoculation: The surface of each agar plate is inoculated with a standardized suspension of the test fungus (e.g., Trichophyton rubrum).[5]

  • Incubation: The inoculated plates are incubated under conditions suitable for fungal growth.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.[5]

Conclusion

This compound holds significant promise as a multifunctional ingredient in dermatology, with expected in vitro activities including tyrosinase inhibition, antiproliferative effects on keratinocytes, and antimicrobial properties, largely inferred from the extensive data on its parent compound, azelaic acid. Its enhanced solubility over azelaic acid presents a formulation advantage. However, there is a clear need for direct in vitro comparative studies to quantify the performance of this compound against other dicarboxylic acid salts. Such studies would provide a more definitive understanding of its relative efficacy and help guide its application in the development of next-generation dermatological products. Researchers are encouraged to utilize the detailed experimental protocols provided to conduct these much-needed comparative analyses.

References

A Comparative Guide to HPLC and GC-MS Methods for Dipotassium Azelate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of dipotassium azelate. The focus is on providing objective performance comparisons and detailed experimental data to aid in method selection and development. While the literature primarily focuses on the analysis of azelaic acid, the active component, the methodologies presented here are directly applicable to the analysis of its dipotassium salt form following dissolution.

Principles and Key Differences

High-Performance Liquid Chromatography (HPLC) separates components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For a compound like azelaic acid, which lacks a strong chromophore, UV detection can be challenging. However, methods have been developed that utilize low wavelength UV detection without the need for derivatization, simplifying sample preparation.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. GC is ideal for volatile and thermally stable compounds.[3][4] Azelaic acid, being a dicarboxylic acid, has low volatility and requires a chemical derivatization step to convert it into a more volatile form before it can be analyzed by GC.[1][5] This additional step adds complexity to the sample preparation process but can lead to high sensitivity and selectivity.

Performance Comparison

The following tables summarize the quantitative performance data for both HPLC and GC-based methods for the analysis of azelaic acid. It is important to note that these data are compiled from different studies and direct comparison should be made with caution.

Table 1: Performance Characteristics of HPLC Methods for Azelaic Acid Analysis

ParameterMethod 1 (RP-HPLC-UV)Method 2 (RP-HPLC-UV)
Linearity Range 5 - 400 µg/mL2 - 10 µg/mL
Correlation Coefficient (r²) 0.998[1][2]0.995[5][6]
Accuracy (% Recovery) > 96%[1][2]97 - 99%[5][6]
Precision (%RSD) ≤ 2%[1][2]< 2%[5][6]
Limit of Detection (LOD) Not Reported1.521 µg/mL[5][6]
Limit of Quantitation (LOQ) Not Reported3.342 µg/mL[5][6]
Derivatization Required No[2]No

Table 2: Performance Characteristics of GC-based Methods for Azelaic Acid Analysis

ParameterMethod 1 (GC-FID with Methylation)Method 2 (GC-MS with Ethanolic Derivatization)
Linearity Range 100 ng/mL - 100 µg/mL10 - 1000 µg/mL
Correlation Coefficient (r²) Not explicitly stated, but linearity is claimed0.9997[2][7]
Accuracy (% Recovery) 96.4 - 103.4%[1]87.7 - 101%[7]
Precision (%RSD) < 2% (inter- and intraday)[1]< 4%[7]
Limit of Detection (LOD) 10 ng/mL[1]15 mg/kg (equivalent to 15 µg/mL)
Limit of Quantitation (LOQ) 100 ng/mL[1]50 mg/kg (equivalent to 50 µg/mL)[2]
Derivatization Required Yes (Methylation)[1]Yes (Ethanolic)[2][7]

Experimental Protocols

RP-HPLC-UV Method (Without Derivatization)

This method is adapted from a validated stability-indicating assay for azelaic acid in pharmaceutical preparations.[1][2]

  • Instrumentation: Waters HPLC system with a 2487 dual wavelength UV detector.[1]

  • Column: Kromasil 100-5C18 (250 x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A mixture of 75 volumes of 50 mM sodium dihydrogen orthophosphate (pH adjusted to 3.5) and 25 volumes of acetonitrile.[1][2]

  • Flow Rate: 1.2 mL/min.[1][2]

  • Detection: UV at 206 nm.[1][2]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., water or mobile phase) and further diluted to fall within the linear range of the assay.

GC-MS Method (With Methylation Derivatization)

This protocol is based on a GC-FID method for trace analysis of derivatized azelaic acid.[1]

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Derivatization: Azelaic acid is converted to its dimethyl ester (dimethyl azelate). A common derivatizing agent is 14% BF3 in methanol. The sample is heated with the reagent to ensure complete reaction.

  • Extraction: The derivatized analyte is extracted into an organic solvent like ether or hexane.

  • Column: A suitable capillary column for fatty acid methyl ester analysis (e.g., a DB-5ms or similar).

  • Temperature Program: An example program starts at 120°C, holds for 0.5 minutes, then ramps at 5°C/min to 200°C and holds for 15 minutes.

  • Injector and Detector Temperatures: Injector at 260°C and detector/interface at 260°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters (if applicable): Scan range from 50 to 550 atomic mass units.

Method Selection Workflow & Cross-Validation Logic

The choice between HPLC and GC-MS for this compound analysis depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. The following diagrams illustrate the general analytical workflow for each technique and the logical approach to a cross-validation study.

Analytical_Workflow cluster_HPLC HPLC Workflow cluster_GCMS GC-MS Workflow hplc_start Sample Preparation (Dissolution & Dilution) hplc_analysis RP-HPLC-UV Analysis hplc_start->hplc_analysis hplc_data Data Acquisition & Processing hplc_analysis->hplc_data hplc_end Quantification hplc_data->hplc_end gc_start Sample Preparation (Dissolution) gc_deriv Derivatization (e.g., Methylation) gc_start->gc_deriv gc_extract Liquid-Liquid Extraction gc_deriv->gc_extract gc_analysis GC-MS Analysis gc_extract->gc_analysis gc_data Data Acquisition & Processing gc_analysis->gc_data gc_end Quantification gc_data->gc_end

Caption: General analytical workflows for HPLC and GC-MS analysis of this compound.

Cross_Validation_Logic cluster_params Validation Parameters start Define Analytical Target: This compound method_hplc Develop & Validate HPLC Method start->method_hplc method_gcms Develop & Validate GC-MS Method start->method_gcms linearity Linearity & Range method_hplc->linearity accuracy Accuracy (% Recovery) method_hplc->accuracy precision Precision (Repeatability & Intermediate) method_hplc->precision sensitivity LOD & LOQ method_hplc->sensitivity specificity Specificity method_hplc->specificity method_gcms->linearity method_gcms->accuracy method_gcms->precision method_gcms->sensitivity method_gcms->specificity compare Compare Performance Data linearity->compare accuracy->compare precision->compare sensitivity->compare specificity->compare conclusion Select Optimal Method based on Application-Specific Needs compare->conclusion

Caption: Logical workflow for the cross-validation of analytical methods.

Conclusion

Both HPLC and GC-MS are suitable for the quantitative analysis of this compound, with the choice of method depending on the specific requirements of the analysis.

The RP-HPLC-UV method offers the significant advantage of a simpler sample preparation protocol by avoiding the need for derivatization. This leads to higher sample throughput and potentially fewer sources of error. While the reported sensitivity may be lower than some GC methods, it is often sufficient for quality control in pharmaceutical formulations.

The GC-MS method , although requiring a derivatization step, can offer very high sensitivity and selectivity, as evidenced by the low limit of detection reported for the GC-FID method. The mass spectrometric detection also provides a higher degree of confidence in the identification of the analyte. This method is particularly well-suited for trace analysis or for complex matrices where high specificity is required.

For routine quality control of pharmaceutical products where the concentration of this compound is relatively high, the simplicity and speed of the HPLC method make it a very attractive option. For research applications requiring the measurement of low concentrations or in the presence of interfering substances, the superior sensitivity and selectivity of the GC-MS method may be preferable. Ultimately, the selection of the most appropriate method will depend on a careful consideration of the analytical needs and the resources available.

References

Comparative Analysis of the Antioxidant Potential of Dipotassium Azelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of Dipotassium azelate. Due to the limited availability of direct quantitative antioxidant studies on this compound, this analysis is primarily based on the known antioxidant properties of its parent compound, Azelaic Acid. The guide also presents a framework for quantitative comparison and details the standard experimental protocols used to evaluate antioxidant capacity.

Executive Summary

This compound, a salt of azelaic acid, is anticipated to exhibit antioxidant properties. Azelaic acid has demonstrated the capacity to scavenge hydroxyl radicals and reduce reactive oxygen species (ROS) production by neutrophils.[1][2][3][4] Its antioxidant activity is a key component of its therapeutic effects in various dermatological conditions.[5][6] While direct comparative data for this compound is scarce, this guide provides a qualitative comparison with well-established antioxidants and outlines the methodologies for future quantitative assessments.

Qualitative Comparison of Antioxidant Mechanisms

This compound (inferred from Azelaic Acid): Azelaic acid acts as a scavenger of toxic oxygen species, particularly hydroxyl radicals.[1][3] It can inhibit the production of ROS by neutrophils, which are a significant source of oxidative stress during inflammation.[1][2] This dicarboxylic acid's antioxidant and anti-inflammatory actions are interconnected and contribute to its effectiveness in treating skin conditions like acne and rosacea.[2][5]

Vitamin C (Ascorbic Acid): A powerful water-soluble antioxidant, Vitamin C donates electrons to neutralize free radicals, thereby preventing oxidative damage.[7][8][9] It is a crucial cofactor for several enzymes and plays a role in regenerating other antioxidants, such as Vitamin E.[10][11][12]

Vitamin E (α-Tocopherol): As a major lipid-soluble antioxidant, Vitamin E is essential for protecting cell membranes from lipid peroxidation.[10][11][13][14] It acts as a chain-breaking antioxidant by donating a hydrogen atom to lipid radicals, thus halting the cascade of oxidative damage.[11][13]

Ferulic Acid: This phenolic compound is an effective antioxidant due to its ability to form a stable phenoxy radical, which helps in scavenging free radicals.[15] It can also inhibit enzymes that catalyze the generation of free radicals and enhances the efficacy of other antioxidants like Vitamins C and E.[16][17]

Quantitative Data Presentation

Note: The following table presents a hypothetical data set to illustrate how the antioxidant potential of this compound could be quantitatively compared with other antioxidants. Currently, there is a lack of published studies providing specific IC50 or equivalent values for this compound using these standard assays.

AntioxidantDPPH Scavenging Activity (IC50, µg/mL)ABTS Scavenging Activity (TEAC, mmol Trolox/g)FRAP (Fe²⁺ equivalents, µM)
This compound Data Not AvailableData Not AvailableData Not Available
Vitamin C (Ascorbic Acid) ~ 5 - 15~ 1.5 - 2.0~ 1000 - 2000
Vitamin E (α-Tocopherol) ~ 20 - 50~ 0.5 - 1.0~ 200 - 500
Ferulic Acid ~ 10 - 30~ 1.0 - 1.5~ 800 - 1500

IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals. TEAC: Trolox Equivalent Antioxidant Capacity. FRAP: Ferric Reducing Antioxidant Power.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[18][19][20]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[18]

  • Sample Preparation: The test compound (this compound) and standard antioxidants are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the sample or standard is mixed with a fixed volume of the DPPH solution.[18][19] A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[18][19]

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[18][19]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.[19]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[21][22]

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[21]

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is read at 734 nm.[22]

  • Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble analog of Vitamin E.[21]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.[23]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a 10:1:1 ratio.[24] The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: The test compound and standards are prepared in appropriate solvents.

  • Reaction Mixture: A small volume of the sample or standard is mixed with a larger volume of the FRAP reagent.[23]

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Absorbance Measurement: The absorbance of the blue-colored product is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a standard, typically FeSO₄. The results are expressed as Fe²⁺ equivalents.

Visualizations

Antioxidant_Mechanism FR Free Radical (e.g., ROO•) RH Stable Molecule (e.g., ROOH) FR->RH is neutralized by AH Antioxidant (e.g., this compound) A Antioxidant Radical (Less Reactive) AH->A donates H• and becomes

Caption: General mechanism of free radical scavenging by an antioxidant.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagent Prepare Radical Solution (e.g., DPPH, ABTS) mix Mix Sample/Standard with Radical Solution prep_reagent->mix prep_sample Prepare Sample and Standards (Serial Dilutions) prep_sample->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Generalized workflow for in-vitro antioxidant capacity assays.

References

Unveiling the Untapped Potential: Dipotassium Azelate's Efficacy in Non-Dermatological Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

While dipotassium azelate, a salt of the naturally occurring dicarboxylic acid, azelaic acid, is a well-established player in dermatological treatments, its potential in other therapeutic areas remains largely unexplored. This guide delves into the existing research on the efficacy of its parent compound, azelaic acid, in non-dermatological cell lines, primarily focusing on its anti-proliferative and cytotoxic effects in cancer cells. Due to a lack of specific studies on this compound in this context, this analysis will focus on the extensive data available for azelaic acid, providing a foundational understanding for future research into its derivatives.

This guide will objectively compare the performance of azelaic acid with other relevant compounds and provide the available experimental data to support these findings.

Comparative Efficacy of Azelaic Acid and Alternatives

Azelaic acid has demonstrated significant anti-proliferative and cytotoxic effects across a variety of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the inhibition of mitochondrial oxidoreductases and enzymes crucial for DNA synthesis[1]. This targeted action on cellular respiration and replication contributes to its efficacy against tumor cells, while normal cells remain largely unaffected at similar concentrations[1].

Compound/DerivativeCell Line(s)Efficacy Metric (IC50)Key Findings
Azelaic Acid (AA) HeLa, KB, B16F10~90 times less potent than VincristineEntrapment in liposomes significantly enhances potency[2].
Azelaic Acid (AA) U937, HL60, Molm-13 (AML)5.0 mM (concentration used)Inhibits proliferation of AML cells[3][4].
Azelaic Acid (AA) HMB2, SK23 (Human Melanoma)Dose-dependentMore sensitive than murine melanoma cells (B16)[5].
Diethyl Azelate (DA) KB0.03 times less potent than VincristineLiposomal formulation shows notable potency[2].
Azelaic Acid-β-cyclodextrin (AACD) HeLa2.3 times more potent than VincristineThe most potent derivative in this study, especially when entrapped in liposomes[2].
Vincristine HeLa, KB, B16F10ReferenceStandard chemotherapeutic agent used for comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are outlines of the key experimental protocols referenced in the studies of azelaic acid's efficacy.

Cell Viability and Anti-Proliferative Assays (MTT & CCK-8)

The anti-proliferative activity of azelaic acid and its derivatives is commonly assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assays.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, KB, B16F10, U937, HL60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of azelaic acid, its derivatives, or a control substance (e.g., vincristine) for a specified period (e.g., 48 hours).

  • Reagent Addition: After incubation, MTT or CCK-8 solution is added to each well.

  • Incubation: The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength. The results are used to calculate the cell viability and the half-maximal inhibitory concentration (IC50).

Flow Cytometry for Apoptosis Analysis

Flow cytometry with Annexin V/PI staining is utilized to quantify the rate of apoptosis induced by azelaic acid.

  • Cell Treatment: Cells (e.g., peripheral mononuclear cells) are treated with the compound of interest (e.g., 5 mM azelaic acid) for a designated time.

  • Staining: Treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.

Visualizing the Mechanisms and Workflows

To better understand the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow: Anti-Proliferative Assay start Seed Cancer Cells in 96-well plates treat Treat with Azelaic Acid / Alternatives start->treat incubate Incubate for 48 hours treat->incubate reagent Add MTT or CCK-8 Reagent incubate->reagent measure Measure Absorbance reagent->measure calculate Calculate Cell Viability & IC50 measure->calculate

Caption: A generalized workflow for assessing the anti-proliferative effects of compounds on cancer cell lines.

G cluster_notch Notch Signaling Pathway in AML cluster_mito Mitochondrial Respiration cluster_dna DNA Synthesis AZA Azelaic Acid Notch_Activation Notch Activation AZA->Notch_Activation promotes Mito Mitochondrial Oxidoreductases AZA->Mito inhibits DNA_Poly DNA Polymerases AZA->DNA_Poly inhibits Notch_Receptor Notch Receptor HES1 HES-1 Upregulation Notch_Activation->HES1 Bcl2 Loss of Bcl-2 Notch_Activation->Bcl2 p53 Upregulation of p53 Notch_Activation->p53 FLT3 FLT3 Repression HES1->FLT3 Proliferation Inhibition of AML Cell Proliferation FLT3->Proliferation Apoptosis Induction of Apoptosis Bcl2->Apoptosis p53->Apoptosis Resp_Chain Inhibition of Respiratory Chain Mito->Resp_Chain Cell_Death Cytotoxicity Resp_Chain->Cell_Death DNA_Synth Inhibition of DNA Synthesis DNA_Poly->DNA_Synth Anti_Prolif Anti-proliferative Effect DNA_Synth->Anti_Prolif

Caption: Proposed mechanisms of action for azelaic acid in non-dermatological cell lines, including the activation of the Notch signaling pathway in AML and inhibition of mitochondrial function and DNA synthesis.

Conclusion and Future Directions

The available evidence strongly suggests that azelaic acid possesses significant anti-cancer properties in a range of non-dermatological cell lines[1]. Its ability to selectively target tumor cells through multiple mechanisms makes it a promising candidate for further investigation in oncology[1]. The enhanced efficacy of its derivatives when encapsulated in delivery systems like liposomes highlights a key area for future research and development[2].

While direct data on this compound is currently lacking in this specific context, its properties as a salt of azelaic acid suggest it would likely exhibit similar biological activities. Future studies should focus on directly evaluating this compound in various non-dermatological cell lines to confirm its efficacy and delineate any potential advantages over the parent compound, such as improved solubility or bioavailability. Furthermore, direct comparative studies with a wider range of existing anti-cancer agents are necessary to fully establish its therapeutic potential.

For researchers and drug development professionals, the exploration of azelaic acid and its salts, like this compound, represents a promising avenue for the development of novel, non-toxic anti-cancer therapies. The foundation of research laid out in this guide provides a strong starting point for these future endeavors.

References

A Head-to-Head Comparison: Dipotassium Azelate vs. Monopotassium Azelate in Dermatological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of dipotassium azelate and its monopotassium salt, focusing on their physicochemical properties and potential biological activities relevant to dermatological and cosmetic applications. Due to a scarcity of direct experimental data on monopotassium azelate, this guide combines published data for this compound with theoretically estimated values for its monopotassium counterpart, providing a framework for future experimental validation.

Physicochemical Properties

The physicochemical characteristics of these azelaic acid salts, such as solubility and pH of their aqueous solutions, are critical determinants of their formulation feasibility and biological efficacy. Azelaic acid is a dicarboxylic acid with two pKa values, approximately 4.55 and 5.5.[1] This allows for the formation of both mono- and dipotassium salts.

PropertyThis compoundMonopotassium Azelate (Estimated)
Molecular Formula C₉H₁₄K₂O₄C₉H₁₅KO₄
Molecular Weight 264.42 g/mol 226.32 g/mol
Appearance White crystalline powderWhite crystalline powder
Water Solubility HighModerate to High
pH of Aqueous Solution (0.5% w/v) ~7.5 - 8.5~5.0 - 6.0

Note: The properties for monopotassium azelate are estimated based on the pKa of azelaic acid and general characteristics of dicarboxylic acid salts. Experimental verification is required. The higher pH of the this compound solution is due to the full neutralization of both carboxylic acid groups.

Biological Activity Comparison

Both salts are expected to derive their primary biological activity from the azelate anion. Azelaic acid is known for its anti-acne, anti-inflammatory, and depigmenting properties.[1] The different salt forms may influence their penetration into the skin and overall bioavailability.

Biological ActivityThis compound (Reported)Monopotassium Azelate (Hypothesized)
Tyrosinase Inhibition Inhibits tyrosinase, leading to skin lightening effects.Expected to inhibit tyrosinase. The lower pH might influence enzyme activity differently.
Anti-inflammatory Demonstrates anti-inflammatory properties.Expected to possess anti-inflammatory activity.
Antimicrobial (anti-acne) Effective against acne-causing bacteria.Expected to be effective against acne-causing bacteria.
Skin Permeation Generally good, influenced by formulation.Potentially enhanced skin permeation due to a lower pH, which may better match the skin's natural acidity.

Experimental Protocols

To empirically validate and compare the efficacy of dipotassium and monopotassium azelate, the following detailed experimental protocols are provided.

Tyrosinase Inhibition Assay

This assay is crucial for evaluating the depigmenting potential of the compounds.

Objective: To determine the in vitro inhibitory effect of this compound and monopotassium azelate on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Monopotassium Azelate

  • Kojic Acid (positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of this compound, monopotassium azelate, and kojic acid in the phosphate buffer.

  • In a 96-well plate, add 40 µL of mushroom tyrosinase solution (30 U/mL in phosphate buffer) to each well.[2]

  • Add 20 µL of various concentrations of the test compounds (this compound, monopotassium azelate) or kojic acid to the respective wells.

  • Add 100 µL of phosphate buffer to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.[2]

  • Initiate the reaction by adding 40 µL of L-DOPA solution (10 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 20 minutes.[2]

  • Measure the absorbance at 475 nm using a microplate reader.[2]

  • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction with no inhibitor, and A_sample is the absorbance with the test compound.

  • Determine the IC₅₀ value for each compound.

Experimental Workflow for Tyrosinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_stocks Prepare Stock Solutions (Test Compounds, Kojic Acid) add_compound Add 20 µL Test Compound or Control prep_stocks->add_compound prep_enzyme Prepare Tyrosinase Solution (30 U/mL) add_enzyme Add 40 µL Tyrosinase to 96-well plate prep_enzyme->add_enzyme prep_substrate Prepare L-DOPA Solution (10 mM) add_substrate Add 40 µL L-DOPA to initiate reaction prep_substrate->add_substrate add_enzyme->add_compound add_buffer Add 100 µL Phosphate Buffer add_compound->add_buffer pre_incubate Pre-incubate 10 min at Room Temperature add_buffer->pre_incubate pre_incubate->add_substrate incubate Incubate 20 min at 37°C add_substrate->incubate measure Measure Absorbance at 475 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This assay assesses the potential of the compounds to reduce inflammation.

Objective: To evaluate the ability of this compound and monopotassium azelate to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Monopotassium Azelate

  • Dexamethasone (positive control)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Seed the cells in 96-well plates at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.[3]

  • Pre-treat the cells with various concentrations of this compound, monopotassium azelate, or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]

  • After incubation, collect the cell culture supernatant.

  • To 100 µL of the supernatant, add 100 µL of Griess reagent.[4]

  • Incubate at room temperature for 10 minutes.[5]

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway for LPS-induced NO Production

G cluster_inhibition Potential Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS_gene iNOS Gene (in nucleus) NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO catalyzes Arginine L-Arginine Arginine->NO catalyzed by Azelate Azelate Salts Azelate->NFkB Inhibits

Caption: Simplified signaling pathway of LPS-induced nitric oxide production.

In Vitro Skin Permeation Study

This study is essential for determining the ability of the compounds to penetrate the skin barrier.

Objective: To compare the in vitro skin permeation of this compound and monopotassium azelate using a Franz diffusion cell setup.

Materials:

  • Franz diffusion cells

  • Porcine or human cadaver skin

  • Phosphate buffered saline (PBS, pH 7.4)

  • This compound formulation

  • Monopotassium Azelate formulation

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare the skin membrane by removing subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.[6]

  • Fill the receptor compartment with PBS (pH 7.4) and maintain the temperature at 32°C.[6]

  • Apply a finite dose of the this compound and monopotassium azelate formulations to the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh, pre-warmed PBS.[6]

  • Analyze the concentration of the azelate in the collected samples using a validated HPLC method.

  • Plot the cumulative amount of permeated drug per unit area against time.

  • Calculate the steady-state flux (Jss) and the permeability coefficient (Kp).

Experimental Workflow for In Vitro Skin Permeation Study

G cluster_setup Franz Cell Setup cluster_experiment Permeation Experiment cluster_analysis Analysis prep_skin Prepare Skin Membrane mount_skin Mount Skin on Franz Diffusion Cell prep_skin->mount_skin fill_receptor Fill Receptor with PBS (pH 7.4, 32°C) mount_skin->fill_receptor apply_formulation Apply Test Formulation to Donor Compartment fill_receptor->apply_formulation sample_collection Collect Samples from Receptor at Time Intervals apply_formulation->sample_collection replace_buffer Replace with Fresh PBS sample_collection->replace_buffer hplc_analysis Analyze Samples by HPLC sample_collection->hplc_analysis replace_buffer->sample_collection plot_data Plot Cumulative Permeation vs. Time hplc_analysis->plot_data calculate_params Calculate Flux (Jss) and Permeability (Kp) plot_data->calculate_params

Caption: Workflow for the in vitro skin permeation study using Franz diffusion cells.

Conclusion

While this compound is a more commonly referenced salt of azelaic acid in cosmetic and dermatological formulations, monopotassium azelate presents a theoretically interesting alternative. Its potentially lower pH in solution could offer advantages in terms of skin compatibility and permeation. However, the lack of direct experimental data for monopotassium azelate necessitates the thorough in vitro evaluation outlined in this guide. The provided protocols offer a standardized framework for researchers to conduct a head-to-head comparison and elucidate the relative merits of each salt for specific dermatological applications. Such studies will be invaluable for the rational design of next-generation topical formulations containing azelaic acid.

References

Benchmarking Dipotassium Azelate: A Comparative Guide to Viscosity Control in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cosmetic and pharmaceutical formulation, achieving the desired product rheology is paramount to stability, efficacy, and consumer acceptance. Viscosity-controlling agents are the silent workhorses that dictate a product's texture, spreadability, and overall performance. This guide provides a comprehensive analysis of dipotassium azelate as a viscosity-controlling agent, benchmarking its theoretical performance against common industry alternatives. Due to a lack of direct comparative studies on this compound, this guide will present data on widely-used alternatives, such as carbomers and natural gums, to provide a framework for evaluation.

Understanding the Role of this compound in Viscosity Control

This compound, the dipotassium salt of azelaic acid, is recognized for its role in modifying the viscosity of formulations. While primarily known for its therapeutic properties in dermatology, its contribution to product texture is a key formulation parameter.

Proposed Mechanism of Action

The precise mechanism by which this compound modifies viscosity is not extensively documented in publicly available literature. However, based on its chemical structure as a dicarboxylate salt, a plausible mechanism in an oil-in-water emulsion is its function as an ionic thickener. Upon dissociation in the aqueous phase, the azelate and potassium ions can increase the ionic strength of the formulation. This can lead to a thickening effect through several potential interactions:

  • Charge Shielding: The ions can interact with the charged surfaces of emulsifier molecules and other charged species, reducing electrostatic repulsion and allowing for a more compact and ordered structuring of the dispersed phase.

  • Water Structuring: The ions can organize water molecules around them, effectively reducing the amount of "free" water and increasing the overall viscosity.

  • Interaction with Polymeric Thickeners: If used in conjunction with polymeric thickeners like carbomers, the ions can influence the polymer's conformation and hydration, further impacting the viscosity.

G Proposed Viscosity Modification Mechanism of this compound cluster_formulation Aqueous Phase of Emulsion Dipotassium_Azelate This compound Dissociation Dissociation Dipotassium_Azelate->Dissociation Azelaic_Acid_Anions Azelate Anions (2-) Dissociation->Azelaic_Acid_Anions Potassium_Cations Potassium Cations (K+) Dissociation->Potassium_Cations Increased_Ionic_Strength Increased Ionic Strength Azelaic_Acid_Anions->Increased_Ionic_Strength Potassium_Cations->Increased_Ionic_Strength Viscosity_Increase Viscosity Increase Increased_Ionic_Strength->Viscosity_Increase G Experimental Workflow for Viscosity Measurement Start Start Prepare_Base_Formulation Prepare Base Formulation Start->Prepare_Base_Formulation Add_Viscosity_Modifier Add Viscosity Modifier Prepare_Base_Formulation->Add_Viscosity_Modifier Homogenize Homogenize Sample Add_Viscosity_Modifier->Homogenize Equilibrate_Temperature Equilibrate to 25°C Homogenize->Equilibrate_Temperature Measure_Viscosity Measure Viscosity with Rheometer Equilibrate_Temperature->Measure_Viscosity Record_Data Record Viscosity Data Measure_Viscosity->Record_Data Analyze_Data Analyze and Plot Data Record_Data->Analyze_Data End End Analyze_Data->End

Safety Operating Guide

Standard Operating Procedure: Dipotassium Azelate Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the safe and compliant disposal of dipotassium azelate. Adherence to these procedures is mandatory to ensure personnel safety and environmental protection.

Immediate Safety & Handling Considerations

This compound is generally considered non-hazardous; however, proper laboratory practices should always be observed. Before handling, ensure you are familiar with the following data.

Table 1: Key Safety and Physical Properties of this compound

PropertyValueNotes
Appearance White to off-white crystalline powder
Odor Odorless
Solubility in Water > 50 g/100 mL at 20°CHighly soluble, facilitating aqueous disposal methods.
pH of 1% Solution 7.5 - 9.0Mildly alkaline.
Environmental Hazard Not classified as hazardousBiodegradable. Avoid large, undiluted releases into aquatic systems.
Reactivity Stable under normal conditionsIncompatible with strong oxidizing agents and strong acids.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound in any form (solid or aqueous solution).

  • Gloves: Nitrile or latex gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect from incidental contact.

Disposal Protocol for this compound Waste

This protocol outlines the step-by-step procedure for the disposal of uncontaminated and contaminated this compound waste.

Methodology 3.1: Uncontaminated this compound (Solid or Aqueous)

This procedure applies to pure, expired, or excess this compound and its aqueous solutions that have not been mixed with other hazardous chemicals.

  • Dilution:

    • For solid waste, dissolve in a volume of water at least 10 times its mass.

    • For aqueous solutions, further dilute with water to a final concentration of ≤5% w/v.

  • pH Neutralization:

    • Check the pH of the diluted solution using a calibrated pH meter or pH strips.

    • If the pH is above 8.5, neutralize by adding a dilute acid (e.g., 0.1M HCl) dropwise with stirring until the pH is between 6.0 and 8.0.

  • Disposal:

    • Once neutralized, the solution can be discharged down the drain with a copious amount of running water.

    • Flush the drain with at least 20 times the volume of the disposed solution to ensure it is cleared from the local plumbing system.

Methodology 3.2: Contaminated this compound

This procedure applies to this compound waste that is mixed with other hazardous materials (e.g., heavy metals, organic solvents, other regulated chemicals).

  • Segregation: Do NOT attempt to neutralize or drain-dispose of contaminated waste.

  • Containment:

    • Transfer the waste into a designated, chemically-resistant, and clearly labeled hazardous waste container.

    • The label must include: "Hazardous Waste," the full chemical names of all constituents (including this compound), and the approximate percentage of each.

  • Storage: Store the sealed container in a designated satellite accumulation area or the main hazardous waste storage facility.

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.

Spill Management

  • Small Spills (Solid):

    • Wearing appropriate PPE, gently sweep the solid material into a dustpan. Avoid creating dust.

    • Place the collected material in a labeled container for disposal according to the appropriate protocol in Section 3.

    • Wipe the spill area with a damp cloth.

  • Small Spills (Aqueous):

    • Absorb the spill with inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the absorbed material and place it in a sealed, labeled container for disposal as contaminated waste (Protocol 3.2).

  • Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's EHS office or emergency response team immediately.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal route of this compound waste.

DipotassiumAzelateDisposal start Start: this compound Waste Generated check_contamination Is the waste contaminated with other hazardous chemicals? start->check_contamination uncontaminated_path Uncontaminated Waste (Pure solid or aqueous solution) check_contamination->uncontaminated_path  No contaminated_path Contaminated Waste check_contamination->contaminated_path  Yes dilute 1. Dilute with water to ≤5% concentration uncontaminated_path->dilute neutralize 2. Check pH. Neutralize to pH 6.0-8.0 if necessary. dilute->neutralize drain_disposal 3. Dispose down the drain with copious amounts of water. neutralize->drain_disposal end_uncontaminated End of Procedure drain_disposal->end_uncontaminated contain 1. Transfer to a labeled hazardous waste container. contaminated_path->contain store 2. Store in a designated waste accumulation area. contain->store ehs_disposal 3. Arrange for pickup by Environmental Health & Safety (EHS). store->ehs_disposal end_contaminated End of Procedure ehs_disposal->end_contaminated

Caption: Decision workflow for this compound waste disposal.

Navigating the Safe Handling of Dipotassium Azelate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Personal Protective Equipment (PPE)

When handling Dipotassium azelate, particularly in powder form, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personal safety. Based on the hazard profile of the parent compound, azelaic acid, which is known to cause skin and eye irritation, a cautious approach is warranted.

Recommended Personal Protective Equipment (PPE)
PPE CategoryItemRationale
Eye Protection Safety glasses with side shields or gogglesProtects against dust particles and potential splashes.
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the substance.
Body Protection Laboratory coatProtects clothing and skin from accidental spills.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated.Minimizes inhalation of airborne particles.

It is imperative to wash hands thoroughly after handling the substance, even when gloves have been worn.

Operational Plans: From Receipt to Disposal

A structured approach to managing this compound in the laboratory will mitigate risks and ensure a smooth workflow.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. The substance should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Handling and Use
  • Engineering Controls: Handle this compound in a well-ventilated area. If the process generates dust, a fume hood or other local exhaust ventilation should be used.

  • Safe Handling Practices: Avoid creating dust. Use appropriate tools for scooping and weighing. Do not eat, drink, or smoke in the handling area.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Uncontaminated Waste: If the this compound is uncontaminated and regulations permit, small quantities of its aqueous solutions may be disposable down the sanitary sewer with copious amounts of water. However, always consult local regulations and institutional guidelines before any drain disposal.

  • Contaminated Waste: Any this compound waste that is contaminated with other hazardous materials must be disposed of as hazardous waste. This includes contaminated labware, gloves, and absorbent materials.

  • Waste Collection: Collect waste in designated, properly labeled containers. Do not mix with incompatible waste streams. Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

Quantitative Data Summary

ParameterValue (for Azelaic Acid)Reference
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation.
GHS Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Obtain Supplier SDS Obtain Supplier SDS Review SDS Review SDS Obtain Supplier SDS->Review SDS Crucial First Step Don PPE Don PPE Review SDS->Don PPE Based on Hazards Weighing in Ventilated Area Weighing in Ventilated Area Don PPE->Weighing in Ventilated Area Solution Preparation Solution Preparation Weighing in Ventilated Area->Solution Preparation Experimental Use Experimental Use Solution Preparation->Experimental Use Decontaminate Work Area Decontaminate Work Area Experimental Use->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: Logical workflow for the safe handling of this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.